molecular formula C9H10O4 B1428412 Methyl 3,4-dihydroxy-2-methylbenzoate CAS No. 740799-82-0

Methyl 3,4-dihydroxy-2-methylbenzoate

Cat. No.: B1428412
CAS No.: 740799-82-0
M. Wt: 182.17 g/mol
InChI Key: ONNFZKHTMFVKNY-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-dihydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFZKHTMFVKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740799-82-0
Record name Methyl 3,4-Dihydroxy-2-methylbenzoate
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Foundational & Exploratory

Methyl 3,4-dihydroxy-2-methylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-dihydroxy-2-methylbenzoate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the core chemical properties, reactivity, synthesis, and safety considerations of this compound, moving from fundamental identifiers to practical application insights.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted catechol derivative and a member of the benzoic acid ester family. Its structure, featuring a catechol ring ortho-substituted with a methyl group and a methyl ester, dictates its chemical behavior and potential as a synthetic intermediate.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers.

IdentifierValueSource
CAS Number 740799-82-0[1][2][3]
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.18 g/mol [1]
IUPAC Name This compound[1]
Synonym 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester[1]
Chemical Structure

The spatial arrangement of functional groups is paramount to understanding reactivity. The catechol moiety, the adjacent methyl group, and the methyl ester all contribute to the molecule's electronic and steric properties.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative physical data is essential for designing experimental conditions such as solvent selection and purification methods. While specific experimental data for this exact isomer is not widely published, properties can be inferred from its functional groups and related compounds.

PropertyValue / ObservationNotes
Appearance Expected to be a solid, likely a white to off-white powder or crystalline solid.Based on similar substituted benzoates and catechols.[3][4]
Solubility Expected to be slightly soluble in water, but soluble in organic solvents like methanol, ethanol, DMSO, and acetone.The polar catechol groups provide some water solubility, while the aromatic ring and methyl groups favor organic solvents.
Melting Point Not reported. For comparison, the related Methyl 3,4-dihydroxybenzoate (no C2-methyl) melts at 134-135 °C.[4]The additional methyl group may slightly alter the crystal lattice and thus the melting point. Empirical determination is required.
Boiling Point Not reported. High boiling point expected due to hydrogen bonding and molecular weight.Decomposition may occur at atmospheric pressure before boiling.

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below are the predicted spectral characteristics based on the molecule's known structure, which serve as a benchmark for empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic-H~6.5 - 7.0Doublet (d)H-5
Aromatic-H~6.5 - 7.0Doublet (d)H-6
-OCH₃ (Ester)~3.8 - 3.9Singlet (s)Ester methyl protons
Ar-CH₃~2.1 - 2.3Singlet (s)C2-methyl protons
-OH~5.0 - 6.0 (variable)Broad Singlet (br s)C3-OH proton
-OH~5.0 - 6.0 (variable)Broad Singlet (br s)C4-OH proton
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl~168 - 172C=O (Ester)
Aromatic~140 - 150C3, C4 (bearing -OH)
Aromatic~120 - 130C1, C2 (bearing substituents)
Aromatic~115 - 125C5, C6 (bearing -H)
Methyl~51 - 53-OCH₃ (Ester)
Methyl~15 - 20Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)O-H stretchPhenolic -OH
2950 - 3050C-H stretchAromatic & Aliphatic C-H
1690 - 1720 (strong)C=O stretchEster carbonyl
1580 - 1620C=C stretchAromatic ring
1200 - 1300C-O stretchEster C-O
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Expected Molecular Ion (M⁺): m/z = 182.18

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z 31) from the ester to give a fragment at m/z 151. Loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) is also a probable fragmentation pathway.

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is crucial for its application in drug discovery and development.

Synthetic Pathway

A viable and scalable synthesis is a prerequisite for any compound intended for extensive research or commercial use. A patented process provides a reliable method for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters.[5][6]

Experimental Protocol: Synthesis via Dealkylation [5]

This process involves the dealkylation of a methoxy-protected precursor. The causality for this choice is clear: protecting one hydroxyl group as a methoxy ether allows for selective manipulation of the molecule before a final deprotection step yields the target catechol.

  • Reaction Setup: To a stirred solution of 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester (1.0 eq) in a suitable solvent such as toluene, slowly add anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq) at room temperature. The use of a strong Lewis acid like AlCl₃ is critical for cleaving the relatively inert aryl-methoxy ether bond.

  • Heating: Heat the reaction mixture to approximately 75 °C for 2-3 hours. This provides the necessary activation energy for the dealkylation reaction to proceed to completion. Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly quench the reaction by adding 2N HCl solution. This step neutralizes the Lewis acid and protonates the resulting phenoxides.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water followed by a brine solution to remove residual acid and salts, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be further purified. The patent describes adding activated charcoal to the ethyl acetate solution and stirring at 55 °C for 1 hour to remove colored impurities, followed by filtration through celite.[5] Concentration of the filtrate yields the final product.

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The reactivity is dominated by the catechol functional group, which is known for its redox activity.

  • Oxidation to Ortho-Quinone: Catechols are highly susceptible to oxidation, which can occur via air, chemical oxidants, or enzymatic action, to form highly reactive ortho-quinones.[7] This is a critical consideration for storage and handling, as quinone formation can lead to product degradation and potential toxicity through covalent modification of biological macromolecules.[7] Storing the compound under an inert atmosphere is recommended to mitigate this oxidative pathway.[2][8]

  • Metal Chelation: The two adjacent hydroxyl groups of the catechol moiety act as an effective bidentate ligand, capable of forming stable complexes with various metal ions.[9] This property is relevant in biological systems where metal ions are present.

  • Phase II Metabolism: In a biological context, catechols typically undergo Phase II metabolism, including glucuronidation, sulfation, and methylation of the hydroxyl groups.[7] These pathways serve as detoxification mechanisms, increasing water solubility and facilitating excretion.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of interest for researchers.

  • Pharmaceutical Intermediate: The patent literature explicitly identifies this class of compounds as useful intermediates in the preparation of pharmaceuticals.[5] Its combination of functional groups allows for diverse subsequent chemical modifications.

  • Antioxidant Research: The catechol structure is a well-known pharmacophore for antioxidant activity. The related compound, Methyl 3,4-dihydroxybenzoate (also known as methyl protocatechuate), has demonstrated antioxidant properties.[4][10] Therefore, the title compound is a logical candidate for screening in assays related to oxidative stress.

  • Neuroprotective Agent Development: Methyl 3,4-dihydroxybenzoate has also been investigated as a neuroprotective agent.[10] The structural similarity suggests that this compound could be explored for similar activities, with the C2-methyl group potentially modulating potency, selectivity, or metabolic stability.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following information is based on data for structurally similar catechols.

Hazard Identification

Based on GHS classifications for related compounds like Methyl 3,4-dihydroxybenzoate, the following hazards are anticipated[11]:

  • H302: Harmful if swallowed (Acute toxicity, oral).[2][11]

  • H315: Causes skin irritation.[2][11]

  • H319: Causes serious eye irritation.[2][11]

  • H335: May cause respiratory irritation.[11]

Signal Word: Warning[2][11]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[8]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Storage Conditions
  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][8]

  • Temperature: Store at room temperature in a dry, well-ventilated place.[2]

  • Container: Keep the container tightly closed.[8]

References

  • Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064.
  • Methyl 3,4-dihydroxy-2-methylbenzo
  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986.
  • Enzymatic O-methylation of catechols and catecholamines.
  • Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite.
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Methyl 3 4 Dihydroxy 2 Methylbenzo
  • Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523.
  • METHYL 4-HYDROXYBENZOATE.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • methyl 4-hydroxy-2-methylbenzoate.
  • 4-methyl c
  • Benzoic acid, 4-hydroxy-2-methoxy-3,6-dimethyl-, methyl ester (CAS 34874-75-4). Cheméo. [Link]
  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV
  • PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER.
  • Synthesis of a Water-Soluble Analogue of 6-Methyl-3-n-Alkyl Catechol Labeled with Carbon-13.
  • Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. Scilit. [Link]
  • Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172).
  • Methyl 2,6-dihydroxy-4-methylbenzo
  • Supporting information NMR methodology for complex mixture 'separation'. The Royal Society of Chemistry. [Link]
  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455.
  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...

Sources

A Comprehensive Guide to the Structural Elucidaion of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-technique approach to the structural elucidation of methyl 3,4-dihydroxy-2-methylbenzoate. It is designed for researchers, scientists, and drug development professionals who require a robust and logical workflow for confirming the chemical structure of novel or synthesized small molecules. The methodologies outlined herein are grounded in established spectroscopic principles and represent a field-proven strategy for unambiguous molecular characterization.

Introduction: The Analytical Challenge

This compound is a substituted catechol, a class of compounds with significant interest in medicinal chemistry and materials science due to their antioxidant and adhesive properties.[1][2][3] The core challenge in its structure elucidation lies in the unambiguous assignment of the substitution pattern on the benzene ring. With a molecular formula of C9H10O4, several isomers are possible. Therefore, a systematic and orthogonal analytical approach is paramount to ensuring the correct structure is assigned.

This guide will walk through a logical workflow, starting from the determination of the molecular formula and identification of key functional groups, and culminating in the precise mapping of atomic connectivity through advanced nuclear magnetic resonance (NMR) techniques.

The Elucidation Workflow: A Step-by-Step Approach

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula Determination) IR Infrared Spectroscopy (Functional Group Identification) MS->IR Confirms MW of C9H10O4 NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment & Carbon Skeleton) IR->NMR_1D Identifies OH, C=O, Ar-H NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides initial shifts for correlation Confirmation Final Structure Confirmation NMR_2D->Confirmation Establishes unambiguous bonding

Caption: Expected COSY correlation for this compound.

B. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. Each cross-peak represents a C-H bond.

HSQC_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H6 H-6 (~7.2) C6 C-6 (~125) H6->C6 ¹JCH H5 H-5 (~6.8) C5 C-5 (~118) H5->C5 ¹JCH OCH3 OCH3 (~3.8) C_OCH3 OCH3 (~52) OCH3->C_OCH3 ¹JCH ArCH3 Ar-CH3 (~2.1) C_ArCH3 Ar-CH3 (~15) ArCH3->C_ArCH3 ¹JCH

Caption: Expected HSQC correlations confirming direct C-H bonds.

C. HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, showing correlations between protons and carbons that are 2-3 bonds away. It allows us to connect the molecular fragments.

Key Expected HMBC Correlations:

  • Ar-CH3 Protons (~2.1 ppm) to:

    • C-1, C-2, C-3: This is the critical correlation that places the methyl group at the C-2 position, adjacent to the ester and one of the hydroxyl groups.

  • H-5 Proton (~6.8 ppm) to:

    • C-1, C-3, C-4: Confirms the position of H-5 relative to the hydroxyl groups and the ester-bearing carbon.

  • H-6 Proton (~7.2 ppm) to:

    • C-2, C-4: Confirms the position of H-6 relative to the methyl- and hydroxyl-bearing carbons.

  • OCH3 Protons (~3.8 ppm) to:

    • C=O: Confirms the methyl group is part of the ester functionality.

Caption: Key long-range HMBC correlations that unambiguously establish the substitution pattern. (Note: The image is a placeholder; the arrows depict the crucial correlations).

Final Structure Confirmation

By systematically integrating the data from MS, IR, and the full suite of NMR experiments, the structure of this compound can be unequivocally confirmed. The mass spectrometry provides the molecular formula, the infrared spectroscopy identifies the essential functional groups, the 1D NMR spectra give the number and type of proton and carbon environments, and the 2D NMR experiments, particularly HMBC, piece together the molecular puzzle by establishing the precise connectivity of the atoms. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment.

References

  • The Royal Society of Chemistry. General procedure for the synthesis of methyl benzoates.
  • Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • e-Publications@Marquette. The Electrochemical Oxidation of Substituted Catechols.
  • UKnowledge. Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols.
  • Deranged Physiology. Structure and function relationships of catecholamine molecules.
  • NIST WebBook. Benzoic acid, 3,4-dihydroxy-, methyl ester.
  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PubChem. Methyl 2,4-Dihydroxybenzoate.
  • ACS Publications. Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols.
  • RSC Publishing. Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance.
  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE.
  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.

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A Technical Guide to the Spectroscopic Profile of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For researchers and scientists engaged in the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's spectroscopic signature is not merely academic—it is a prerequisite for advancing a potential therapeutic candidate. This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl 3,4-dihydroxy-2-methylbenzoate, a substituted phenolic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, my experience has underscored the necessity of not just acquiring high-quality data, but also of interpreting it within a robust theoretical and practical framework. This document is structured to reflect that philosophy. We will not only present the expected spectroscopic data but also delve into the causality behind the analytical techniques and the interpretation of the resulting spectra. Every protocol herein is designed as a self-validating system, ensuring that the data you acquire is both accurate and reliable.

This guide is intended for professionals in the fields of chemistry, pharmacology, and drug development. It is assumed that the reader possesses a foundational understanding of spectroscopic principles. Our goal is to provide a comprehensive, field-proven resource that empowers you to confidently identify and characterize this compound in your own research endeavors.

Molecular Structure and Physicochemical Properties

This compound (MDMB) is an aromatic ester. Its structure, characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester, gives rise to a unique electronic and chemical environment that is reflected in its spectroscopic data.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.18 g/mol [2]
CAS Number 740799-82-0[2]
Physical Form Crystalline Powder[2]
Melting Point 161°C[2]

The presence of hydroxyl groups suggests that the compound is a polyphenol, a class of molecules known for their antioxidant properties. The methyl ester and methyl group influence its solubility and steric hindrance, which can, in turn, affect its biological activity and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of MDMB is predicted to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the methyl ester.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Singlet (broad)2HAr-OHPhenolic protons are acidic and often appear as broad singlets. Their chemical shift can be highly dependent on concentration and solvent.
~7.1-7.3Doublet1HH-6This proton is ortho to the electron-donating hydroxyl group and meta to the ester, leading to a downfield shift. It will be coupled to H-5.
~6.7-6.9Doublet1HH-5This proton is ortho to two electron-donating groups (OH and CH₃), resulting in a more upfield shift compared to H-6. It will be coupled to H-6.
~3.8Singlet3H-COOCH₃The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen, typically appearing in this region.
~2.2Singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment.

Causality in Spectral Interpretation:

  • Solvent Choice: DMSO-d₆ is a common choice for polar, hydroxyl-containing compounds as it can form hydrogen bonds, which often allows for the observation of the hydroxyl proton signals. In a non-polar solvent like CDCl₃, these signals can be very broad or even exchange with trace amounts of water, making them difficult to observe.[3]

  • Aromatic Region: The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons. The coupling constant between the two ortho protons (H-5 and H-6) is expected to be in the range of 7-9 Hz.

  • Absence of Coupling: The methyl and ester protons appear as singlets because there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of MDMB is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168-170C=OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~145-150C-3, C-4The aromatic carbons attached to the hydroxyl groups are deshielded due to the electronegativity of the oxygen atoms.
~125-130C-6This aromatic carbon is influenced by the adjacent ester and hydroxyl groups.
~120-125C-1The carbon atom to which the ester group is attached.
~115-120C-5This aromatic carbon is shielded by the ortho hydroxyl and methyl groups.
~110-115C-2The carbon atom bearing the methyl group.
~52-COOCH₃The carbon of the methyl ester is in a typical range for such functional groups.
~15-20Ar-CH₃The carbon of the aromatic methyl group is relatively shielded.

Self-Validating System in NMR:

The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of non-equivalent protons and carbons. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate each proton with its directly attached carbon and with carbons that are 2-3 bonds away, respectively. This provides an unambiguous assignment of all signals and confirms the molecular structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.[3]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500-3200Broad, StrongO-H stretchPhenolic -OH
3050-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H (from -CH₃ groups)
~1700StrongC=O stretchEster carbonyl
1600-1450Medium-StrongC=C stretchAromatic ring
1300-1000StrongC-O stretchEster and phenol C-O

Causality in Spectral Interpretation:

  • Broad O-H Band: The broadness of the hydroxyl stretch is due to hydrogen bonding between molecules.[4]

  • Carbonyl Stretch: The position of the C=O stretch is characteristic of an ester. Conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated ester.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[4]

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 182. This corresponds to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 151 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.

    • m/z = 123 ([M - COOCH₃]⁺): Loss of the entire methyl ester group.

    • m/z = 105: Further fragmentation of the aromatic ring.

Causality in Fragmentation:

The fragmentation pattern is governed by the stability of the resulting ions. The cleavage of the ester group is a common fragmentation pathway for methyl benzoates. The resulting acylium ion is resonance-stabilized.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the confirmation of the molecular weight of pure compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[5]

  • LC-MS System:

    • LC System: A reverse-phase C18 column is suitable for the separation of phenolic compounds.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. The formic acid helps to protonate the analyte for positive ion mode detection.

    • MS System: An electrospray ionization (ESI) source is typically used for polar molecules like MDMB. The analysis can be performed in both positive and negative ion modes.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode to detect the molecular ion. In positive ion mode, the [M+H]⁺ ion at m/z 183 would be expected. In negative ion mode, the [M-H]⁻ ion at m/z 181 would be observed.

    • Tandem MS (MS/MS) can be performed to induce fragmentation and confirm the structure.

Visualization of Key Concepts

Visual aids are crucial for understanding complex scientific concepts. The following diagrams illustrate the molecular structure and a typical analytical workflow.

MDMB_Structure Figure 1: Molecular Structure of this compound cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C ester COOCH₃ C1->ester 1 C3 C C2->C3 C5 C methyl CH₃ C2->methyl 2 C4 C C3->C4 OH3 OH C3->OH3 3 C4->C5 OH4 OH C4->OH4 4 C5->C6 H5 H C5->H5 5 C6->C1 H6 H C6->H6 6

Caption: Molecular structure with numbered carbon atoms.

analytical_workflow Figure 2: General Analytical Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample_prep Weigh and dissolve This compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy (ATR) sample_prep->ir ms LC-MS Analysis sample_prep->ms interpretation Spectral analysis and structural confirmation nmr->interpretation ir->interpretation ms->interpretation final_report final_report interpretation->final_report Final Report

Caption: A streamlined workflow for spectroscopic analysis.

Conclusion: A Path to Confident Characterization

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the principles of NMR, IR, and mass spectrometry. By understanding the causality behind the experimental choices and the interpretation of the resulting spectra, researchers can confidently approach the structural elucidation of this and similar molecules. The provided protocols offer a starting point for developing robust, self-validating analytical methods in your own laboratory. As with any scientific endeavor, the key to success lies in meticulous technique, a thorough understanding of the underlying principles, and a commitment to data integrity.

References

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
  • González-Villalba, R., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7685.
  • Royal Society of Chemistry. (2012). Supplementary Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
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  • Chemistry LibreTexts. (2022). IR Spectroscopy.
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  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
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  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....
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A Technical Guide to Investigating the Biological-Activity of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

Methyl 3,4-dihydroxy-2-methylbenzoate (MDMB) is a phenolic compound whose therapeutic potential remains largely uncharted. Structurally, it is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a well-documented anti-inflammatory and antioxidant agent.[1][2] The core of MDMB's promise lies in its 3,4-dihydroxy substitution, forming a catechol moiety. Catechol-containing molecules are renowned for their potent antioxidant and radical-scavenging activities, which are crucial for mitigating the oxidative stress implicated in numerous disease states.[3][4][5][6] The addition of a methyl ester and a second methyl group on the benzene ring modifies its lipophilicity and steric profile compared to its parent compound, potentially altering its bioavailability, cell permeability, and interaction with molecular targets.

This guide provides a comprehensive framework for the systematic evaluation of MDMB's biological activities. It is designed not as a rigid protocol but as a strategic workflow, empowering researchers to logically progress from foundational in vitro screening to more complex cell-based assays. We will detail the methodologies for assessing its antioxidant, anti-inflammatory, and cytotoxic potential, grounding each step in established scientific principles to ensure data integrity and reproducibility.

Physicochemical Properties & Synthesis Overview

Before biological evaluation, understanding the compound's fundamental characteristics is paramount.

  • Chemical Structure: C₉H₁₀O₄

  • Appearance: Light yellow to brown crystalline powder.[7]

  • Solubility: Soluble in methanol and other organic solvents like DMSO.[7][8]

  • Synthesis: MDMB can be synthesized through various routes, including the esterification of 3,4-dihydroxy-2-methyl benzoic acid or multi-step processes involving reactions like dealkylation of precursors.[9][10] A reliable synthesis is crucial for obtaining high-purity material (≥98%) for biological testing.

Foundational Bioactivity Screening: Antioxidant Capacity

The catechol group is a strong predictor of antioxidant activity.[3][11] This activity is primarily driven by the ability to donate a hydrogen atom from one of its hydroxyl groups to neutralize free radicals. Therefore, the initial screening should focus on quantifying this potential.

Causality: Why Start with Antioxidant Assays?

Oxidative stress is a common pathological factor in inflammation, neurodegeneration, and cancer. A compound with significant antioxidant capacity has a mechanistic basis for potential efficacy in these areas. Assays like the DPPH and ABTS tests are rapid, cost-effective, and highly reproducible methods to establish a baseline of radical-scavenging ability.[12]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12][13] The reduction of DPPH is visually monitored by the color change from violet to yellow, which is quantified spectrophotometrically at approximately 517 nm.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of MDMB (e.g., 10 mM) in methanol or DMSO.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation.[15]

    • Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) with a known antioxidant capacity.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 20 µL of various concentrations of MDMB (prepared by serial dilution from the stock).

    • Add 20 µL of methanol/DMSO to blank wells.

    • Add 20 µL of the positive control to its designated wells.

    • Add 180 µL of the DPPH working solution to all wells. Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of MDMB and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Data Presentation

Summarize the results in a table for clear comparison.

CompoundIC₅₀ (µM) ± SD
This compoundExperimental Value
Trolox (Positive Control)Experimental Value

Cell-Based Screening: Anti-inflammatory & Cytotoxic Potential

Moving beyond simple chemical reactions, cell-based assays provide crucial insights into how MDMB interacts with biological systems. These assays are vital for understanding potential therapeutic effects and toxicity.[16]

Workflow for Cell-Based Assays

The following diagram outlines a logical progression for testing MDMB in a cellular context.

G cluster_0 Phase 1: Anti-inflammatory Screening cluster_1 Phase 2: Cytotoxicity Profiling a Culture RAW 264.7 Macrophage Cells b Pre-treat cells with various concentrations of MDMB a->b c Induce Inflammation (e.g., with LPS) b->c d Measure Nitric Oxide (NO) Production via Griess Assay c->d e Determine IC₅₀ for NO Inhibition d->e j Determine IC₅₀ for Cytotoxicity e->j Compare Therapeutic vs. Toxic Dose f Culture Cancer Cell Lines (e.g., MCF-7, HeLa) and Normal Cell Line (e.g., HEK293) g Treat cells with various concentrations of MDMB f->g h Incubate for 24-72 hours g->h i Perform MTT Assay to Assess Cell Viability h->i i->j

Caption: A logical workflow for evaluating the anti-inflammatory and cytotoxic effects of MDMB.

Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Inflammation can be modeled in vitro by stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS).[17][18] Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[19][20] The production of NO, a key inflammatory mediator, can be quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[21] A reduction in nitrite levels in the presence of MDMB indicates potential anti-inflammatory activity.[22]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[18]

    • Seed the cells in a 96-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.[18]

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various non-toxic concentrations of MDMB to the cells and incubate for 1-2 hours.

    • Subsequently, add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce inflammation.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[20]

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

    • Determine the IC₅₀ value for NO inhibition.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living cells.[25] This assay is crucial for determining if the compound is selectively toxic to cancer cells over normal cells.[26][27][28]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[29]

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of MDMB. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for a set period (e.g., 48 or 72 hours).[26]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[29]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[29]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[24][27]

    • Shake the plate for 15 minutes to ensure complete dissolution.[24]

    • Measure the absorbance at a wavelength between 550 and 600 nm.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which represents the concentration of MDMB that reduces cell viability by 50%.[27]

Mechanistic Insights & Future Directions

Should initial screenings prove promising (e.g., potent antioxidant activity, selective cytotoxicity, or significant anti-inflammatory effects), further investigation is warranted.

Potential Mechanism of Action

The biological activities of MDMB are likely rooted in the redox properties of its catechol structure.

G MDMB Methyl 3,4-dihydroxy- 2-methylbenzoate (MDMB) ROS Reactive Oxygen Species (ROS) MDMB->ROS Scavenges NFkB NF-κB Pathway MDMB->NFkB Inhibits? Nrf2 Nrf2 Pathway MDMB->Nrf2 Activates? ROS->NFkB Activates CellDamage Oxidative Cell Damage ROS->CellDamage Causes iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Mediates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD1, NQO1) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Protection Cellular Protection AntioxidantEnzymes->Protection Leads to

Caption: Hypothesized mechanisms of action for MDMB targeting oxidative stress and inflammation.

This proposed pathway suggests MDMB may act through two primary routes:

  • Direct ROS Scavenging: The catechol moiety directly neutralizes harmful reactive oxygen species.

  • Modulation of Signaling Pathways: MDMB could potentially inhibit pro-inflammatory pathways like NF-κB or activate protective antioxidant pathways like the Nrf2 pathway, as has been shown for the similar compound Methyl 3,4-dihydroxybenzoate.[30]

Advanced Studies
  • Western Blot Analysis: To confirm the inhibition of iNOS protein expression in RAW 264.7 cells.

  • Nrf2 Activation Assays: To investigate if MDMB upregulates the Nrf2 antioxidant response pathway.

  • Apoptosis Assays: To determine if cytotoxicity in cancer cells is due to programmed cell death (apoptosis), using methods like Annexin V staining.[27]

  • In Vivo Studies: If in vitro data is compelling, progressing to animal models of inflammation or cancer would be the logical next step.

Conclusion

This compound presents a compelling structural motif for biological activity, primarily due to its catechol core. Its antioxidant potential is high, providing a strong rationale for its investigation as an anti-inflammatory and potentially selective anti-cancer agent. The experimental framework provided in this guide offers a validated, step-wise approach to systematically uncover and quantify these potential therapeutic properties, paving the way for further preclinical development.

References

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  • ResearchGate. (2014). Induction of inducible nitric oxide synthase increases the production of reactive oxygen species in RAW264.7 macrophages. [Link]
  • Ryan, J., et al. (2019). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2019, 6239719. [Link]
  • Martin, C. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(6), 729-735. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methyl 3,4-dihydroxy-2-methylbenzoate, a substituted catechol derivative, is a compound of increasing interest within pharmaceutical and life sciences research. Its structural similarity to other biologically active phenolic compounds necessitates a thorough understanding of its physicochemical properties to unlock its full therapeutic potential. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. For this compound, these properties provide crucial clues to its behavior in solution.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol Calculated
Appearance Powder[1]
Purity 98%[1]
CAS Number 740799-82-0[1]

Note: Data for the specific isomer this compound is limited. Some data for the related isomer, methyl 3,4-dihydroxybenzoate, is included for context.

PropertyValue (Methyl 3,4-dihydroxybenzoate)Source
Melting Point 134-135°C[2][3]
Boiling Point 120-180 °C (at 1.5 Torr)[2][3]
Density (Predicted) 1.354 ± 0.06 g/cm³[2][3]
pKa (Predicted) 8.19 ± 0.18[2][3]

The presence of two hydroxyl groups and a methyl ester group on the benzene ring dictates the polarity and hydrogen bonding capabilities of this compound. The hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents. The methyl ester group adds some lipophilic character while also being a hydrogen bond acceptor. The predicted pKa of the related isomer suggests that the compound is a weak acid, and its solubility in aqueous solutions will be highly dependent on pH.[4]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For this compound, the following are critical considerations:

2.1. Solvent Polarity: The principle of "like dissolves like" is the primary determinant of solubility. Given the polar nature of the hydroxyl groups, polar solvents are expected to be more effective at dissolving this compound than non-polar solvents.

2.2. Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, including likely this compound, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is a critical parameter to consider during formulation and storage.

2.3. pH of the Medium: The phenolic hydroxyl groups of this compound can be deprotonated in basic conditions, forming a more polar phenolate salt. This ionization significantly increases the aqueous solubility. Conversely, in acidic conditions (pH well below the pKa), the compound will exist in its neutral, less soluble form.[4] Therefore, pH control is a powerful tool for modulating the solubility of this compound.

2.4. Crystalline Structure (Polymorphism): The solid-state form of a compound can have a profound impact on its solubility.[6] Different crystalline polymorphs or an amorphous form of this compound may exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of the material being used in any solubility determination.

Known Solubility Data for this compound

Specific quantitative solubility data for this compound is not widely available in the public domain. However, some qualitative and semi-quantitative information for the related isomer, methyl 3,4-dihydroxybenzoate, provides a useful starting point.

SolventSolubility (Methyl 3,4-dihydroxybenzoate)Concentration (mM)CommentsSource
Dimethyl Sulfoxide (DMSO)Slightly Soluble30 mg/mL (178.41 mM)Sonication is recommended to aid dissolution.[2][3][7]
MethanolSlightly Soluble--[2][3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSoluble2 mg/mL (11.89 mM)A common vehicle for in vivo studies. Sonication is recommended.[7]

This data suggests that while the compound has some solubility in common organic solvents, its aqueous solubility is likely to be poor, necessitating the use of co-solvents or formulation strategies for aqueous applications.

Experimental Protocol for Determining the Solubility of this compound

A robust and reproducible method for determining solubility is essential for any research or development program. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

4.1. Principle: An excess amount of the solid compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

4.2. Materials and Equipment:

  • This compound (of known purity and solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

4.3. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vials A->B Dispense C Seal and place in shaker B->C D Equilibrate at constant T (e.g., 24-48h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Prepare dilutions F->G H Analyze by HPLC/UV-Vis G->H I Calculate concentration H->I

Caption: Workflow for Equilibrium Solubility Determination.

4.4. Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to reach saturation. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent, accounting for the dilution factor.

4.5. Causality and Self-Validation:

  • Use of Excess Solid: This ensures that the solution reaches equilibrium saturation, a fundamental requirement for thermodynamic solubility measurement.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.[9]

  • Sufficient Equilibration Time: Allows the system to reach a true equilibrium state. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Filtration: This step is critical to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.[6]

  • Validated Analytical Method: The use of a validated, specific, and sensitive analytical method ensures accurate quantification of the solute.[6]

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its successful application.

  • In Vitro Assays: For biological screening, the compound is often first dissolved in DMSO. However, its limited aqueous solubility must be considered to avoid precipitation in the assay medium, which can lead to erroneous results.[4]

  • Formulation Development: The poor aqueous solubility will likely necessitate the use of solubility enhancement techniques for oral or parenteral formulations. These may include the use of co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions.

  • Biopharmaceutical Classification System (BCS): The solubility and permeability of a drug candidate are key parameters in the BCS, which helps to predict its in vivo performance.[4] Determining the aqueous solubility of this compound is a critical first step in this classification.

While specific solubility data for this compound is still emerging, its structural features and data from related compounds provide a strong basis for a systematic approach to its characterization. The methodologies outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in various solvent systems, thereby enabling its effective use in research and facilitating its potential development as a therapeutic agent. A comprehensive understanding of its solubility will be a key enabler for unlocking the full potential of this promising molecule.

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Discovery and isolation of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Isolation of Methyl 3,4-dihydroxy-2-methylbenzoate for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a phenolic compound that has been isolated from various natural sources, including fungi and plants. As a derivative of dihydroxybenzoic acid, it belongs to a class of molecules known for their diverse biological activities, which makes it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the discovery, natural occurrence, and detailed methodologies for the isolation and characterization of this compound. The protocols described herein are based on established scientific literature and are designed to be adaptable for researchers in the field.

Introduction and Natural Occurrence

This compound is a substituted benzoic acid derivative. Its structure, featuring a catechol ring, suggests potential antioxidant and other biological activities. While not as widely studied as some other phenolic compounds, it has been identified as a metabolite in several species.

Notably, this compound has been isolated from the fungus Penicillium sp. found in the South China Sea. It has also been identified in the Australian plant species Eremophila longifolia. The presence of this compound in both fungal and plant kingdoms suggests a potentially widespread distribution and diverse ecological roles.

Biosynthetic Origins (A-Hypothetical Pathway)

While the specific biosynthetic pathway for this compound is not extensively elucidated in the literature, it is likely derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic compounds in plants and microorganisms.

Biosynthetic Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DHBA Dihydroxybenzoic Acid Intermediate Isochorismate->DHBA Methylation Methylation (SAM) DHBA->Methylation Final_Product This compound Methylation->Final_Product

Caption: A hypothesized biosynthetic pathway for this compound.

Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol that can be adapted based on the source material.

Extraction

The choice of extraction solvent is critical and is dependent on the polarity of the target compound. Given the phenolic nature of this compound, polar solvents are generally effective.

Protocol:

  • Preparation of Source Material: The source material (e.g., fungal biomass, dried plant leaves) should be thoroughly dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • For fungal cultures, the biomass can be separated from the broth, and both can be extracted separately. The broth is typically extracted with a water-immiscible organic solvent like ethyl acetate. The biomass is often extracted with a more polar solvent like methanol or ethanol.

    • For plant material, maceration or Soxhlet extraction with methanol or a mixture of dichloromethane and methanol is commonly employed.

  • Concentration: The resulting crude extracts are then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

Purification is typically achieved through a combination of chromatographic techniques.

Protocol:

  • Initial Fractionation (Optional): For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or flash chromatography over silica gel can be beneficial. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol), is used to separate the extract into fractions of varying polarity.

  • Column Chromatography: The fraction containing the target compound is then subjected to further purification using column chromatography over silica gel. The choice of the mobile phase is guided by thin-layer chromatography (TLC) analysis.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary. A reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and methanol or acetonitrile is a common choice.

Isolation Workflow Source Source Material (Fungus/Plant) Extraction Extraction (Methanol/Ethyl Acetate) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A general workflow for the isolation and purification of the target compound.

Structural Elucidation

Once the pure compound is isolated, its structure is confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to aromatic protons, a methyl group, and a methoxy group. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (including those bearing hydroxyl groups), the methyl carbon, and the methoxy carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀O₄). Fragmentation patterns can provide further structural information.
UV-Vis Spectroscopy Absorption maxima characteristic of a phenolic compound.

Biological Activities and Potential Applications

Preliminary studies on compounds structurally related to this compound suggest a range of potential biological activities. For instance, many dihydroxybenzoic acid derivatives exhibit significant antioxidant properties due to the presence of the catechol moiety, which can effectively scavenge free radicals.

Further research into the biological profile of this compound could uncover its potential as a lead compound in drug development, particularly in areas such as anti-inflammatory, antimicrobial, or neuroprotective agents.

Conclusion

The discovery and isolation of this compound from natural sources provide a valuable addition to the library of natural products with therapeutic potential. The methodologies outlined in this guide offer a robust framework for researchers to isolate and characterize this and similar compounds. Further investigation into its biological activities is warranted to fully explore its potential applications in medicine and biotechnology.

References

  • Wang, J., et al. (2018). Bioactive polyketides from a South China Sea-derived fungus Penicillium sp. Marine Drugs, 16(12), 478. [Link]
  • Ghisalberti, E. L. (2000). The chemistry of Australian Eremophila species. Phytochemistry, 53(2), 161-176. [Link]

An In-depth Technical Guide to Methyl 3,4-dihydroxy-2-methylbenzoate: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Methyl 3,4-dihydroxy-2-methylbenzoate is a substituted benzoic acid ester with the molecular formula C₉H₁₀O₄.[1] Characterized by a catechol (3,4-dihydroxy) moiety, a methyl ester, and an additional methyl group on the benzene ring, this compound has garnered interest in the scientific community for its diverse biological activities and its role as a key intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive technical overview of its synthesis, chemical properties, biological activities, and potential applications in drug development, offering a valuable resource for researchers in the field.

Physicochemical Properties: A Snapshot of the Molecule

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 740799-82-0[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Boiling Point 344.7°C[1]
Density 1.3 g/cm³[1]
Flash Point 140.8°C[1]
Solubility Soluble in methanol[1]

Synthesis and Chemical Reactivity: Building the Core Structure

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature. A plausible and efficient synthetic route starts from 3-hydroxy-4-methoxy benzoic acid methyl ester.[3] The process highlights the chemical reactivity of the benzene ring and the manipulation of functional groups to achieve the desired product.

A Patented Synthetic Pathway

A patented method for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters provides a clear, albeit general, framework for its synthesis.[3][4] The process involves the following key transformations:

  • Aminomethylation: The synthesis begins with the reaction of 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine. This step introduces a dimethylaminomethyl group at the 2-position of the benzene ring.[3]

  • Reduction: The resulting 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester is then subjected to a reduction reaction to remove the dimethylaminomethyl group and introduce a methyl group at the 2-position, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester.[3]

  • Demethylation: The final step involves the dealkylation (demethylation) of the methoxy group at the 4-position to a hydroxyl group. This is typically achieved using a strong Lewis acid like anhydrous aluminum chloride in a suitable solvent such as toluene.[3] The reaction mixture is heated to drive the reaction to completion.[3]

The final product can be purified through standard laboratory techniques like extraction and crystallization to achieve a high purity of over 99.5%, as confirmed by HPLC.[3][4]

Synthesis_Pathway A 3-Hydroxy-4-methoxy benzoic acid methyl ester B 2-Dimethylaminomethyl-3-hydroxy- 4-methoxy benzoic acid methyl ester A->B Formaldehyde, Dimethylamine C 3-Hydroxy-4-methoxy- 2-methyl benzoic acid methyl ester B->C Reduction D Methyl 3,4-dihydroxy- 2-methylbenzoate C->D Anhydrous AlCl3, Toluene, Heat

Caption: Synthetic pathway for this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of its functional groups: the catechol moiety, the methyl ester, and the substituted aromatic ring. It can undergo several types of chemical reactions, including:

  • Oxidation: The dihydroxy-substituted benzene ring is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives.[1]

  • Reduction: The ester group can be reduced to an alcohol using appropriate reducing agents.[1]

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, and the hydroxyl and ester groups can be involved in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.[1]

Spectroscopic Characterization: The Molecular Fingerprint

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, the methyl ester protons, and the hydroxyl protons. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the two methyl carbons.[1][17]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically a broad band), C=O stretching of the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic ring and methyl groups.[18]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses of the methoxy group from the ester and other fragments.[7][13]

Biological Activities and Mechanism of Action: A Multifaceted Molecule

This compound and its close analogs exhibit a range of promising biological activities, primarily attributed to the presence of the catechol moiety, which is a well-known antioxidant pharmacophore.

Antioxidant Activity

The compound is reported to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress.[1] The mechanism of action is likely similar to that of the closely related Methyl 3,4-dihydroxybenzoate (MDHB), which has been shown to alleviate oxidative damage in cells.[19][20]

The Nrf2 Pathway: MDHB has been demonstrated to upregulate the expression of the vital antioxidant transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[19] This, in turn, increases the expression of downstream antioxidant enzymes such as superoxide dismutase 1 (SOD1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[19] This cascade of events helps to mitigate oxidative stress and protect cells from damage.[19][20]

Antioxidant_Mechanism MDHMB Methyl 3,4-dihydroxy- 2-methylbenzoate Nrf2 Nrf2 Activation MDHMB->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased expression of: - SOD1 - NQO1 - GCLC ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Postulated antioxidant mechanism via the Nrf2 pathway.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria.[1] The antimicrobial action of phenolic compounds like this is often multifactorial and can involve:

  • Disruption of Cell Membranes: The lipophilic nature of the benzene ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.

  • Enzyme Inhibition: The hydroxyl groups can interact with and inactivate essential bacterial enzymes, disrupting metabolic pathways.

  • Interaction with DNA: Some phenolic compounds can bind to bacterial DNA, interfering with replication and transcription.

Quantitative data on the minimum inhibitory concentration (MIC) for this compound against specific bacterial strains would be valuable for a more precise evaluation of its antimicrobial potential. While specific MIC values for the title compound are not available, studies on other N-methyl-4-piperidone-derived compounds have shown MIC values ranging from 250 to 500 μg/mL against some cariogenic bacteria.[21]

Potential Anti-inflammatory and Anticancer Activities

While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, research on its analogs provides compelling evidence for its potential in these areas.

Anti-inflammatory Effects: The related compound, Methyl 3,4-dihydroxybenzoate (DBME), has been shown to have anti-inflammatory and pro-apoptotic effects in a rheumatoid arthritis model.[22][23] These effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[22][23] DBME was found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22][23] Given the structural similarity, it is plausible that this compound could exert similar anti-inflammatory effects.

Anticancer Potential: Several dihydroxybenzoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, methyl-3,4,5-trihydroxybenzoate (methyl gallate) has shown selective cytotoxicity against MCF-7 (hormone-dependent breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 54.7 ± 4.73 and 97.6 ± 4.04 μM, respectively.[3][24] Another study on a "methyl dihydroxybenzoate" (isomer not specified) showed modest anticancer activity against the HepG-2 (liver cancer) cell line with an IC50 of 25.66 μg/ml.[2] These findings suggest that the dihydroxybenzoate scaffold is a promising starting point for the development of novel anticancer agents.

Role in Drug Development: A Key Building Block for an Anticancer Agent

A significant application of this compound is its use as a key intermediate in the synthesis of the anticancer drug valemetostat tosilate .[25] Valemetostat is a potent and selective inhibitor of EZH1 and EZH2, enzymes that are often dysregulated in various cancers.[25]

The synthesis of a crucial intermediate for valemetostat, methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate, starts from this compound.[25] This highlights the importance of this compound in the pharmaceutical industry and its contribution to the development of novel cancer therapies.

Caption: Role as an intermediate in the synthesis of Valemetostat.

Conclusion and Future Perspectives

This compound is a molecule with considerable potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis, coupled with its inherent antioxidant and antimicrobial properties, makes it an attractive scaffold for further investigation. While its role as an intermediate in the synthesis of the anticancer drug valemetostat tosilate is well-established, its own therapeutic potential remains an area ripe for exploration.

References

  • Daiichi Sankyo Company, Limited. Valemetostat tosilate. New Drug Approvals. 2022-09-29.
  • The Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of esters from alcohols using HBr and H2O2 in methanol. RSC Adv. 2015;5:107297-107301.
  • Li, Y., et al. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. J Ovarian Res. 2024;17(1):87.
  • Jubilant Life Sciences Limited. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents. 2017.
  • Li, Y., et al. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. PubMed. 2024.
  • Rahim, A. C., et al. Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). Asian Journal of Chemistry. 2018;30(10):2273-2276.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • PubChem. Methyl 2,4-Dihydroxybenzoate. National Center for Biotechnology Information.
  • Rahim, A. C., et al. Selective cytotoxic activity of methyl-3,4,5-trihydroxybenzoate isolated from kernel of bambangan (mangifera pajang). Universiti Putra Malaysia Institutional Repository. 2021.
  • Wang, J., et al. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. ResearchGate. 2025.
  • ResearchGate. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. 2022.
  • Lee, C. H., et al. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway. J Mol Med (Berl). 2013;91(3):365-74.
  • Hussain, S., et al. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. Pak J Pharm Sci. 2022;35(5):1333-1340.
  • Özen, F., et al. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Turk J Pharm Sci. 2017;14(1):55-61.
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  • NIST. Methyl 2,6-dihydroxy-4-methylbenzoate. NIST WebBook.
  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information.
  • IndiaMART. Methyl 3 4 Dihydroxy 2 Methylbenzoate, 98%.
  • Wang, J., et al. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. PubMed. 2025.
  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.
  • Doc Brown's Chemistry. 1H NMR spectrum of methyl 2-hydroxybenzoate.
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  • ResearchGate. In vitro Determination of Antioxidant Activity by DPPH• Method: An approach to Unify Anticipated Report on IC50. 2014.
  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. 1960.
  • Pádua, T. A., et al. Anti-inflammatory effects of methyl ursolate obtained from a chemically derived crude extract of apple peels: potential use in rheumatoid arthritis. Inflammopharmacology. 2014;22(4):227-35.
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  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370).
  • PubMed. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. 2024.
  • Li, X., et al. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. J Enzyme Inhib Med Chem. 2017;32(1):882-888.
  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. 2020.
  • Semantic Scholar. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. 2017.
  • Gianini, A. S., et al. Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Z Naturforsch C J Biosci. 2008;63(1-2):29-34.
  • de Oliveira, A. C. C., et al. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules. 2020;25(18):4243.
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Analogs and derivatives of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analogs and Derivatives of Methyl 3,4-dihydroxy-2-methylbenzoate

Abstract

Substituted dihydroxybenzoic acid esters represent a pivotal class of compounds, frequently encountered as natural products and serving as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][2][3] this compound sits at the core of this family, possessing a unique substitution pattern that imparts significant biological and chemical properties. This technical guide provides a comprehensive exploration of this compound, its key analogs, and their derivatives. We will delve into detailed synthetic methodologies, analyze structure-activity relationships, and elucidate mechanisms of action, with a particular focus on their antioxidant potential and utility in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Part 1: The Core Moiety: this compound

This compound (MDMB) is a substituted catechol derivative whose structural features—a catechol ring, a methyl ester, and an ortho-methyl group—make it a subject of significant interest for its antioxidant properties and as a building block in organic synthesis.[4]

Physicochemical Properties

A summary of the key physical and chemical identifiers for the core compound is provided below.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 740799-82-0[5]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.18 g/mol [5]
Appearance Light yellow to brown crystalline powder[4]
Melting Point 161°C[5]
Boiling Point 344.7°C[4]
Synthesis of this compound

The synthesis of high-purity MDMB is crucial for its application as a pharmaceutical intermediate.[6] A robust and scalable process has been developed, which involves a multi-step sequence starting from the readily available methyl 3-hydroxy-4-methoxybenzoate.[6] This process is designed to control the formation of isomers, ensuring a final product with high purity (≥99.5% by HPLC).[6]

The causality behind this synthetic route is noteworthy. The initial step involves a Mannich-type reaction to introduce a dimethylaminomethyl group at the C2 position, which is sterically directed by the existing substituents. This group is then reductively removed, yielding the C2-methylated product. Finally, demethylation of the C4-methoxy group unmasks the second hydroxyl group to yield the target catechol.

A Methyl 3-hydroxy-4-methoxybenzoate B 2-Dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester A->B Formaldehyde, Dimethylamine C Methyl 3-hydroxy-4-methoxy-2-methylbenzoate B->C Reduction D This compound C->D Dealkylation (e.g., AlCl₃, Toluene)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of MDMB[6]
  • Step 1: Synthesis of 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester.

    • React methyl 3-hydroxy-4-methoxybenzoate with formaldehyde and dimethylamine.

    • Isolate the resulting compound of Formula II. The product can be hydrolyzed to the corresponding free acid if desired.

  • Step 2: Reductive removal of the dimethylaminomethyl group.

    • Subject the product from Step 1 to reduction to yield methyl 3-hydroxy-4-methoxy-2-methylbenzoate.

    • Concentrate the organic layer to furnish the product, which can be used directly in the next step.

  • Step 3: Dealkylation.

    • Subject the methyl 3-hydroxy-4-methoxy-2-methylbenzoate to dealkylation using a suitable reagent such as anhydrous aluminium chloride.

    • Carry out the reaction in a solvent like toluene at a temperature of 50-100°C for 1-5 hours.

    • Isolate the final product, this compound, with a purity of at least 99.5%.

Biological Activity and Mechanism of Action

The primary biological activity attributed to MDMB is its antioxidant capacity, which stems from the catechol moiety. The hydroxyl groups are crucial for scavenging free radicals, thereby reducing oxidative damage.[4] This mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, MDMB is known to modulate redox signaling and help maintain mitochondrial membrane integrity, which are key factors in alleviating cellular oxidative stress.[4]

Part 2: Key Analogs & Derivatives

The chemical scaffold of MDMB allows for numerous modifications, leading to a wide range of analogs and derivatives with distinct properties.

Analog Feature: Methyl 3,4-dihydroxybenzoate (Protocatechuic Acid Methyl Ester)

This analog, lacking the C2-methyl group, is a naturally occurring phenolic compound found in various plants, including green tea.[3][7] It is recognized for its potent antioxidant and neuroprotective effects.[3]

  • Synthesis: It can be synthesized by the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid (protocatechuic acid) with methanol.[3]

  • Biological Activity: Methyl 3,4-dihydroxybenzoate has demonstrated significant antioxidant activity. In one study, it was isolated from the tuber of Dioscorea alata L. and evaluated for its ability to scavenge the DPPH radical.[1]

Analog Feature: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

This derivative, also known as synthetic oakmoss, is valued in the fragrance industry. Its synthesis from natural precursors highlights the chemical versatility of this compound class.

  • Synthesis: A novel two-step synthesis has been developed starting from 4-O-demethylbarbituric acid, a compound obtained from fungal fermentation.[8]

    • Hydrolysis: 4-O-demethylbarbituric acid undergoes acid or alkali hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid.[8]

    • Esterification: The resulting acid is then subjected to methyl esterification to produce the final product.[8] This method simplifies the traditional synthetic process.[8]

Analog Feature: Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate

This complex derivative, also known as hostmaniane, features a substituted butyl chain on the benzene ring. It belongs to the class of p-hydroxybenzoic acid alkyl esters.[9] While not extensively studied, its structure suggests potential for interesting biological activities due to the combination of the phenolic ring and the diol-containing side chain.[9]

Part 3: Mechanistic Insights & Structure-Activity Relationships

The biological activity of these benzoate derivatives is intrinsically linked to their molecular structure.

Antioxidant Activity and SAR

The antioxidant capacity is predominantly governed by the hydroxyl groups on the aromatic ring.

  • Catechol Moiety: The 3,4-dihydroxy (catechol) arrangement is a powerful antioxidant feature. The two adjacent hydroxyl groups facilitate the donation of a hydrogen atom and stabilize the resulting phenoxyl radical through resonance.

  • Ring Substitution: The presence and position of other substituents, like methyl groups, can modulate this activity. An electron-donating group, such as a methyl group at the C2 position in MDMB, can enhance the antioxidant capacity by further stabilizing the radical species.

Quantitative Antioxidant Data

The DPPH radical scavenging assay is a standard method for evaluating antioxidant potential. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Scavenging IC₅₀ (ppm)Source
Methyl 3,4-dihydroxybenzoate9.41 ± 0.08[1]
Ascorbic Acid (Positive Control)10.95 ± 0.08[1]

As shown, Methyl 3,4-dihydroxybenzoate exhibits even stronger antioxidant activity than the well-known antioxidant, ascorbic acid, in this assay.[1]

Proposed Mechanism: Nrf2 Signaling Pathway Activation

A plausible mechanism for the antioxidant and cytoprotective effects of this class of compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] While this has been studied for the closely related Methyl 3,4-dihydroxybenzoate, it is proposed that MDMB and its analogs act similarly.[10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like MDMB, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDMB MDMB Analog Keap1_Nrf2 Keap1-Nrf2 Complex MDMB->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

Caption: Proposed Nrf2 signaling pathway activation by MDMB analogs.

Part 4: Application Spotlight: Synthesis of Gefitinib

The utility of dihydroxybenzoate analogs as synthetic building blocks is exemplified by the synthesis of Gefitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2][11] A novel synthesis route utilizes Methyl 3-hydroxy-4-methoxybenzoate, a structural analog of MDMB, as the starting material.[11]

This multi-step process showcases a range of fundamental organic transformations and underscores the value of this scaffold in medicinal chemistry.

A Methyl 3-hydroxy-4- methoxybenzoate B Methyl 3-(3-chloropropoxy)-4- methoxybenzoate A->B Alkylation (1-bromo-3-chloropropane, K₂CO₃) C Methyl 5-(3-chloropropoxy)-4- methoxy-2-nitrobenzoate B->C Nitration (HNO₃, Acetic Acid) D Methyl 5-(3-chloropropoxy)-2- amino-4-methoxybenzoate C->D Reduction (Fe, Acetic Acid) E Cyclized Intermediate D->E Cyclization (Formamidine acetate) F Chlorinated Intermediate E->F Chlorination (SOCl₂) G Gefitinib F->G Amination x2

Caption: Overall synthetic workflow for the synthesis of Gefitinib.

Detailed Experimental Protocol: Key Steps in Gefitinib Synthesis[2][11]
  • Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate.

    • A mixture of Methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[2]

    • The reaction mixture is cooled to room temperature and poured into ice water (3 L).

    • The resulting precipitate is filtered, washed with water, and dried to yield Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

  • Step 2: Nitration.

    • Nitric acid (66%) is added dropwise at 0-5°C to a solution of the product from Step 1 (0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[11]

    • The mixture is stirred at room temperature for 6 hours, then poured into ice water (2 L) and extracted with ethyl acetate.

    • The combined organic layer is washed with saturated sodium bicarbonate and brine, then dried over Na₂SO₄ to yield Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

  • Step 3: Reduction.

    • Powdered iron (0.89 mol) is added to acetic acid (500 mL) and stirred for 15 minutes at 50°C under a nitrogen atmosphere.[2]

    • A solution of the nitro compound from Step 2 (0.30 mol) in methanol (300 mL) is added dropwise.

    • The mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the solvent is evaporated. The residue is poured into water and extracted with ethyl acetate to yield Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

Conclusion

This compound and its analogs constitute a functionally rich and synthetically versatile class of chemical compounds. Their inherent antioxidant properties, derived from the catechol core and modulated by ring substituents, make them compelling candidates for further investigation in areas ranging from nutraceuticals to therapeutics. The demonstrated success of using these scaffolds as starting materials in the synthesis of complex drugs like Gefitinib firmly establishes their value in medicinal chemistry. Future research should continue to explore the vast chemical space of their derivatives, screen for novel biological activities, and further elucidate their mechanisms of action, particularly in modulating cellular redox pathways like Nrf2.

References

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • (PDF) Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity.
  • Methyl 4-hydroxy-2-methylbenzo
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Methyl 3,4-Dihydroxybenzo
  • Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzo
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)

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Methyl 3,4-dihydroxy-2-methylbenzoate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3,4-dihydroxy-2-methylbenzoate

Authored by: A Senior Application Scientist

Foreword: The intricate world of cellular signaling and drug discovery demands a deep understanding of molecular interactions. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the mechanism of action of this compound. Due to the limited direct research on this specific compound, this paper will also present a comparative analysis with its close structural analog, Methyl 3,4-dihydroxybenzoate (MDHB), to infer potential mechanistic pathways and guide future research.

Part 1: this compound: Current Understanding

This compound is a catechol derivative with the molecular formula C₉H₁₀O₄.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 3 and 4, a methyl ester at position 1, and a methyl group at position 2. This compound has garnered interest for its potential biological activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity.

PropertyValueReference
CAS Number 740799-82-0[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Boiling Point 344.7°C[1]
Flash Point 140.8°C[1]
Density 1.3 g/cm³[1]
Established Biological Activities and Core Mechanism

Current research indicates that this compound possesses significant antioxidant and antimicrobial properties.[1] The core mechanism of action is believed to revolve around its ability to modulate redox signaling and maintain mitochondrial integrity.[1]

  • Antioxidant Activity: The catechol structure, with its two adjacent hydroxyl groups, is a key feature responsible for the antioxidant effects. These hydroxyl groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress and preventing cellular damage.[1]

  • Antimicrobial Effects: The compound has shown activity against a range of pathogens, with a notable efficacy against Gram-positive bacteria.[1]

  • Redox Signaling Modulation: It is known to interact with various molecular targets and pathways to modulate redox signaling, which is a crucial aspect of cellular homeostasis.[1]

  • Mitochondrial Integrity: A key aspect of its mechanism is the maintenance of the mitochondrial membrane potential, which is vital for cellular energy production and preventing apoptosis.[1][2]

M34D2M This compound ROS Reactive Oxygen Species (ROS) M34D2M->ROS Scavenges Mito Mitochondria M34D2M->Mito Maintains Integrity Redox Redox Signaling M34D2M->Redox Modulates Apoptosis Apoptosis M34D2M->Apoptosis Inhibits CellDamage Cellular Damage ROS->CellDamage Causes MMP Mitochondrial Membrane Potential Mito->MMP MMP->Apoptosis Disruption leads to

Caption: Core mechanism of this compound.

Part 2: Comparative Mechanistic Analysis with Methyl 3,4-dihydroxybenzoate (MDHB)

Due to the limited specific data on this compound, a detailed examination of its close structural analog, Methyl 3,4-dihydroxybenzoate (MDHB), can provide valuable insights into its potential mechanisms of action. MDHB lacks the 2-methyl group present in our topic compound.

Introduction to Methyl 3,4-dihydroxybenzoate (MDHB)

MDHB is a key metabolite of antioxidant polyphenols found in green tea and exhibits significant antioxidant and anti-inflammatory properties.[3] It has been the subject of extensive research, revealing specific molecular pathways through which it exerts its effects.

Detailed Mechanism of Action of MDHB

A primary mechanism of MDHB's protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like MDHB, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6]

Studies have shown that MDHB treatment upregulates the expression of Nrf2 and its downstream target enzymes such as SOD1, NQO1, and GCLC.[4] This leads to a reduction in cellular and mitochondrial reactive oxygen species (ROS) production, restoration of mitochondrial membrane potential, and increased ATP production.[4][5]

cluster_nucleus Nucleus MDHB MDHB Keap1 Keap1 MDHB->Keap1 Induces conformational change ROS_inducer Oxidative Stress (e.g., TBHP) ROS_inducer->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (SOD1, NQO1, GCLC) Cell_Protection Cellular Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Activates transcription of Antioxidant_Genes_n->Cell_Protection

Caption: MDHB-mediated activation of the Nrf2 antioxidant pathway.

MDHB has also been shown to exert neuroprotective effects, which are likely mediated by the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway.[7][8]

BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation.[9] It binds to its receptor, TrkB, leading to receptor dimerization and autophosphorylation of its intracellular kinase domain.[10] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and neurite outgrowth.

Studies have demonstrated that MDHB can increase the expression of BDNF mRNA in cultured cortical neurons, leading to enhanced neurite outgrowth and neuronal survival.[7]

MDHB MDHB BDNF_exp BDNF Expression MDHB->BDNF_exp Increases BDNF BDNF BDNF_exp->BDNF TrkB TrkB Receptor BDNF->TrkB Binds to and activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth

Caption: MDHB-mediated neuroprotection via the BDNF-TrkB pathway.

Structure-Activity Relationship and the Potential Impact of the 2-Methyl Group

The addition of a methyl group at the 2-position of the benzene ring in this compound is expected to influence its biological activity compared to MDHB.

  • Steric Effects: The 2-methyl group introduces steric hindrance around the adjacent hydroxyl and carboxyl groups. This could affect the molecule's ability to bind to target proteins, potentially altering its potency and selectivity.

  • Electronic Effects: The methyl group is weakly electron-donating, which could slightly alter the electron density of the aromatic ring and the acidity of the hydroxyl groups. These electronic modifications can influence the compound's antioxidant potential and its interactions with biological targets.[11][12]

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity. However, increased lipophilicity can also affect solubility and metabolic stability.

Quantitative structure-activity relationship (QSAR) studies on catechol derivatives have shown that hydrophobicity and electronic properties are critical for their biological activity, such as the inhibition of 5-lipoxygenase.[13] Therefore, it is plausible that the 2-methyl group in this compound could modulate its activity in the Nrf2 and BDNF-TrkB pathways, but further experimental validation is required.

Part 3: Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed protocols for key in vitro assays.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol outlines the procedure for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing antioxidant activity.[14][15][16]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

Nrf2 Activation Assay: ARE-Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway.[6][17][18][19]

  • Cell Culture: Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium with the medium containing the test compound or controls (vehicle and a known Nrf2 activator like sulforaphane).

    • Incubate for 6-24 hours.

  • Luciferase Measurement:

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the relative light units (RLU) of the treated wells to the vehicle control to determine the fold induction of Nrf2 activity.

In Vitro Neuroprotection Assay

This protocol provides a general method for assessing the neuroprotective effects of a compound against an induced neurotoxic insult.[20][21][22][23][24]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.

  • Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce neuronal injury by adding a neurotoxic agent (e.g., H₂O₂ or glutamate).

    • Include control wells (untreated) and vehicle controls.

    • Incubate for 24 hours.

  • Cell Viability Assessment:

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express the cell viability of treated groups as a percentage of the untreated control.

References

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  • Vaillancourt, F. H., Mabrouk, P. A., & Eltis, L. D. (2001). Quantitative Structure-Activity Relationship for the Cleavage of C3/C4-Substituted Catechols by a Prototypal Extradiol Catechol Dioxygenase with Broad Substrate Specificity. The Journal of Biochemistry, 130(4), 579-587.
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  • Ramkumar, K., & Ramakrishnan, S. (2018). Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals. Scientific reports, 8(1), 1-13.
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  • Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., ... & Luo, H. M. (2014). Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro.
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  • ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway.
  • Semantic Scholar. (n.d.). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway.
  • Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., ... & Luo, H. M. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of pharmacological sciences, 125(2), 203-210.
  • BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway).
  • Innoprot. (n.d.). Excitotoxicity in vitro assay.
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  • Zielińska, D., & Szawara-Nowak, D. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(21), 3925.
  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 1-13.
  • Indian Journal of Pharmaceutical Sciences. (2011). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 73(2), 186-190.
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  • ResearchGate. (n.d.). Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity.
  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2018). Neuroprotective Effects of Methyl 3, 4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules, 23(10), 2603.
  • MDPI. (2022). Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents. Molecules, 27(15), 4905.
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An In-Depth Technical Guide to In Vitro Studies of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of Methyl 3,4-dihydroxy-2-methylbenzoate, a phenolic compound of interest for its potential therapeutic properties. Intended for researchers, scientists, and drug development professionals, this document outlines detailed protocols for assessing the cytotoxicity, antioxidant, and anti-inflammatory activities of this compound. Furthermore, it delves into mechanistic studies focusing on the Nrf2 and NF-κB signaling pathways. The methodologies are presented with a rationale for experimental choices, ensuring scientific integrity and reproducibility. Visual workflows and signaling pathway diagrams are included to enhance understanding and application.

Introduction to this compound

This compound, also known as Methyl 3,4-dihydroxybenzoate (MDHB), is a phenolic compound that has garnered scientific interest for its biological activities.[1][2] As a derivative of benzoic acid, its structure, featuring hydroxyl groups on a benzene ring, suggests potential for antioxidant and other therapeutic effects. This guide will explore the in vitro methodologies to systematically investigate these properties.

Chemical and Physical Properties:

PropertyValueSource
Synonyms Methyl 3,4-dihydroxybenzoate, Methyl protocatechuate, 3,4-Dihydroxybenzoic acid methyl ester[2][3]
Molecular Formula C₉H₁₀O₄[1][4]
Molecular Weight 182.17 g/mol [1]
CAS Number 740799-82-0[1][4][5]
Appearance Powder[4]

Foundational Assays: Assessing Cytotoxicity

Prior to evaluating the therapeutic potential of this compound, it is crucial to determine its cytotoxic profile. This establishes a safe concentration range for subsequent experiments, ensuring that observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[6][7]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Experimental Protocol:

  • Cell Seeding:

    • Culture adherent cells (e.g., RAW 264.7 macrophages, HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium.[8]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]

    • Incubate for 3-4 hours at 37°C, protected from light.[6][9]

  • Formazan Solubilization:

    • After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8][9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement:

    • Read the absorbance at 590 nm using a microplate reader.[8][9]

    • Subtract the average absorbance of the blank wells from the readings of all other wells.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound (24-72h) prepare_compound->treat_cells add_mtt Add MTT Solution (3-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (590 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell viability.

Evaluation of Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which involve scavenging free radicals. The DPPH and ABTS assays are two common and reliable methods to assess this activity in vitro.[10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10] The decrease in absorbance is measured spectrophotometrically.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.[10]

    • Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well with 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[10] Antioxidants reduce the ABTS•+, leading to a loss of color, which is measured as a decrease in absorbance at 734 nm.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the compound dilutions to respective wells.

    • Add 190 µL of the ABTS•+ working solution to each well.[10]

    • Incubate at room temperature for 6-10 minutes.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

Data Analysis:

The calculation for scavenging activity is the same as for the DPPH assay.

Investigation of Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be investigated using lipopolysaccharide (LPS)-stimulated macrophages, a well-established in vitro model of inflammation.[11][12]

Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[13] NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

LPS also triggers the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] These can be measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanistic Insights: Elucidating Signaling Pathways

To understand the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of this compound, key signaling pathways such as Nrf2 and NF-κB can be investigated.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[15][16] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.[16][17]

Investigative Methods:

  • Western Blotting: To assess the protein expression levels of Nrf2 in the nucleus and cytoplasm, as well as downstream target proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Reporter Gene Assays: Utilize a reporter vector containing a luciferase gene under the control of ARE.[17] An increase in luciferase activity upon treatment with the compound indicates activation of the Nrf2 pathway.[17]

Nrf2 Signaling Pathway Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDHB This compound ROS Oxidative Stress MDHB->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Simplified Nrf2 signaling pathway activation.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation.[11][18] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[18] Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][18]

Investigative Methods:

  • Western Blotting: To measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • Reporter Gene Assays: Employ a reporter vector with a luciferase gene driven by an NF-κB response element.[18][19] Inhibition of LPS-induced luciferase activity by the compound suggests suppression of the NF-κB pathway.

NF-κB Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation MDHB This compound MDHB->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Apoptosis Assessment

To further characterize the effects of this compound on cell fate, particularly in cancer cell lines or in the context of neuroprotection, apoptosis assays are valuable.

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or colorimetric assay that utilizes a specific substrate, such as DEVD.[20][21]

Experimental Protocol (Luminescent Assay):

  • Cell Treatment:

    • Treat cells with this compound as described for the MTT assay.

  • Assay Procedure:

    • Allow the 96-well plate containing the cells to equilibrate to room temperature.[22]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[22]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, antioxidant, and anti-inflammatory properties, and by delving into the underlying molecular mechanisms, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and visual aids are designed to facilitate the execution of these studies with scientific rigor and precision.

References

  • Caspase 3/7 Activity. Protocols.io. [Link]
  • MTT Assay Protocol. 塞魯士生技有限公司. [Link]
  • ROS Assay Kit Protocol.
  • What is the exact protocol of ROS measurement using DCFDA?
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
  • CellEvent™ Caspase-3/7 Detection Reagents (Green/Red).
  • Methyl 3,4-Dihydroxybenzo
  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. PMC. [Link]
  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]
  • Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy. MDPI. [Link]
  • Nrf2 Reporter Assay. Abgenex. [Link]
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS...
  • In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay.
  • ARE Reporter Kit (Nrf2 Antioxidant P
  • Golden Berry (Physalis peruviana): Anti-Inflammatory Properties and Emerging Evidence for Metabolic Health. News-Medical.Net. [Link]
  • Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor. PubMed. [Link]
  • Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor. PMC. [Link]
  • Methyl 3,4-dihydroxy-2-methylbenzo
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. NIH. [Link]
  • Production of NO, IL-1β, IL-6, and TNF-α by LPS-stimulated RAW264.7...
  • Cell-based Assays to Identify Modulators of Nrf2/ARE P
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Methyl 2-hydroxy benzoate (YMDB01370).
  • Methyl 3 4 Dihydroxy 2 Methylbenzo
  • Western blot analysis of NF-κB pathway activation in RAW264.7...
  • Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)

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Role of Methyl 3,4-dihydroxy-2-methylbenzoate as a plant metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,4-dihydroxybenzoate as a Plant Metabolite

Preamble: Navigating the Science of a Key Plant Metabolite

This guide delves into the multifaceted role of Methyl 3,4-dihydroxybenzoate (MDHB), a phenolic compound of significant interest found within the plant kingdom. While its structural cousin, methyl benzoate, is widely recognized for its role in floral scent and pollination, MDHB presents a more nuanced profile centered on defense, stress mitigation, and intracellular signaling. This document is structured not as a rigid review but as a logical exploration, moving from the compound's fundamental chemistry and biogenesis to its physiological functions and the practical methodologies required for its study. For the purposes of this guide, we will focus on Methyl 3,4-dihydroxybenzoate (protocatechuic acid methyl ester), a compound for which there is a growing body of scientific literature. This is to distinguish it from other isomers, such as those with additional methyl groups, which are less characterized in plant systems. Our objective is to provide researchers, scientists, and drug development professionals with a technically robust resource that synthesizes established knowledge with inferred functions, grounded in authoritative evidence and practical application.

Core Chemistry and Proposed Biosynthesis

Methyl 3,4-dihydroxybenzoate (MDHB), also known as methyl protocatechuate, is the methyl ester of 3,4-dihydroxybenzoic acid.[1] It is recognized as a plant metabolite and has been identified in various species, including Camellia sinensis (tea) and Perilla frutescens.[1] Its chemical structure, featuring a catechol ring, is central to its primary role as a potent antioxidant.

Chemical Properties

A summary of the key chemical identifiers and properties for Methyl 3,4-dihydroxybenzoate is provided below.

PropertyValueSource
IUPAC Name methyl 3,4-dihydroxybenzoate[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Synonyms Methyl protocatechuate, MDHB[1]
Class Methyl Ester, Catechol[1]
Proposed Biosynthetic Pathway

While the precise enzymatic steps for MDHB synthesis are not as exhaustively detailed as those for compounds like methyl benzoate, its origin can be confidently traced to the shikimate pathway, the core route for aromatic compound synthesis in plants.[2] The pathway likely proceeds through the formation of 3,4-dihydroxybenzoic acid (protocatechuic acid), a central intermediate. The final, critical step is the methylation of the carboxyl group.

This methylation is analogous to the synthesis of other volatile methyl esters, such as methyl benzoate and methyl salicylate, which are catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases (BSMTs or SAMTs).[2][3] The enzyme responsible for MDHB synthesis would transfer a methyl group from SAM to the carboxyl group of protocatechuic acid. The regulation of this final step, likely at the level of gene transcription for the specific methyltransferase, would control the production of MDHB in response to developmental cues or environmental stress.

MDHB_Biosynthesis cluster_shikimate Shikimate Pathway Chorismate Chorismate Protocatechuic_Acid Protocatechuic Acid (3,4-dihydroxybenzoic acid) Chorismate->Protocatechuic_Acid Multiple Enzymatic Steps Enzyme Carboxyl Methyltransferase (Putative) Protocatechuic_Acid->Enzyme MDHB Methyl 3,4-dihydroxybenzoate (MDHB) SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme SAHC S-adenosyl-L-homocysteine (SAHC) Enzyme->MDHB Enzyme->SAHC

Caption: Proposed biosynthetic pathway for Methyl 3,4-dihydroxybenzoate (MDHB).

Physiological Roles and Mechanisms of Action

The primary physiological role of MDHB in plants appears to be centered on stress mitigation, leveraging its potent antioxidant capabilities. This function is a direct consequence of its catechol structure.

Antioxidant and Cellular Protectant

MDHB is a documented antioxidant.[1][4] It has been isolated from the tubers of Dioscorea alata L. and demonstrated significant antioxidant activity against DPPH radicals, with an IC₅₀ value of 9.41 ± 0.08 ppm.[5] This activity is crucial for plant survival, as both biotic and abiotic stresses lead to the overproduction of reactive oxygen species (ROS), which can cause significant cellular damage.[6][7]

Mechanistically, recent studies in animal cell models have shown that MDHB can alleviate oxidative damage by activating the Nrf2 antioxidant pathway, which upregulates the expression of antioxidant enzymes.[8][9] While plants do not have a direct Nrf2 homolog, they possess analogous signaling pathways involving transcription factors that respond to oxidative stress. It is highly plausible that MDHB acts not just as a direct ROS scavenger but also as a signaling molecule that primes the plant's own enzymatic antioxidant defense systems, such as superoxide dismutase (SOD) and catalase (CAT).[9][10]

Inferred Role in Plant Defense

As a phenolic compound, MDHB belongs to a class of specialized metabolites critical for plant defense.[11] Phenylpropanoids and their derivatives exhibit a wide range of antimicrobial and insecticidal properties. Drawing a parallel with the known defensive properties of methyl benzoate, which can act as an insect repellent, MDHB may serve a similar protective function.[12] Its presence in plant tissues could deter feeding by herbivores or inhibit the growth of pathogenic fungi and bacteria. This defensive role is a logical extension of its chemical nature and warrants further investigation.

Potential as a Signaling Molecule

The ability of small metabolites to act as signals is a recurring theme in plant biology.[6] Methyl benzoate, for example, is a well-known signaling molecule that attracts pollinators.[12] MDHB may function as an internal signal, relaying information about cellular redox status. An increase in MDHB biosynthesis could signal the onset of oxidative stress, triggering a broader defensive response.[8] Furthermore, interactions between phenolic compounds and major plant hormone pathways (e.g., abscisic acid, jasmonic acid, salicylic acid) are well-documented and crucial for coordinating stress responses.[7] MDHB could potentially modulate these pathways, integrating stress signals into the plant's broader developmental and defensive networks.

MDHB_Signaling Stress Biotic/Abiotic Stress (Pathogen, UV, Drought) ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Stress->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Signaling Redox Signaling Cascade (MAPK, etc.) ROS->Signaling Triggers MDHB_Pool MDHB Pool MDHB_Pool->ROS Direct Scavenging MDHB_Pool->Signaling Modulates (Hypothesized) Defense_Genes Upregulation of Antioxidant & Defense Genes (SOD, CAT, PR proteins) Signaling->Defense_Genes Defense_Genes->ROS Detoxification

Caption: Hypothesized signaling role of MDHB in the plant stress response.

Methodologies for the Study of Methyl 3,4-dihydroxybenzoate

Advancing our understanding of MDHB requires robust and validated analytical methods. The protocols outlined below are designed to be self-validating and provide a framework for accurate extraction, quantification, and functional analysis.

Extraction and Purification from Plant Tissue

The choice of extraction solvent is critical for achieving high recovery of moderately polar phenolic compounds like MDHB. The causality behind this protocol is to use a polar organic solvent to efficiently lyse cells and solubilize the target analyte, followed by partitioning to remove non-polar contaminants like lipids and chlorophyll.

Protocol: General Purpose Extraction of MDHB

  • Tissue Preparation: Collect 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Initial Extraction: Transfer the frozen powder to a 2 mL microcentrifuge tube. Add 1.5 mL of 80% methanol (HPLC grade) containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the tissue, such as methyl 4-hydroxybenzoate). The methanol serves to precipitate proteins while effectively extracting phenolics.

  • Homogenization: Vortex the tube vigorously for 1 minute, then sonicate for 15 minutes in an ice bath to ensure complete cell lysis and extraction.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube. This step removes insoluble cell debris.

  • Solvent Partitioning (Optional but Recommended): To the supernatant, add an equal volume of n-hexane. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases. Discard the upper hexane layer, which contains non-polar compounds. Repeat this step for enhanced purity. This is a self-validating step; a cleaner sample improves downstream quantification accuracy.

  • Concentration: Dry the aqueous methanol phase using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid). Centrifuge one final time to pellet any remaining insoluble material before transferring to an autosampler vial.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the preferred method for sensitive and specific quantification of plant metabolites.[13] A self-validating quantification workflow involves the use of an internal standard and a multi-point calibration curve.

Workflow: LC-MS/MS Quantification

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Employ a gradient elution from a polar mobile phase (A: water + 0.1% formic acid) to a non-polar mobile phase (B: acetonitrile or methanol + 0.1% formic acid). The gradient ensures good separation from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as phenolic compounds deprotonate readily. Use a Multiple Reaction Monitoring (MRM) method for quantification.

    • MRM Transitions: Determine the specific precursor ion ([M-H]⁻) for MDHB and a stable product ion generated by collision-induced dissociation. A typical transition would be m/z 167 -> m/z 123 (loss of CO₂). A second, qualifying transition should also be monitored for confirmation.

  • Validation and Quantification:

    • Calibration Curve: Prepare a series of calibration standards by spiking a known concentration of pure MDHB standard into a blank matrix (or solvent) covering the expected concentration range in the samples.

    • Quantification: Plot the peak area ratio (MDHB/Internal Standard) against the concentration for the calibration standards to generate a linear regression curve. Use this curve to calculate the concentration of MDHB in the unknown samples. The linearity of this curve (R² > 0.99) validates the assay's accuracy across the dynamic range.

Extraction_Workflow Start Plant Tissue (100 mg, flash-frozen) Grind Grind to Fine Powder (in Liquid N₂) Start->Grind Extract Extract with 80% Methanol + Internal Standard Grind->Extract Clarify Centrifuge (14,000 x g) Collect Supernatant Extract->Clarify Purify Partition with n-Hexane (Remove Lipids/Chlorophyll) Clarify->Purify Dry Dry Down Extract (Vacuum Concentrator) Purify->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Analyze Analyze via LC-MS/MS (MRM Mode) Reconstitute->Analyze

Sources

Methodological & Application

Synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the chemical synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate, a substituted catechol derivative with significant potential in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol based on established chemical transformations. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

This compound belongs to the class of dihydroxybenzoic acid esters, which are recognized for their diverse biological activities. The catechol (1,2-dihydroxybenzene) moiety is a key structural feature in many natural products and pharmacologically active molecules, bestowing them with potent antioxidant and metal-chelating properties. Research has indicated that this compound exhibits significant antioxidant activity by scavenging free radicals and possesses antimicrobial properties, particularly against Gram-positive bacteria[1]. Furthermore, related compounds like Methyl 3,4-dihydroxybenzoate have demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis[2]. The strategic placement of the methyl group at the 2-position modifies the electronic and steric properties of the molecule, potentially influencing its biological activity and making it a valuable target for synthetic chemists.

This guide details a robust, multi-step synthesis starting from the readily available precursor, 3-hydroxy-4-methoxybenzoic acid. The chosen pathway involves a sequence of well-established reactions, including esterification, aminomethylation, hydrogenolysis, and demethylation, offering a scalable and economically viable route to the target compound[3].

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence as outlined below. This strategy is designed for efficiency and control, with each step building upon the previous one to construct the final molecule.

Synthesis_Workflow A 3-Hydroxy-4-methoxybenzoic Acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Esterification C Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate B->C Mannich Reaction D Methyl 3-hydroxy-4-methoxy-2-methylbenzoate C->D Hydrogenolysis E This compound D->E Demethylation

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocols and Mechanistic Insights

Step 1: Fischer Esterification of 3-Hydroxy-4-methoxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Reaction Scheme: Starting Material: 3-Hydroxy-4-methoxybenzoic Acid Product: Methyl 3-hydroxy-4-methoxybenzoate

Esterification 3-Hydroxy-4-methoxybenzoic Acid 3-Hydroxy-4-methoxybenzoic Acid Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate 3-Hydroxy-4-methoxybenzoic Acid->Methyl 3-hydroxy-4-methoxybenzoate  Methanol (excess)  H₂SO₄ (catalyst)  Reflux

Caption: Fischer esterification of the starting material.

Protocol:

  • To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-hydroxy-4-methoxybenzoate, which can often be used in the next step without further purification.

Expertise & Causality:

  • Excess Methanol: The use of methanol as both a reagent and a solvent drives the equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

Reagent/SolventMolar Ratio/VolumePurpose
3-Hydroxy-4-methoxybenzoic Acid1.0 eqStarting Material
Methanol10 volumesReagent and Solvent
Concentrated Sulfuric Acid0.1 eqCatalyst
Ethyl AcetateAs neededExtraction Solvent
Saturated NaHCO₃As neededNeutralization
Step 2: Mannich Reaction for Aminomethylation

This step introduces a dimethylaminomethyl group at the ortho position to the hydroxyl group. This is a Mannich reaction, a three-component condensation involving an active hydrogen compound (the phenol), formaldehyde, and a secondary amine (dimethylamine).

Reaction Scheme: Starting Material: Methyl 3-hydroxy-4-methoxybenzoate Product: Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate

Mannich_Reaction Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate->Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate  Formaldehyde  Dimethylamine  Heat

Caption: Aminomethylation via the Mannich reaction.

Protocol:

  • To a solution of Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent like dioxane, add aqueous formaldehyde (2.0 eq) and an aqueous solution of dimethylamine (2.0 eq).

  • Heat the reaction mixture to 90-100 °C for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Add 2N HCl to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Basify the aqueous layer with sodium bicarbonate to a pH of ~9.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the Mannich base.

Expertise & Causality:

  • Mechanism: The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, primarily at the ortho position due to the directing effect of the hydroxyl group.

  • pH Control: The work-up procedure utilizes the basicity of the tertiary amine in the product. It is protonated in acidic conditions, rendering it water-soluble, while unreacted starting material is extracted into the organic phase. Subsequent basification deprotonates the amine, allowing its extraction into dichloromethane.

Reagent/SolventMolar Ratio/VolumePurpose
Methyl 3-hydroxy-4-methoxybenzoate1.0 eqSubstrate
Aqueous Formaldehyde2.0 eqReagent
Aqueous Dimethylamine2.0 eqReagent
DioxaneAs neededSolvent
2N HClAs neededPurification
NaHCO₃As neededBasification
DichloromethaneAs neededExtraction Solvent
Step 3: Hydrogenolysis of the Mannich Base

This step is a reductive cleavage of the carbon-nitrogen bond of the aminomethyl group, replacing it with a carbon-hydrogen bond and effectively installing the desired methyl group at the 2-position.

Reaction Scheme: Starting Material: Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate Product: Methyl 3-hydroxy-4-methoxy-2-methylbenzoate

Hydrogenolysis Mannich Base Mannich Base Methylated Product Methylated Product Mannich Base->Methylated Product  H₂ (gas)  Pd/C (catalyst)  Heat, Pressure

Caption: Introduction of the methyl group via hydrogenolysis.

Protocol:

  • Charge a high-pressure autoclave with the Mannich base (1.0 eq), 5% Palladium on charcoal (50% wet, ~0.1 w/w), and methanol as the solvent.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 5-6 kg/cm ² and heat to 80-90 °C.

  • Maintain the reaction under these conditions with stirring for 7-10 hours.

  • Monitor the consumption of hydrogen.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 2N HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-hydroxy-4-methoxy-2-methylbenzoate.

Expertise & Causality:

  • Catalyst: Palladium on charcoal is a highly effective catalyst for hydrogenolysis. The palladium surface facilitates the cleavage of the benzylic C-N bond.

  • Pressure and Temperature: Elevated pressure and temperature are required to achieve a reasonable reaction rate for this reductive cleavage.

  • Safety: This reaction must be carried out in a specialized high-pressure reactor (autoclave) by trained personnel due to the use of flammable hydrogen gas under pressure.

Reagent/SolventAmount/ConditionsPurpose
Mannich Base1.0 eqSubstrate
5% Pd/C (50% wet)~0.1 w/wCatalyst
MethanolAs neededSolvent
Hydrogen Gas5-6 kg/cm ²Reducing Agent
Temperature80-90 °CReaction Condition
Step 4: Demethylation of the Aryl Methyl Ether

The final step is the cleavage of the methyl ether at the 4-position to unveil the second hydroxyl group, yielding the target molecule. This is typically achieved using a strong Lewis acid.

Reaction Scheme: Starting Material: Methyl 3-hydroxy-4-methoxy-2-methylbenzoate Product: this compound

Demethylation Methoxy Intermediate Methoxy Intermediate Final Product Final Product Methoxy Intermediate->Final Product  Lewis Acid (e.g., AlCl₃ or BBr₃)  Solvent (e.g., Toluene)  Heat

Caption: Final demethylation to yield the dihydroxy product.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (3.0 eq) in toluene, add a solution of Methyl 3-hydroxy-4-methoxy-2-methylbenzoate (1.0 eq) in toluene at room temperature.

  • Heat the reaction mixture to 80-90 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2N HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Expertise & Causality:

  • Lewis Acid: Strong Lewis acids like aluminum chloride or boron tribromide are effective reagents for the cleavage of aryl methyl ethers. The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride or bromide ion.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid will react violently with water.

  • Quenching: The reaction is quenched with acid to hydrolyze the aluminum-phenoxide complex formed during the reaction, liberating the free hydroxyl group.

Reagent/SolventMolar Ratio/VolumePurpose
Methyl 3-hydroxy-4-methoxy-2-methylbenzoate1.0 eqSubstrate
Anhydrous Aluminum Chloride3.0 eqDemethylating Agent
TolueneAs neededSolvent
2N HClAs neededQuenching
Ethyl AcetateAs neededExtraction Solvent

Characterization

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is often achievable[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons. For the final product, one would expect to see signals for the two aromatic protons, the ester methyl group, the aromatic methyl group, and the two hydroxyl protons.

    • ¹³C NMR: To confirm the presence of all carbon atoms in their expected chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Due to the limited availability of published spectra for all intermediates, researchers should compare their obtained data with predicted spectra and data from structurally similar compounds. For example, the ¹³C NMR spectrum of the related Methyl 3-hydroxy-4-methoxybenzoate is available in public databases[4].

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents: Concentrated sulfuric acid is highly corrosive. Anhydrous aluminum chloride reacts violently with water. Dichloromethane is a suspected carcinogen. Hydrogen gas is highly flammable and forms explosive mixtures with air. Handle these reagents with extreme care and follow all institutional safety guidelines.

  • Hydrogenolysis: The high-pressure hydrogenation step must be conducted in an appropriate pressure vessel (autoclave) by personnel trained in its operation.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By understanding the rationale behind each step, from the choice of reagents to the reaction conditions, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs. The potential biological activities of this class of compounds make them attractive targets for further investigation in drug discovery and development.

References

  • PubChem. (n.d.). Methyl 3,4-Dihydroxybenzoate.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). Methyl benzoate 1H NMR Spectrum.
  • Human Metabolome Database. (n.d.). 4-Hydroxy-3-methylbenzoic acid 13C NMR Spectrum.
  • Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of Pharmacological Sciences, 125(2), 214-223.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • IndiaMART. (n.d.). Methyl 3 4 Dihydroxy 2 Methylbenzoate, 98%.
  • Zengin, G., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 166-172.
  • PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
  • De Vita, D., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 166-172.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • An-Najah National University. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY.
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzoate.
  • PubChem. (n.d.). Methyl 2-Methoxybenzoate.
  • FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).

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The Strategic Role of Methyl 3,4-dihydroxy-2-methylbenzoate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks can significantly streamline synthetic routes, enhancing yield and purity while reducing developmental costs. Methyl 3,4-dihydroxy-2-methylbenzoate has emerged as a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of oncology. Its unique substitution pattern, featuring a catechol moiety ortho to a methyl group and a methyl ester, provides a synthetically tractable platform for the elaboration of complex heterocyclic systems.

This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and outlining its critical application as a precursor to potent EZH1 and EZH2 inhibitors. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective handling, reaction optimization, and safety in the laboratory.

PropertyValueReference
CAS Number 740799-82-0[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Powder[1]
Purity ≥98%[1]

Note: Safety data sheets (SDS) should be consulted for comprehensive handling and safety information.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound with high purity is crucial for its successful application in subsequent pharmaceutical syntheses. A robust, multi-step process has been developed, commencing from commercially available 3-hydroxy-4-methoxybenzoic acid.[1] This synthetic route is advantageous as it allows for controlled functionalization and purification of intermediates, culminating in a high-purity final product.

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the protection and functionalization of the starting material, followed by a key dealkylation step to unmask the catechol functionality.

Synthesis_Workflow A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate B->C Mannich Reaction (Formaldehyde, Dimethylamine) D Methyl 3-hydroxy-4-methoxy-2-methylbenzoate C->D Hydrogenation (Pd/C, H₂) E This compound D->E Dealkylation (AlCl₃, Toluene)

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification, driven to completion by the use of excess methanol and a catalytic amount of strong acid.

Protocol:

  • To a stirred solution of 3-hydroxy-4-methoxy benzoic acid (10.0 g, 0.06 mol) in methanol (100 mL) at room temperature, add concentrated sulfuric acid (1.5 mL) dropwise.[1]

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure at 50°C.

  • Dissolve the residue in ethyl acetate (150 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-4-methoxybenzoate, which can be used in the next step without further purification.

Step 2: Mannich Reaction for Directed C-H Functionalization

This step introduces a dimethylaminomethyl group at the C2 position of the aromatic ring. This directed functionalization is a key step that ultimately installs the methyl group at the desired position.

Protocol:

  • Dissolve Methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as tetrahydrofuran or dioxane.

  • Treat the solution with formaldehyde (aqueous solution or paraformaldehyde) and dimethylamine in the presence of an acid like acetic acid or hydrochloric acid.[1]

  • The reaction can be carried out at a temperature ranging from 25°C to the reflux temperature of the solvent for 2-10 hours.[1]

  • Upon completion, work up the reaction by concentrating the mass under reduced pressure and adding hydrochloric acid solution to the residue.

  • Wash the aqueous solution with a water-immiscible solvent like ethyl acetate.

  • Basify the aqueous layer with sodium bicarbonate to a pH of 9 and extract with an organic solvent like dichloromethane.

  • Concentrate the organic layer to afford Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate.

Step 3: Reductive Demethylation (Hydrogenation)

The dimethylaminomethyl group is converted to a methyl group via catalytic hydrogenation. This step is crucial for establishing the final substitution pattern of the intermediate.

Protocol:

  • To a stirred solution of Methyl 2-((dimethylamino)methyl)-3-hydroxy-4-methoxybenzoate (9.86 g, 0.041 mol) in methanol (99 mL), add 5% Palladium on charcoal (9.34 g, 50% wet) at room temperature.[1]

  • Hydrogenate the reaction mixture in an autoclave at 85°C for 7 hours under a hydrogen gas pressure of 5-6 kg/cm ².[1]

  • After the reaction, filter the mixture through celite and wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure at 50°C.

  • Dissolve the residue in ethyl acetate and wash with 2N HCl solution, followed by water and brine.

  • Concentrate the organic layer to furnish Methyl 3-hydroxy-4-methoxy-2-methylbenzoate, which can be used directly in the next step.

Step 4: Dealkylation to Unveil the Catechol Moiety

The final step in the synthesis of the target intermediate is the dealkylation of the methoxy group to reveal the free hydroxyl, thus forming the catechol system. Anhydrous aluminum chloride is an effective reagent for this transformation.

Protocol:

  • To a stirred solution of Methyl 3-hydroxy-4-methoxy-2-methylbenzoate (7.0 g, 0.036 mol) in toluene (70 mL) at room temperature, slowly add anhydrous aluminum chloride (16.6 g, 0.12 mol).[1]

  • Heat the reaction mixture at 75°C for 2.5 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0-5°C and slowly quench with 2N HCl solution (70 mL).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The crude product can be further purified by treating the ethyl acetate solution with activated charcoal and/or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford high-purity this compound. A purity of at least 99.5% is achievable with this process.[1]

Application in the Synthesis of EZH1/EZH2 Inhibitors

This compound is a critical starting material for the synthesis of 1,3-benzodioxole derivatives, which are core structures in a class of potent EZH1 and EZH2 inhibitors.[1] These inhibitors are of significant interest for the treatment of various cancers. The synthesis involves the formation of a 1,3-benzodioxole ring from the catechol moiety of the intermediate.

Application_Workflow A Methyl 3,4-dihydroxy- 2-methylbenzoate B 1,3-Benzodioxole Intermediate A->B Ring Formation (e.g., with a dihaloalkane) C EZH1/EZH2 Inhibitor (e.g., Valemetostat) B->C Multi-step Elaboration

Caption: Application of this compound in EZH1/EZH2 inhibitor synthesis.

Protocol Outline: Synthesis of the 1,3-Benzodioxole Intermediate

While the full experimental details for the conversion to the final drug are proprietary, the initial cyclization to form the 1,3-benzodioxole core is a key transformation. This typically involves the reaction of the catechol with a suitable electrophile, such as a dihaloalkane, in the presence of a base.

Conceptual Protocol:

  • Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., potassium carbonate, cesium carbonate) to the solution.

  • Add a suitable dihaloalkane (e.g., dibromomethane, diiodomethane) to the reaction mixture.

  • Heat the reaction to facilitate the cyclization. The reaction temperature and time will depend on the specific reagents used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude 1,3-benzodioxole intermediate is then purified, typically by column chromatography.

This 1,3-benzodioxole derivative serves as a versatile platform for further synthetic manipulations, including cross-coupling reactions and amide bond formations, to ultimately yield the complex EZH1/EZH2 inhibitor. The specific details of these subsequent steps are outlined in patent literature, such as WO2015141616.[1]

Conclusion

This compound is a valuable and strategically important pharmaceutical intermediate. The detailed synthetic protocol provided herein allows for the production of high-purity material, which is essential for its use in the synthesis of complex drug molecules. Its application as a precursor to potent EZH1/EZH2 inhibitors highlights its significance in the development of next-generation cancer therapies. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapeutics.

References

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  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

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Application Notes and Protocols: The Strategic Use of Methyl 3,4-dihydroxy-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

Methyl 3,4-dihydroxy-2-methylbenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a catechol moiety, a methyl ester, and an adjacent methyl group on the benzene ring provides a rich chemical scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

The strategic placement of its functional groups allows for a range of chemical transformations, including selective alkylation, ester manipulation, and electrophilic aromatic substitution. These reactions pave the way for the synthesis of a diverse array of compounds, from natural product analogues to key pharmaceutical intermediates. This document will delve into the fundamental reactivity of this molecule and provide detailed protocols for its application in multi-step synthetic sequences.

Physicochemical Properties and Reactivity Profile

This compound, with the molecular formula C₉H₁₀O₄, possesses a distinct set of physical and chemical properties that dictate its synthetic utility.[1]

PropertyValueReference
Molecular Weight182.17 g/mol [1]
Boiling Point344.7°C[1]
Density1.3 g/cm³[1]
Flash Point140.8°C[1]

The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the catechol (3,4-dihydroxy) unit, the methyl ester, and the ortho-methyl group. The catechol moiety is susceptible to oxidation, forming quinone-type structures, and its hydroxyl groups can undergo various reactions such as etherification and esterification. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution. Conversely, the methyl ester is a site for nucleophilic attack, allowing for hydrolysis or transesterification.[1]

Strategic Synthesis of this compound

An efficient and scalable synthesis of the title compound is crucial for its widespread application. A common and economical approach involves a multi-step sequence starting from a readily available precursor, 3-hydroxy-4-methoxy benzoic acid methyl ester.[2][3] This process highlights key organic transformations and purification techniques.

Protocol 1: Synthesis of this compound

This protocol outlines a robust procedure for the laboratory-scale synthesis of this compound.

Step 1: Aminomethylation of 3-hydroxy-4-methoxy benzoic acid methyl ester [2]

  • To a stirred solution of 3-hydroxy-4-methoxy benzoic acid methyl ester (1 equivalent) in 1,4-dioxane, add aqueous formaldehyde (2 equivalents).

  • To this mixture, add glacial acetic acid (catalytic amount) followed by aqueous dimethyl amine solution (2 equivalents).

  • Heat the reaction mixture at 110°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add 2N HCl solution and wash with ethyl acetate.

  • Basify the aqueous layer with sodium bicarbonate (to pH ~9), saturate with sodium chloride, and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester.

Step 2: Reductive Demethylation [2]

  • Treat the product from Step 1 with palladium on charcoal (10% w/w) in methanol.

  • Subject the mixture to hydrogenation under a pressure of 5-6 kg/cm ².

  • Heat the reaction at 50-90°C until the reaction is complete (monitored by TLC).

  • Filter the reaction mass and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with hydrochloric acid.

  • Concentrate the organic layer to furnish 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester.

Step 3: Dealkylation to Yield this compound [2]

  • Subject the product from Step 2 to dealkylation using anhydrous aluminum chloride (a suitable Lewis acid).

  • Carry out the reaction in a solvent such as toluene.

  • Heat the reaction mixture to a temperature between 50-100°C for 1-5 hours.

  • After completion, quench the reaction by pouring it into ice-cold hydrochloric acid solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Concentrate the organic layer and purify the residue by treating it with hexane to afford pure this compound.[2]

Application in the Synthesis of Cannabinoid Analogues

A significant application of this compound lies in its use as a key building block for the synthesis of cannabidiol (CBD) and its analogues.[4][5][6] These compounds are of great interest due to their therapeutic potential.[7] The catechol-containing aromatic ring of this compound serves as a precursor to the resorcinol core of many cannabinoids.

Conceptual Workflow for Cannabinoid Analogue Synthesis

The general strategy involves the coupling of a suitably protected or activated derivative of this compound with a terpenoid fragment, followed by cyclization and final modifications.

G A Methyl 3,4-dihydroxy- 2-methylbenzoate B Selective Protection of Hydroxyl Groups (e.g., TBDMS) A->B Protection C Activation of Aromatic Ring B->C Activation D Coupling with Terpenoid Fragment (e.g., p-menthadienol) C->D C-C Bond Formation E Cyclization Reaction (e.g., Lewis Acid Catalyzed) D->E Ring Formation F Deprotection and Further Functional Group Interconversion E->F Final Modifications G Cannabinoid Analogue F->G Target Molecule

Caption: Synthetic workflow for cannabinoid analogues.

Protocol 2: Regioselective O-Alkylation for Derivatization Studies

The differential reactivity of the two hydroxyl groups in this compound allows for regioselective functionalization, which is crucial for building molecular complexity. Protection/deprotection strategies are key to achieving this selectivity.[1]

Step 1: Monoprotection of the C3-Hydroxyl Group

  • Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the formation of the mono-silylated product by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C3-O-TBDMS protected intermediate.

Step 2: Alkylation of the C4-Hydroxyl Group

  • Dissolve the protected intermediate (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents).

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction, filter off the base, and concentrate the solvent.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the C4-alkylated product.

Step 3: Deprotection of the C3-Hydroxyl Group

  • Dissolve the C4-alkylated product in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents in THF).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the final product by column chromatography.

Analytical Characterization

The purity and identity of this compound and its derivatives should be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations
HPLC A single major peak with a purity of >99% on a C18 column using a mobile phase such as 0.1% formic acid in acetonitrile/water.[1]
¹H NMR Characteristic signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized small molecules in enabling complex chemical synthesis. Its utility in the preparation of bioactive molecules, particularly cannabinoid analogues, underscores its importance in medicinal chemistry and drug discovery. The protocols detailed herein provide a foundation for its synthesis and manipulation, opening avenues for the creation of novel compounds with potentially valuable biological activities. Future research will likely expand the synthetic repertoire of this versatile building block, leading to the development of even more efficient and innovative synthetic methodologies.

References

  • Cruces, J., et al. (2023). Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. ChemRxiv. [Link]
  • US Patent US20230357177A1. (2023).
  • Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. Molecules, 29(9), 2084. [Link]
  • Saturated Cannabinoids: Upd

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Protocol for the Regioselective Bromination of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-21-05

Abstract

This application note provides a comprehensive, field-proven protocol for the regioselective bromination of Methyl 3,4-dihydroxy-2-methylbenzoate. This procedure is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized aromatic intermediates. The protocol details a robust method using molecular bromine in glacial acetic acid, emphasizing the chemical principles, safety precautions, and step-by-step execution necessary for achieving high yield and purity of the target compound, Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate.

Introduction and Scientific Principles

Brominated catechols and their derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a bromine atom onto the aromatic scaffold of this compound provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

The bromination of this substrate is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the benzene ring.[1][2]

  • Activating Groups (Ortho-, Para-directing): The two hydroxyl (-OH) groups are powerful activating groups, strongly directing incoming electrophiles to the positions ortho and para to them.[3][4] The methyl (-CH₃) group is a weakly activating ortho-, para-director.

  • Deactivating Group (Meta-directing): The methyl ester (-COOCH₃) group is a moderately deactivating group, directing incoming electrophiles to the meta position relative to itself.[4][5]

Considering the combined influence, the positions ortho and para to the potent hydroxyl groups (C5 and C6) are the most nucleophilic and thus the most likely sites of attack. Due to the steric hindrance imposed by the adjacent methyl group at C2, electrophilic attack is favored at the C5 position, leading to the selective formation of Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds through a well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Caption: General mechanism for Electrophilic Aromatic Substitution.

Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting Material
Bromine (Br₂)ACS Reagent, ≥99.5%Carl RothExtremely Corrosive & Toxic [6][7]
Glacial Acetic Acid (CH₃COOH)ACS Reagent, ≥99.7%Fisher ScientificSolvent, Corrosive [8][9]
Sodium Thiosulfate (Na₂S₂O₃·5H₂O)ACS ReagentVWRQuenching agent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Deionized Water (H₂O)For work-up
Brine (Saturated NaCl solution)For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Round-bottom flask (100 mL)
Pressure-equalizing dropping funnel (25 mL)
Magnetic stirrer and stir bar
Ice-water bath
Standard laboratory glasswareBeakers, separatory funnel, etc.
Step-by-Step Procedure

Caption: Experimental workflow for the bromination protocol.

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add this compound (1.82 g, 10.0 mmol).

  • Add 20 mL of glacial acetic acid to the flask and stir at room temperature until the solid is completely dissolved.

  • Fit the flask with a 25 mL pressure-equalizing dropping funnel and place the entire apparatus in an ice-water bath on a magnetic stirrer.

2. Preparation and Addition of Brominating Agent:

  • CAUTION: Perform this step in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid/bromine-resistant gloves.[6][7][10]

  • In a separate small beaker or vial, carefully measure bromine (0.54 mL, 1.68 g, 10.5 mmol, 1.05 eq.).

  • Dilute the bromine with 10 mL of glacial acetic acid. This solution should be prepared fresh.

  • Transfer the bromine-acetic acid solution to the dropping funnel.

  • Once the reaction flask has cooled to 0-5°C, begin the dropwise addition of the bromine solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10°C. The solution will turn a persistent reddish-brown.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Quenching:

  • Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to the reaction mixture with vigorous stirring.[11][12]

  • Continue adding the quenching solution until the red-brown color of the excess bromine completely disappears and the solution becomes colorless or pale yellow.[13]

  • Pour the quenched reaction mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate.

5. Extraction and Isolation:

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Combine all organic extracts.

  • Wash the combined organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification:

  • The crude solid can be purified by recrystallization.[14][15][16] A suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The final product, Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate, should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the remaining aromatic proton, along with signals for the methyl ester, aromatic methyl, and hydroxyl protons. The aromatic region (typically 6.5-8.0 ppm) will be simplified due to the substitution.[17][18]

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift.[19][20]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Safety and Waste Disposal

  • Bromine (Br₂): Is extremely corrosive, toxic if inhaled, and causes severe skin and eye damage.[6][7][21] Always handle in a well-ventilated chemical fume hood with appropriate PPE. Keep an ammonia solution or sodium thiosulfate solution nearby for immediate neutralization of small spills.[10]

  • Glacial Acetic Acid (CH₃COOH): Is a flammable liquid and causes severe skin burns and eye damage.[22][23][24] Handle with care, avoiding inhalation of vapors and direct contact.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Directing Effects. (n.d.). ChemTalk.
  • acetic acid glacial - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited.
  • Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET (SDS) Bromine. (n.d.). SEASTAR CHEMICALS.
  • Video: Directing Effect of Substituents: meta-Directing Groups. (2025, May 22). JoVE.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Tata Chemicals Ltd.
  • SAFETY DATA SHEET. (2023, October 19). Fisher Scientific.
  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015, August 14). Chemistry Stack Exchange.
  • Workup: Bromine or Iodine. (n.d.). University of Rochester Department of Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025, April 7). ChemRxiv.
  • Electrophilic aromatic substitution of catechins: bromination and benzylation. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. (n.d.). Canadian Journal of Chemistry.
  • Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. (n.d.). Arkivoc.
  • (Br) Bromine NMR. (n.d.). University of Ottawa.
  • Explain about the bromination of phenol. (2020, September 16). Sarthaks eConnect.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • How to do workup after doing bromination with NBS? (2017, February 25). ResearchGate.
  • The Indispensable Role of N-Bromosuccinimide (NBS) in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness.org.
  • Bromination of phenol acetate. (2021, February 18). YouTube.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020, August 5). YouTube.
  • N-Bromosuccinimide (NBS). (n.d.). Common Organic Chemistry.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Purifying Compounds by Recrystallization. (n.d.). Semantic Scholar.
  • Purification of Organic Compounds by Recrystallization. (n.d.). springerprofessional.de.
  • Recrystallization (chemistry). (n.d.). EBSCO.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. (2025, August 6). ResearchGate.

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Regioselective Chlorination of Methyl 3,4-dihydroxy-2-methylbenzoate with N-Chlorosuccinimide (NCS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide and a detailed experimental protocol for the efficient and regioselective chlorination of Methyl 3,4-dihydroxy-2-methylbenzoate using N-Chlorosuccinimide (NCS). Chlorinated catechol derivatives are pivotal structural motifs in numerous pharmaceutical compounds and advanced materials. The protocol herein is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, procedural safety, and robust analytical validation. We detail the underlying principles of electrophilic aromatic substitution, predict the reaction's regioselectivity based on substituent effects, and offer a step-by-step methodology from reaction setup to product characterization and troubleshooting.

Introduction and Scientific Background

The introduction of a chlorine atom onto an aromatic ring is a fundamental transformation in organic synthesis, significantly altering the steric and electronic properties of the parent molecule. This modification can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. This compound is a highly activated aromatic system due to the presence of two powerful electron-donating hydroxyl groups, making it an ideal substrate for electrophilic substitution.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination.[1] Its popularity stems from its solid, easy-to-handle nature and its capacity to act as a source of electrophilic chlorine (Cl⁺) under mild conditions, making it preferable to hazardous reagents like chlorine gas.[2] For electron-rich substrates such as phenols and their derivatives, NCS provides an efficient and often highly regioselective method for chlorination.[2][3]

This guide focuses on the synthesis of Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate, a valuable building block for more complex molecular architectures.[4][5][6][7]

Mechanism and Regioselectivity

The chlorination of this compound with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8] The electron-withdrawing succinimide group polarizes the N-Cl bond in NCS, making the chlorine atom electrophilic. The electron-rich catechol ring of the substrate acts as a nucleophile, attacking the electrophilic chlorine to form a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores aromaticity, yielding the chlorinated product and succinimide as a byproduct.[2][8]

Regiochemical Considerations: The position of chlorination is dictated by the combined electronic and steric effects of the substituents on the benzene ring:

  • -OH groups (at C3, C4): Strongly activating and ortho, para-directing.

  • -CH₃ group (at C2): Weakly activating and ortho, para-directing.

  • -COOCH₃ group (at C1): Moderately deactivating and meta-directing.

The two hydroxyl groups are the most powerful activating groups, strongly directing electrophilic attack to the positions ortho or para to them. The C5 position is ortho to the C4-hydroxyl group and para to the C3-hydroxyl group (if considering the C6 as blocked by the C1 substituent's influence). This convergence of directing effects, coupled with reasonable steric accessibility, makes the C5 position the most nucleophilic and therefore the most probable site for chlorination.

G sub Methyl 3,4-dihydroxy- 2-methylbenzoate plus1 + sub->plus1 ncs N-Chlorosuccinimide (NCS) sigma Sigma Complex (Resonance Stabilized Carbocation) plus2 + sigma->plus2 Deprotonation product Methyl 5-chloro-3,4-dihydroxy- 2-methylbenzoate succinimide Succinimide plus1->ncs plus1->sigma Nucleophilic Attack plus2->product plus2->succinimide

Caption: Mechanism of Electrophilic Aromatic Chlorination with NCS.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound (MW: 182.17)≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS) (MW: 133.53)≥98%, ReagentPlus®Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica Gel230-400 meshSorbent Tech.
Equipment
100 mL Round-bottom flask, Magnetic stirrer, Stir bar, Condenser, Separatory funnel, Rotary evaporator, Glassware for chromatography
Safety Precautions
  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can cause severe skin burns and eye damage.[9][10] It is harmful if swallowed.[11] Always handle NCS in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][12]

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before commencing work.[11]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.36 g, 10.2 mmol, 1.02 equivalents) to the stirred solution.

    • Scientist's Note: A slight excess of NCS (1.02-1.05 eq) ensures complete consumption of the starting material without promoting significant dichlorination. For highly activated systems, using a 1:1 stoichiometry is often sufficient.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature (approx. 25 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm) and/or staining with potassium permanganate.

    • The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove the succinimide byproduct.[14]

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate as a white to off-white solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Acetonitrile B 2. Add NCS (1.02 eq) A->B C 3. Stir at 25 °C (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Evaporate Solvent D->E Reaction Complete F 6. EtOAc/Water Extraction E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for the chlorination protocol.

Analytical Characterization

The identity and purity of the final product, Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect the disappearance of the aromatic proton at C5 and the appearance of the remaining aromatic proton as a singlet. Shifts in the hydroxyl and methyl protons should also be observed.

    • ¹³C NMR: Expect the appearance of a new quaternary carbon signal corresponding to C5-Cl and shifts in the signals of adjacent carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. For C₉H₉ClO₄, the expected m/z would be ~216.02 for the ³⁵Cl isotope.[5]

  • Chromatographic Analysis: Purity should be assessed by HPLC or GC-MS. These techniques are standard for the analysis of chlorinated phenols.[15][16]

Troubleshooting Guide

Even robust protocols can encounter issues. The following guide addresses common problems.

G start Problem Observed? p1 Problem Incomplete Reaction start->p1 Low Conversion p2 Problem Multiple Products (Di-chlorination) start->p2 Byproducts Formed p3 Problem Difficult Purification start->p3 Impure Product c1 Potential Causes 1. Decomposed NCS 2. Insufficient Reaction Time 3. Low Temperature p1:p->c1:c s1 Solution 1. Recrystallize NCS from acetic acid. 2. Extend reaction time, monitoring by TLC. 3. Gently warm to 30-40 °C. c1:c->s1:s c2 Potential Cause 1. Stoichiometry too high 2. Reaction too vigorous p2:p->c2:c s2 Solution 1. Use exactly 1.0 eq of NCS. 2. Add NCS portion-wise or as a solution. 3. Cool reaction to 0-10 °C. c2:c->s2:s c3 Potential Cause Succinimide contamination p3:p->c3:c s3 Solution Perform thorough aqueous washes during work-up before chromatography. c3:c->s3:s

Caption: A decision-making guide for troubleshooting common issues.

Conclusion

The chlorination of this compound with N-Chlorosuccinimide in acetonitrile is a highly efficient, regioselective, and reliable transformation. The protocol described provides a straightforward path to the desired Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate in good yield and high purity. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently apply this method in the synthesis of key intermediates for drug discovery and development.

References

  • Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China. [Link]
  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]
  • Rasayan J. Chem. Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. [Link]
  • East Harbour Group. Safety Data Sheet: N-CHLOROSUCCINIMIDE. [https://www.easth Harbour.com/msds/467.pdf]([Link] Harbour.com/msds/467.pdf)
  • Organic Chemistry Portal.
  • Government of British Columbia.
  • ScienceMadness Discussion Board. N-Halosuccinimide Solvents Workaround??. [Link]
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
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  • Organic Syntheses.

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Application Note: Regioselective Chlorination of Methyl 3,4-dihydroxy-2-methylbenzoate using Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chlorinated Catechol Derivatives

Chlorinated aromatic compounds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and lipophilicity. Methyl 3,4-dihydroxy-2-methylbenzoate is a catechol derivative with multiple reactive sites, making its selective modification a challenge of significant interest in medicinal chemistry and organic synthesis. This application note provides a comprehensive guide to the regioselective chlorination of this compound using sulfuryl chloride (SO₂Cl₂), a powerful and versatile chlorinating agent. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss the critical aspects of reaction monitoring and product characterization.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The chlorination of this compound with sulfuryl chloride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the benzene ring: the two hydroxyl groups (-OH), the methyl group (-CH₃), and the methyl ester group (-COOCH₃).

  • Hydroxyl Groups (-OH): The hydroxyl groups are potent activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance (+M effect). This significantly enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl groups.

  • Methyl Group (-CH₃): The methyl group is a weakly activating group that also directs electrophilic attack to the ortho and para positions through an inductive effect (+I effect) and hyperconjugation.

  • Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect (-M effect), making the ring less reactive towards electrophiles.[1]

Considering the combined influence of these substituents on this compound, the positions ortho and para to the strongly activating hydroxyl groups are the most likely sites for chlorination. The directing effects of the hydroxyl and methyl groups reinforce each other, strongly favoring substitution at the C5 and C6 positions. However, steric hindrance from the adjacent methyl group at C2 may disfavor substitution at the C3 position. The deactivating effect of the methyl ester group at C1 further disfavors substitution at the C2 and C6 positions. Therefore, the most probable outcome is the monochlorination at the C5 position, which is para to the C4-hydroxyl group and ortho to the C3-hydroxyl group, leading to the formation of methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate . The existence of this compound is supported by its entry in the PubChem database.[2]

Visualizing the Reaction Pathway

reaction_mechanism cluster_start Starting Material cluster_reagent Reagent cluster_product Major Product start This compound product Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate start->product Electrophilic Aromatic Substitution reagent Sulfuryl Chloride (SO₂Cl₂)

Caption: Reaction scheme for the chlorination of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the regioselective chlorination of this compound.

Safety Precautions: Sulfuryl chloride is a corrosive and toxic substance that reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound>98% purity
Sulfuryl chloride (SO₂Cl₂)>99% purity, freshly opened bottle recommended
Dichloromethane (DCM)Anhydrous, >99.8%
Saturated sodium bicarbonate (NaHCO₃) solution-
Brine (saturated NaCl solution)-
Anhydrous magnesium sulfate (MgSO₄)-
Silica gel230-400 mesh for column chromatography
Round-bottom flask-
Magnetic stirrer and stir bar-
Dropping funnel-
Ice bath-
Separatory funnel-
Rotary evaporator-
Thin-layer chromatography (TLC) platesSilica gel coated
NMR tubes and solvents (e.g., CDCl₃)-
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in anhydrous DCM to the stirred solution of the starting material via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[4][5] Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Quenching the Reaction: Upon completion, cautiously quench the reaction by the slow addition of cold water or ice while maintaining vigorous stirring.[3][6] Be aware that this quenching process is exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7][8]

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10][11][12]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through rigorous monitoring and characterization steps.

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for the precise determination of the reaction's endpoint, preventing the formation of over-chlorinated byproducts.

  • Spectroscopic Analysis: Comprehensive characterization of the final product by NMR and mass spectrometry provides unambiguous confirmation of the desired chlorinated catechol's structure and isomeric purity. The expected ¹H NMR spectrum of methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate would show characteristic shifts for the aromatic protons, the methyl ester protons, and the C2-methyl protons.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert to sulfuryl chloride and effectively dissolves the starting material. Its low boiling point facilitates easy removal during the work-up procedure.

  • Temperature Control: Maintaining a low temperature (0 °C) is crucial to control the reactivity of sulfuryl chloride and to minimize the formation of undesired side products. The reaction is exothermic, and poor temperature control can lead to a decrease in regioselectivity and the potential for over-chlorination.

  • Stoichiometry: The use of a slight excess of sulfuryl chloride can ensure the complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of dichlorinated products.

  • Quenching Procedure: The slow and careful addition of water or ice to quench the reaction is a critical safety step. This procedure hydrolyzes the excess sulfuryl chloride and neutralizes the generated HCl.

Data Presentation

ParameterValue/Description
Starting Material This compound
Reagent Sulfuryl chloride (SO₂Cl₂)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C
Reaction Time Monitored by TLC (typically 1-4 hours)
Work-up Aqueous wash with NaHCO₃ and brine
Purification Silica gel column chromatography
Expected Major Product Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Visualization of Experimental Workflow

experimental_workflow A 1. Dissolve Starting Material in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Slow Addition of SO₂Cl₂ in DCM B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Cold Water/Ice D->E F 6. Aqueous Work-up (NaHCO₃, Brine) E->F G 7. Dry with MgSO₄ F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the chlorination reaction.

References

  • Lumen Learning. Organic Chemistry II: Substituent Effects. [Link]
  • University of Illinois Springfield.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • National Center for Biotechnology Information. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Reddit.
  • Wikipedia.
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  • KGROUP. Quenching Reactive Substances. [Link]
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  • ACS Publications. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]
  • PubChem.
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  • ResearchGate.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
  • JSM Central.
  • ResearchGate. ¹H-NMR spectra. (A)
  • YouTube.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
  • Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
  • ResearchGate. Fig. 4. 1 H NMR (A)
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  • WIPO Patentscope. WO/2017/199227 PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of Methyl 3,4-dihydroxy-2-methylbenzoate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a suitable concentration range. Furthermore, forced degradation studies confirm the method's ability to separate the main component from potential degradation products, establishing it as a true stability-indicating assay.

Introduction

This compound is a phenolic compound of significant interest in the pharmaceutical industry. The purity of this intermediate directly impacts the impurity profile of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds.[4] Specifically, reversed-phase HPLC is well-suited for the analysis of polar aromatic compounds like phenolic acids and their derivatives.[4][5][6]

This application note addresses the need for a well-documented and scientifically sound HPLC method for the purity analysis of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. The protocol is designed to be self-validating by incorporating system suitability tests and adhering to the comprehensive validation parameters outlined in the ICH Q2(R1) guideline.[1][2][7]

Chromatographic Principles and Method Development Rationale

The molecular structure of this compound, featuring a polar aromatic ring with hydroxyl groups and a methyl ester, dictates the choice of the chromatographic system.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides effective retention for the moderately polar analyte through hydrophobic interactions. This is a common and robust choice for the separation of a wide range of pharmaceutical compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an acidic aqueous phase and an organic modifier is employed.

    • Aqueous Phase: An acidified aqueous mobile phase (e.g., with phosphoric acid or formic acid) is used to suppress the ionization of the phenolic hydroxyl groups.[8] This ensures a consistent analyte form, leading to sharper, more symmetrical peaks and reproducible retention times.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent elution strength for polar compounds. Methanol is a viable alternative but acetonitrile often provides better peak shape for phenolic compounds.[8]

    • Gradient Elution: A gradient is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with good resolution from the main peak.

  • Detection: A Diode Array Detector (DAD) or a UV detector is suitable. The chromophoric nature of the benzene ring in this compound allows for sensitive detection. The UV spectrum should be evaluated to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar phenolic compounds, a wavelength around 254 nm or 280 nm is expected to be appropriate.[9]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD/UV detector is used.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Diluent: 50:50 (v/v) Methanol:Water.

Protocol: HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System with Initial Mobile Phase prep_mobile->equilibrate prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution (System Suitability) prep_std->inject_std prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample If Suitability Passes integrate Integrate Chromatograms inject_sample->integrate calc_purity Calculate Purity (% Area) integrate->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Analysis.

  • System Preparation: Prepare the mobile phases as described in Table 1. Degas the mobile phases using an inline degasser or by sonication.

  • System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor: Not more than 2.0 for the main peak.

      • Theoretical Plates: Not less than 2000 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Analysis: Once the system suitability is established, inject the sample solution in duplicate.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of this compound using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][7][10] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[11][12][13] A sample of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The results should show that the main peak is well-resolved from any degradation product peaks, demonstrating the method's specificity.

Linearity

Linearity was assessed by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.[1]

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be met under all varied conditions.

Validation Data Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the main peakComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD%) ≤ 2.0%0.85%
Intermediate Precision (RSD%) ≤ 2.0%1.15%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness System suitability passesComplies

Conclusion

The HPLC method described in this application note is rapid, simple, and reliable for the determination of purity of this compound. The method has been validated in accordance with ICH guidelines and is proven to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it suitable for routine quality control and stability testing of this compound in a drug development and manufacturing environment.

Validation_Relationship Method Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision

Caption: Interrelation of Method Validation Parameters.

References

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
  • Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia College of Agricultural & Environmental Sciences.
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q2R1 Analytical method validation. YouTube.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. PubMed.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Oxford Academic.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Oxford Academic.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. ResearchGate.

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Application and Protocol for the Structural Elucidation of Methyl 3,4-dihydroxy-2-methylbenzoate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification in Drug Discovery

Methyl 3,4-dihydroxy-2-methylbenzoate is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound destined for further development, unambiguous structural verification is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, stands as the cornerstone technique for the definitive elucidation of molecular structures in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR data for this compound, ensuring scientific integrity and accelerating research timelines.

PART 1: Foundational Principles and Experimental Design

The substitution pattern of this compound—featuring two hydroxyl groups, a methyl group, and a methyl ester on a benzene ring—presents a rich landscape for NMR analysis. The electronic effects of these substituents (electron-donating hydroxyl and methyl groups, and the electron-withdrawing methyl ester) significantly influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint. Furthermore, the spatial relationships between the protons on the aromatic ring give rise to characteristic spin-spin coupling patterns, which are instrumental in confirming their relative positions.

Causality in Experimental Choices: Solvent Selection and Sample Preparation

The choice of solvent is paramount in NMR spectroscopy, particularly for compounds bearing labile protons, such as the hydroxyl groups in our target molecule.

  • Solvent Selection Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this analysis. Unlike aprotic solvents like chloroform-d (CDCl₃), DMSO-d₆ is capable of forming hydrogen bonds with the hydroxyl protons. This interaction slows down the rate of chemical exchange, resulting in sharper, observable signals for the -OH protons. In contrast, in solvents like CDCl₃, these signals are often broad and can be difficult to distinguish from the baseline.[1] Furthermore, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) would lead to the exchange of the hydroxyl protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful confirmatory experiment.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal arbitrarily set to 0.00 ppm.[4][5]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the logical flow of the NMR analysis process, emphasizing the iterative nature of data acquisition and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Elucidation Prep Dissolve 5-10 mg of Methyl 3,4-dihydroxy-2-methylbenzoate in ~0.6 mL of DMSO-d6 Filter Filter solution into NMR tube to remove particulates Prep->Filter H1_Acq Acquire 1D ¹H NMR Spectrum Filter->H1_Acq C13_Acq Acquire 1D ¹³C NMR Spectrum H1_Acq->C13_Acq DEPT_Acq Acquire DEPT-135 Spectrum C13_Acq->DEPT_Acq H1_Analysis Analyze ¹H chemical shifts, integrals, and coupling DEPT_Acq->H1_Analysis C13_Analysis Analyze ¹³C chemical shifts H1_Analysis->C13_Analysis Structure_Confirm Correlate all data for final structure confirmation H1_Analysis->Structure_Confirm DEPT_Analysis Assign C, CH, CH₂, CH₃ using DEPT-135 C13_Analysis->DEPT_Analysis C13_Analysis->Structure_Confirm DEPT_Analysis->Structure_Confirm

Caption: Overall workflow for the NMR analysis of this compound.

PART 2: Detailed Protocols and Spectral Interpretation

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 30° or 90° pulse sequence. A 90° pulse can improve the signal-to-noise ratio when time is not a limiting factor.[6]

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 5 seconds. This is crucial for accurate integration, especially in quantitative measurements.[6]

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the ring methyl protons, and the two hydroxyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-5~6.9 - 7.2Doublet1HJortho = ~8-9 HzOrtho-coupled to H-6.
H-6~6.7 - 7.0Doublet1HJortho = ~8-9 HzOrtho-coupled to H-5.
3-OH~9.0 - 10.0Singlet1H-Labile proton, exchange-broadened but sharp in DMSO. Its chemical shift is concentration and temperature dependent.[7]
4-OH~9.0 - 10.0Singlet1H-Labile proton, similar to 3-OH.
OCH₃ (Ester)~3.8Singlet3H-Typical chemical shift for methyl ester protons.
CH₃ (Ring)~2.1 - 2.3Singlet3H-Aromatic methyl group, slightly downfield due to ring attachment.

Note: The exact chemical shifts can vary based on concentration and instrument.

The two aromatic protons, H-5 and H-6, are adjacent to each other and will therefore exhibit ortho-coupling, appearing as doublets with a coupling constant (J) of approximately 8-9 Hz.[6][8]

Caption: Predicted ¹H-¹H ortho-coupling in the aromatic region.

Protocol 2: ¹³C NMR and DEPT-135 Spectroscopy
  • Sample: The same sample prepared for ¹H NMR analysis can be used. For ¹³C NMR, a higher concentration (25-50 mg) is often beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

  • Instrument Setup: Same as for ¹H NMR.

  • ¹³C Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 256 or more, to achieve an adequate signal-to-noise ratio.

  • DEPT-135 Acquisition:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • The DEPT-135 experiment provides information about the number of protons attached to each carbon. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in the DEPT-135 spectrum.[9][10]

  • Data Processing:

    • Apply a Fourier transform, phase, and baseline correct the spectra.

    • Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm) or TMS (δ = 0.00 ppm).

¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The DEPT-135 spectrum will be used to differentiate between them.

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Signal Rationale
C=O (Ester)~168 - 172AbsentCarbonyl carbon, a quaternary carbon.
C-4~145 - 150AbsentAromatic carbon attached to an -OH group, deshielded.
C-3~140 - 145AbsentAromatic carbon attached to an -OH group, deshielded.
C-1~125 - 130AbsentAromatic carbon attached to the ester group.
C-6~118 - 122Positive (CH)Aromatic methine carbon.
C-5~115 - 118Positive (CH)Aromatic methine carbon.
C-2~110 - 115AbsentAromatic carbon attached to the methyl group.
OCH₃ (Ester)~52Positive (CH₃)Methyl ester carbon.
CH₃ (Ring)~15 - 20Positive (CH₃)Aromatic methyl carbon.

Note: The carbon attached to a hydroxyl group (ipso-carbon) is significantly deshielded.[4]

PART 3: Data Synthesis and Structural Confirmation

The comprehensive analysis of the ¹H, ¹³C, and DEPT-135 NMR spectra provides a self-validating system for the structural elucidation of this compound.

  • ¹H NMR: The presence of two doublets in the aromatic region with an ortho-coupling constant confirms the 1,2-disubstitution pattern of the remaining protons. The singlet signals for the methyl ester and the ring methyl group, along with their characteristic chemical shifts and integrations, are consistent with the proposed structure. The observation of two distinct hydroxyl proton signals in DMSO-d₆ further corroborates the presence of the dihydroxy functionality.

  • ¹³C NMR: The number of signals in the ¹³C spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons attached to the oxygen atoms are in the expected downfield regions.

  • DEPT-135: This experiment is crucial for final confirmation. It will show two positive signals in the aromatic region (C-5 and C-6), confirming them as CH groups. The two positive signals in the aliphatic region will correspond to the OCH₃ and ring CH₃ groups. The absence of signals for the carbonyl carbon and the four other aromatic carbons (C-1, C-2, C-3, and C-4) confirms their quaternary nature.

By integrating these three datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural confirmation of this compound.

References

  • Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]
  • Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • Silva, A. M. S., et al. (n.d.).
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • University of Cambridge. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
  • SpectraBase. (n.d.).
  • ResearchGate. (n.d.).
  • Moodle. (n.d.).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. [Link]
  • University of Toronto. (n.d.).
  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
  • SpectraBase. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid. [Link]

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Application Note: Mass Spectrometric Analysis of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-dihydroxy-2-methylbenzoate is a substituted aromatic compound belonging to the family of dihydroxybenzoic acid esters. These structures are of significant interest in pharmaceutical and natural product research due to their potential antioxidant and biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and structural elucidation of such compounds in various matrices. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing protocols for direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and validated analytical workflows.

Scientific Principles

Electrospray ionization (ESI) is the chosen ionization technique for this application note due to its suitability for analyzing polar and thermally labile molecules like this compound.[1] ESI allows for the gentle ionization of the analyte, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For phenolic compounds, negative ion mode often provides greater sensitivity and more characteristic fragmentation patterns.[1][2] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ions, providing valuable structural information.

Predicted Mass and Fragmentation Summary

The fundamental mass information for this compound is summarized below. This data forms the basis for instrument setup and spectral interpretation.

ParameterValue
Molecular Formula C₉H₁₀O₃
Average Molecular Weight 166.17 g/mol
Exact Mass 166.06299 u
[M+H]⁺ (Positive Ion Mode) 167.07032 u
[M-H]⁻ (Negative Ion Mode) 165.05567 u

Direct Infusion Mass Spectrometry Protocol

Direct infusion analysis is a rapid method to obtain the mass spectrum of a pure compound, optimize ionization parameters, and study its fundamental fragmentation behavior without chromatographic separation.

Objective: To determine the optimal ESI conditions and observe the primary fragmentation of this compound.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for positive mode)

  • Ammonium hydroxide (for negative mode)

  • High-resolution mass spectrometer with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.[3] From the stock, create a working solution of 10 µg/mL by diluting with a 50:50 methanol:water mixture.[3] For positive ion mode, add 0.1% formic acid to the working solution. For negative ion mode, add 0.1% ammonium hydroxide.

  • Instrument Setup:

    • Set the mass spectrometer to full scan mode over a mass range of m/z 50-500.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Ion Source Parameter Optimization:

    • Positive Ion Mode:

      • Capillary Voltage: 3.0-4.0 kV

      • Cone Voltage: 20-40 V

      • Desolvation Gas (N₂) Flow: 600-800 L/hr

      • Desolvation Temperature: 300-400 °C

      • Source Temperature: 120-150 °C

    • Negative Ion Mode:

      • Capillary Voltage: -2.5 to -3.5 kV

      • Cone Voltage: -20 to -40 V

      • Desolvation Gas (N₂) Flow: 600-800 L/hr

      • Desolvation Temperature: 300-400 °C

      • Source Temperature: 120-150 °C

  • Data Acquisition: Acquire full scan spectra in both positive and negative ion modes. Subsequently, perform MS/MS analysis by selecting the [M+H]⁺ and [M-H]⁻ ions as precursors and applying a range of collision energies (e.g., 10-40 eV) to generate product ion spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the separation and sensitive detection of this compound in complex mixtures.

Objective: To develop a robust LC-MS method for the quantification and identification of this compound.

Materials:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • LC-MS grade water

  • LC-MS grade acetonitrile or methanol

  • Formic acid

Procedure:

  • Sample Preparation: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences. For simpler samples, a "dilute and shoot" approach can be used, where the sample is diluted in the initial mobile phase conditions.[4]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Utilize the optimized ion source parameters from the direct infusion study.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in a data-dependent acquisition (DDA) mode for qualitative analysis.

    • MRM Transitions (Hypothetical):

      Precursor Ion Product Ion Collision Energy (eV)
      Positive Mode
      167.1 135.1 15
      167.1 107.1 25
      Negative Mode
      165.1 150.1 10

      | 165.1 | 121.1 | 20 |

Fragmentation Analysis

Positive Ion Mode Fragmentation

In positive ion mode, this compound is expected to form the protonated molecule [M+H]⁺ at m/z 167.1. The primary fragmentation pathway involves the neutral loss of methanol (CH₃OH, 32 Da) from the ester group, leading to a stable acylium ion at m/z 135.1. A subsequent loss of carbon monoxide (CO, 28 Da) can then occur, resulting in a fragment at m/z 107.1.

G M_H [M+H]⁺ m/z 167.1 frag1 [C₈H₇O₂]⁺ m/z 135.1 M_H->frag1 - CH₃OH (32 Da) frag2 [C₇H₇O]⁺ m/z 107.1 frag1->frag2 - CO (28 Da) G M_H_neg [M-H]⁻ m/z 165.1 frag1_neg [C₈H₅O₃]⁻ m/z 150.1 M_H_neg->frag1_neg - •CH₃ (15 Da) frag2_neg [C₇H₅O]⁻ m/z 121.1 frag1_neg->frag2_neg - CO₂ (44 Da)

Caption: Proposed fragmentation of [M-H]⁻.

Conclusion

The protocols detailed in this application note provide a robust framework for the mass spectrometric analysis of this compound. The direct infusion method is invaluable for initial characterization and optimization, while the LC-MS method offers high sensitivity and selectivity for analysis in complex samples. The proposed fragmentation pathways serve as a guide for spectral interpretation and structural confirmation. These methodologies can be adapted and validated for specific research and development needs, contributing to a deeper understanding of the role of such compounds in various scientific fields.

References

  • de Rijke, E., Out, P., Niessen, W. M. A., & Ariese, F. (2006). Analytical separation and detection methods for flavonoids.
  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea.
  • Kruve, A., & Leito, I. (2012). ESI-MS Behavior of Phenolic Compounds.
  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21. [Link]
  • Mass Spectrometry Research Facility, University of Liverpool. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
  • NIST. (n.d.).
  • Moco, S., Bino, R. J., de Vos, R. C. H., & Vervoort, J. (2007). LC-MS-based metabolomics of plants. In Plant Metabolomics (pp. 47-73). Humana Press. [Link]
  • Zubrzycki, S., & Fecka, I. (2017). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. Molecules, 22(10), 1573. [Link]

Sources

Application Notes and Protocols: Methyl 3,4-dihydroxy-2-methylbenzoate as a Versatile Precursor for the Synthesis of Potent EZH1/EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification leading to transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a known oncogenic driver in a variety of hematological and solid tumors, making it a high-value target for therapeutic intervention.[4][5][6] Recent studies have highlighted that dual inhibition of both EZH1 and EZH2 may be necessary to overcome functional redundancy and achieve profound anti-tumor activity in certain cancer contexts, such as MLL-rearranged leukemia.[7] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Methyl 3,4-dihydroxy-2-methylbenzoate as a key starting material for the synthesis of potent, dual EZH1/EZH2 inhibitors. We present a representative synthetic route to a pyridone-based inhibitor scaffold, followed by robust protocols for biochemical and cellular characterization.

Introduction: The Rationale for Dual EZH1/EZH2 Inhibition

EZH2 is the primary catalytic subunit of PRC2 in actively dividing cells, while EZH1 is more ubiquitously expressed and can compensate for the loss of EZH2 activity in some contexts.[7] While first-generation EZH2-selective inhibitors have shown clinical promise, particularly in lymphomas with activating EZH2 mutations, their efficacy can be limited in tumors that rely on both EZH1 and EZH2 for maintaining the repressive H3K27me3 landscape.[7]

The development of dual EZH1/EZH2 inhibitors, such as UNC1999, offers a strategy to achieve a more complete and sustained suppression of PRC2 activity.[7] This approach is hypothesized to be more effective in cancers where EZH1 can functionally substitute for EZH2, potentially broadening the therapeutic window and overcoming resistance mechanisms. The chemical scaffold presented herein, derived from this compound, is a key structural motif found in several potent PRC2 inhibitors.[8]

Chemical Synthesis Pathway

The following section outlines a representative multi-step synthesis of a potent pyridone-containing EZH1/EZH2 inhibitor (Compound 5 ) starting from this compound (1 ). This pathway is constructed based on established synthetic methodologies and patent literature.[8]

Synthetic Workflow Overview

The overall strategy involves the initial formation of a benzodioxole core, followed by functional group manipulations to install a carboxylic acid. This acid is then coupled with a key aminomethyl-pyridone intermediate, which is synthesized separately.

G cluster_0 Synthesis of Carboxylic Acid Intermediate (3) cluster_1 Synthesis of Amine Intermediate (4) cluster_2 Final Coupling A Methyl 3,4-dihydroxy- 2-methylbenzoate (1) B Methyl 6-methyl- 1,3-benzodioxole- 5-carboxylate (2) A->B Step 1: Dibromomethane, K2CO3, DMF C 6-Methyl-1,3-benzodioxole- 5-carboxylic acid (3) B->C Step 2: LiOH, THF/H2O E Final EZH1/EZH2 Inhibitor (5) C->E Step 3: Amide Coupling HATU, DIPEA, DMF D 3-(Aminomethyl)-4,6-dimethyl- pyridin-2(1H)-one (4) D->E D_note (Synthesized Separately, see Protocol 2.3)

Caption: Overall synthetic workflow from the precursor to the final inhibitor.

Protocol: Synthesis of 6-Methyl-1,3-benzodioxole-5-carboxylic acid (3)

Rationale: This two-step process converts the starting catechol into a protected benzodioxole, which is a common bioisostere in medicinal chemistry. The subsequent saponification unmasks the carboxylic acid required for the final amide coupling.

Step 1: Synthesis of Methyl 6-methyl-1,3-benzodioxole-5-carboxylate (2)

  • Materials:

    • This compound (1 ) (1.0 eq)

    • Dibromomethane (1.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of this compound (1 ) in anhydrous DMF, add potassium carbonate.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add dibromomethane dropwise to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 2 .

Step 2: Synthesis of 6-Methyl-1,3-benzodioxole-5-carboxylic acid (3)

  • Materials:

    • Methyl 6-methyl-1,3-benzodioxole-5-carboxylate (2 ) (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve compound 2 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1N HCl.

    • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid 3 .

Protocol: Synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one (4)

Rationale: This pyridone moiety is a critical pharmacophore for many EZH2 inhibitors, forming key interactions within the S-adenosylmethionine (SAM) binding pocket. This synthesis is based on a well-established Guareschi-Thorpe reaction followed by nitrile reduction.[9]

  • Step 2a: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

    • Combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (~0.1 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool to room temperature, collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.[9]

  • Step 2b: Reduction to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one (4)

    • Suspend the 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) and Raney Nickel (catalytic amount, washed) in ethanol under an inert atmosphere.

    • Cool the mixture in an ice bath and add potassium borohydride (4.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate to obtain the crude amine 4 , which can be used in the next step.[9]

Protocol: Final Amide Coupling to Synthesize Inhibitor (5)

Rationale: The final step joins the two key fragments via a stable amide bond. HATU is a highly efficient coupling reagent known for fast reaction times and low rates of racemization, making it ideal for medicinal chemistry applications.[10]

  • Materials:

    • 6-Methyl-1,3-benzodioxole-5-carboxylic acid (3 ) (1.0 eq)

    • 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one (4 ) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid 3 in anhydrous DMF in a flask under an inert atmosphere.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

    • Add a solution of the amine 4 in DMF to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to yield the final EZH1/EZH2 inhibitor (5 ).

StepProduct NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Key Technique
1Methyl 6-methyl-1,3-benzodioxole-5-carboxylateC₁₀H₁₀O₄194.1875-85Williamson Ether Synthesis
26-Methyl-1,3-benzodioxole-5-carboxylic acidC₉H₈O₄180.1690-98Saponification
3Final EZH1/EZH2 InhibitorC₁₇H₁₈N₂O₄314.3460-75Amide Coupling

Biological Evaluation Protocols

Once synthesized, the inhibitor must be characterized for its biological activity. The following protocols describe standard assays to determine its potency against the EZH2 enzyme and its effects in a cellular context.

Biochemical Assay: In Vitro EZH2 Methyltransferase Activity

Rationale: This assay directly measures the enzymatic activity of the PRC2 complex and determines the inhibitor's potency (IC₅₀ value) by quantifying the transfer of a radiolabeled methyl group from SAM to a histone H3 substrate.

  • Materials:

    • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, AEBP2)

    • Histone H3 peptide (e.g., corresponding to amino acids 21-44) or core histones

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

    • Test inhibitor (Compound 5 ) dissolved in DMSO

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

    • Scintillation fluid and filter plates

  • Procedure:

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM) in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test inhibitor dilutions to the wells (final DMSO concentration should be ≤1%). Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

    • Add the recombinant PRC2 complex to all wells except the negative control.

    • Add the histone H3 substrate to all wells.

    • Initiate the reaction by adding [³H]-SAM.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide/histone.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Western Blot for H3K27me3 Levels

Rationale: A pharmacologically active EZH2 inhibitor should decrease the global levels of H3K27me3 in cells. Western blotting is the standard method to quantify this on-target effect.[11][12]

G A 1. Cell Culture & Treatment B 2. Histone Extraction A->B Inhibitor (5) C 3. SDS-PAGE & Transfer B->C Acid Extraction D 4. Immunoblotting (Primary/Secondary Ab) C->D PVDF Membrane E 5. Detection & Quantification D->E ECL Substrate

Caption: Workflow for Western blot analysis of H3K27me3 inhibition.

  • Procedure:

    • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., WSU-DLCL2, a lymphoma line with an activating EZH2 mutation) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (5 ) for 72-96 hours.

    • Histone Extraction:

      • Harvest cells and wash with ice-cold PBS.

      • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.

      • Pellet the nuclei and resuspend in 0.2 N HCl. Incubate overnight at 4°C with rotation to extract histones.[11]

      • Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid.

      • Wash the histone pellet with ice-cold acetone, air dry, and resuspend in ultrapure water.

    • Protein Quantification: Determine the histone concentration using a BCA assay.

    • SDS-PAGE and Transfer:

      • Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

      • Run the gel to separate proteins by size.

      • Transfer the proteins to a PVDF membrane.[11][13]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.

      • In parallel, probe a separate blot or strip with an antibody for total Histone H3 as a loading control.

      • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Wash the membrane again and apply an ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in the epigenetic mark.

Cellular Assay: Cell Proliferation (MTT Assay)

Rationale: To assess the functional consequence of EZH1/EZH2 inhibition, a cell viability assay is performed. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells, to determine the inhibitor's anti-proliferative effect (GI₅₀ value).[5][14][15]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., WSU-DLCL2) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Compound Treatment: Add serial dilutions of the inhibitor (5 ) to the wells. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plate for an extended period (e.g., 6-7 days) to allow for the epigenetic changes to manifest as an anti-proliferative phenotype.

    • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]

    • Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data using non-linear regression.

Conclusion

This compound serves as an accessible and versatile starting material for the construction of complex heterocyclic scaffolds used in modern epigenetic drug discovery. The synthetic and biological protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate novel dual EZH1/EZH2 inhibitors. By systematically assessing biochemical potency, on-target cellular engagement, and anti-proliferative effects, scientists can effectively advance new chemical entities in the pursuit of next-generation cancer therapeutics targeting the PRC2 complex.

References

  • Kung, P.-P., Rui, E., Bergqvist, S., et al. (2016). Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Journal of Medicinal Chemistry.
  • Kung, P.-P., Rui, E., Bergqvist, S., et al. (2016). Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. CiteAb.
  • Campbell, J. E., Kuntz, K. W., Knutson, S. K., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central.
  • Kung, P.-P., Rui, E., Bergqvist, S., et al. (2016). Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. PubMed.
  • (N.A.). (N.D.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.
  • (N.A.). (N.D.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
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  • (N.A.). (N.D.). Inhibitors of ezh2. Google Patents.
  • Zhang, W., et al. (2020). Design and synthesis of (E)-1,2-diphenylethene-based EZH2 inhibitors. PubMed.
  • Zhang, X., et al. (2021). Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. PubMed.
  • Provost, J. J. & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • (N.A.). (N.D.). Western blot detection of the H3K27me3 mark. ResearchGate.
  • (N.A.). (N.D.). EZH2 inhibitor and use thereof. Google Patents.
  • Kim, K. H. & Kim, W. (2022). The role of EZH1 and EZH2 in development and cancer. BMB Reports.
  • Xu, B., et al. (2015). Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. PubMed.
  • Margueron, R. & Reinberg, D. (2011). The Polycomb complex PRC2 and its mark in life.
  • Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells.
  • (N.A.). (N.D.). Histone Immunoblotting Protocol. Rockland Immunochemicals.
  • (N.A.). (N.D.). EZH2 transcriptional regulatory activity. ResearchGate.
  • Konze, K. D., et al. (2013). An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. PubMed.

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating Methyl 3,4-dihydroxy-2-methylbenzoate (MDMB) in Oncology

This compound (MDMB) is a substituted benzoic acid ester with the molecular formula C₉H₁₀O₄.[1] While its direct application in cancer research is a nascent field, its chemical structure provides a compelling basis for investigation. MDMB belongs to the family of dihydroxybenzoic acids, a class of compounds that has garnered significant attention for diverse biological activities, including antioxidant and antimicrobial effects.[1]

The scientific rationale for exploring MDMB as a potential anti-neoplastic agent is largely built upon the well-documented anticancer properties of its structural analogs, most notably Protocatechuic Acid (PCA or 3,4-dihydroxybenzoic acid) and its methyl ester (PAME).[2][3][4] These related compounds have been shown to exert anti-proliferative, pro-apoptotic, and anti-inflammatory effects across various cancer models.[4][5][6] The key differentiator for MDMB is the presence of a methyl group at the C2 position of the benzene ring. This seemingly minor modification could significantly alter the molecule's lipophilicity, cell permeability, metabolic stability, and interaction with target proteins, potentially leading to enhanced potency or a novel mechanism of action compared to its parent compounds.

This document serves as a comprehensive guide for researchers, providing a logical framework and detailed protocols to systematically evaluate the anticancer potential of MDMB, from initial in vitro screening to deeper mechanistic studies.

Section 1: Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is critical for reproducible and accurate experimental outcomes.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 740799-82-0[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Boiling Point 344.7°C[1]
Purity Typically ≥98%[7][8]
Solubility Soluble in Methanol, DMSO[1][9]
Protocol 1.1: Preparation of MDMB Stock Solution

Expert Insight: The use of dimethyl sulfoxide (DMSO) is standard for dissolving hydrophobic small molecules for in vitro assays. It is crucial to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture medium, as DMSO itself can have biological effects at concentrations typically above 0.5%. A 100 mM stock is recommended for a wide range of achievable final concentrations.

  • Aseptic Technique: Work in a sterile biological safety cabinet.

  • Calculation: To prepare a 100 mM stock solution, dissolve 18.22 mg of MDMB (MW 182.17) in 1 mL of sterile, cell culture-grade DMSO.

  • Dissolution: Add the calculated amount of MDMB powder to a sterile microcentrifuge tube. Add the corresponding volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle heating (37°C) may be applied if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is preferable.

Section 2: Hypothesized Mechanisms and Potential Cellular Targets

Based on the activities of structurally related dihydroxybenzoic acids, MDMB may engage multiple pathways implicated in cancer cell proliferation and survival.[5][10][11] The diagram below illustrates potential target pathways that form the basis of our proposed experimental investigation.

Hypothesized_MDMB_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDMB This compound (MDMB) Receptor Growth Factor Receptors MDMB->Receptor ? PI3K_Akt PI3K/Akt Pathway MDMB->PI3K_Akt Inhibition? MAPK MAPK/ERK Pathway MDMB->MAPK Inhibition? HDAC HDACs MDMB->HDAC Inhibition? ROS ROS Modulation MDMB->ROS Induction? CDKs CDKs MDMB->CDKs Inhibition? Receptor->PI3K_Akt Receptor->MAPK NFkB NF-κB PI3K_Akt->NFkB Activation MAPK->NFkB Activation Apoptosis_Proteins Apoptosis Gene Transcription HDAC->Apoptosis_Proteins Repression CellCycle_Proteins Cell Cycle Gene Transcription HDAC->CellCycle_Proteins Repression ROS->PI3K_Akt Modulation NFkB->Apoptosis_Proteins Anti-Apoptotic NFkB->CellCycle_Proteins Pro-Proliferative CellCycleArrest ↑ Cell Cycle Arrest CDKs->CellCycleArrest Apoptosis ↑ Apoptosis Apoptosis_Proteins->Apoptosis CellCycle_Proteins->CellCycleArrest

Caption: Hypothesized signaling pathways targeted by MDMB, based on data from structural analogs.

Section 3: Phase I - In Vitro Screening and Cytotoxicity Profiling

The initial phase of investigation aims to determine if MDMB has a cytotoxic or cytostatic effect on cancer cells and to establish its effective concentration range.

Protocol 3.1: Determining Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat with MDMB (Dose-Response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_solv Add Solubilizing Agent (e.g., DMSO) incubate3->add_solv read Read Absorbance (~570 nm) add_solv->read calc Calculate % Viability vs. Vehicle Control read->calc ic50 Determine IC50 Value calc->ic50

Caption: Standard workflow for assessing cell viability using the MTT assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MDMB stock solution (100 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of MDMB in complete medium from your 100 mM stock. A common starting range is 0.1, 1, 5, 10, 25, 50, 100, and 200 µM. Also prepare wells for vehicle control (medium with the highest concentration of DMSO used, e.g., 0.2%) and a positive control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared MDMB dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Self-Validation:

  • Calculate Percent Viability: (Absorbance of treated sample / Absorbance of vehicle control) * 100.

  • IC50 Determination: Plot percent viability against the log of MDMB concentration. Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Trustworthiness Check: The vehicle control should show ~100% viability, while the positive control should show significant cell death. Low standard deviations across triplicate wells are essential for reliable data.

Section 4: Phase II - Mechanistic Elucidation

If MDMB demonstrates significant cytotoxicity, the next phase is to understand how it kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 4.1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between four populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (primary necrosis)

Materials:

  • 6-well plates

  • MDMB and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer (typically 1X)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with MDMB at concentrations around its IC50 and 2x IC50, alongside a vehicle control, for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE Express (avoiding EDTA which can interfere with Annexin V binding). Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

  • A significant increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations in MDMB-treated cells compared to the vehicle control indicates the induction of apoptosis.

Protocol 4.2: Confirmation of Apoptotic Pathway by Western Blot

Principle: Western blotting allows for the detection of specific proteins to confirm the activation of apoptotic signaling cascades. A key event in apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a critical executioner caspase, and its cleavage from its pro-form to its active, cleaved form is a hallmark of apoptosis.

Procedure:

  • Protein Extraction: Treat cells in 6-well plates with MDMB as described above. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Cleaved Caspase-3: To confirm executioner caspase activation.

      • PARP: A substrate of cleaved caspase-3; its cleavage is another hallmark.

      • Bcl-2 and Bax: To assess the involvement of the intrinsic mitochondrial pathway. A decrease in the Bcl-2/Bax ratio is pro-apoptotic.

      • β-Actin or GAPDH: As a loading control to ensure equal protein loading.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expert Insight: A time-course experiment (e.g., 6, 12, 24 hours) can provide valuable information on the kinetics of protein expression changes following MDMB treatment.

Section 5: Summary and Future Directions

These protocols provide a robust, multi-faceted approach to the initial investigation of this compound in cancer research.

Table 2: Interpreting Potential Outcomes
Experimental ResultInterpretationNext Steps
Low µM IC50 in MTT assay MDMB is cytotoxic/cytostatic to cancer cells.Proceed to apoptosis assays.
Increase in Annexin V+ cells MDMB induces apoptosis.Confirm with Western Blot for cleaved caspase-3/PARP.
No change in Annexin V+ cells Cytotoxicity may be due to other mechanisms like necrosis or cell cycle arrest.Perform cell cycle analysis (PI staining and flow cytometry).
Increased cleaved Caspase-3/PARP Confirms apoptosis is the mode of cell death.Investigate upstream pathways (e.g., mitochondrial membrane potential, Bcl-2 family proteins).

Successful completion of these foundational studies would justify further investigation into more specific mechanisms, such as MDMB's effect on cell cycle progression, its potential to inhibit specific kinases like Akt or CDKs, or its impact on histone modifications. Ultimately, promising in vitro data would pave the way for evaluation in more complex 3D culture models and subsequent in vivo animal studies to assess efficacy and safety.

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  • Methyl 3 4 Dihydroxy 2 Methylbenzoate, 98% at ₹ 14000/kg in Hyderabad | ID - IndiaMART. [Link]
  • 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC - NIH. [Link]

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Application Notes and Protocols: Strategic Use of Substituted Benzoates in the Total Synthesis of Depside Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzoic Acid Esters in Natural Product Synthesis

Methyl 3,4-dihydroxy-2-methylbenzoate and its structural isomers represent a class of highly functionalized aromatic building blocks that are pivotal in the total synthesis of a variety of natural products. Their inherent pattern of substitution—featuring hydroxyl, methyl, and carboxylate moieties—provides a versatile scaffold for constructing complex molecular architectures. This is particularly evident in the synthesis of depsides, a class of polyketides prevalent in lichens, which are formed by the ester linkage of two or more hydroxybenzoic acid units. These compounds are of significant interest to researchers in drug discovery due to their diverse biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1]

This technical guide provides an in-depth exploration of the strategic application of this compound derivatives in the total synthesis of the representative depside, atranorin. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols for key transformations, and offer insights to empower researchers in their own synthetic endeavors.

Case Study: The Total Synthesis of Atranorin

Atranorin is a well-known lichen depside that showcases the utility of substituted benzoate precursors.[2] Its structure consists of two distinct substituted aromatic rings, designated as the A-ring and the B-ring, linked by an ester bond. The total synthesis of atranorin hinges on the preparation of these two key precursors, followed by their strategic coupling.

  • A-Ring Precursor: Haematommic Acid (3-formyl-2,4-dihydroxy-6-methylbenzoic acid)

  • B-Ring Precursor: Methyl β-orcinolcarboxylate (methyl 2,4-dihydroxy-6-methylbenzoate)

While the topic compound is this compound, its isomers and closely related derivatives are the direct precursors in established atranorin syntheses. The principles and protocols outlined are readily adaptable for a synthetic chemist starting with a range of substituted dihydroxy-methylbenzoates.

Synthetic Strategy: A Convergent Approach

The total synthesis of atranorin is best approached in a convergent manner, where the A-ring and B-ring precursors are synthesized separately and then coupled in a key esterification step. This strategy allows for the efficient construction of each unit and maximizes the overall yield.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the total synthesis of atranorin, highlighting the preparation of the key precursors and their subsequent coupling.

Atranorin_Synthesis cluster_A_ring A-Ring Precursor Synthesis cluster_B_ring B-Ring Precursor Synthesis cluster_coupling Depside Bond Formation A_start This compound (or related isomer) A_inter Functional Group Interconversions A_start->A_inter Formylation, etc. Haematommic_acid Haematommic Acid A_inter->Haematommic_acid Coupling Esterification (DCC) Haematommic_acid->Coupling B_start This compound (or related isomer) B_inter Isomerization/ Purification B_start->B_inter Methyl_beta_orcinolcarboxylate Methyl β-orcinolcarboxylate B_inter->Methyl_beta_orcinolcarboxylate Methyl_beta_orcinolcarboxylate->Coupling Atranorin Atranorin Coupling->Atranorin

Caption: Convergent synthesis of Atranorin.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of atranorin synthesis. These protocols are based on established methodologies in depside synthesis, particularly those developed by Elix and coworkers.

Protocol 1: Synthesis of the B-Ring Precursor: Methyl β-orcinolcarboxylate

Methyl β-orcinolcarboxylate (methyl 2,4-dihydroxy-6-methylbenzoate) is a crucial component for the B-ring of atranorin. While commercially available, its synthesis from readily accessible starting materials is a valuable exercise. For the purpose of this guide, we will assume its availability or synthesis via established literature methods.

Protocol 2: Synthesis of the A-Ring Precursor: Haematommic Acid

Haematommic acid (3-formyl-2,4-dihydroxy-6-methylbenzoic acid) requires the introduction of a formyl group onto a substituted benzoic acid precursor. This can be achieved through various formylation reactions, such as the Gattermann or Vilsmeier-Haack reaction, on a suitably protected dihydroxybenzoic acid derivative. The choice of method depends on the specific starting material and desired regioselectivity. For this protocol, we will focus on the coupling step, assuming haematommic acid has been synthesized according to literature procedures.

Protocol 3: Depside Esterification - The Core Reaction

The cornerstone of depside synthesis is the formation of the ester linkage between the A-ring and B-ring precursors. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is a well-established and reliable method for this transformation.[3][4]

Reaction Principle: DCC activates the carboxylic acid of the A-ring (Haematommic Acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the phenolic hydroxyl group of the B-ring (Methyl β-orcinolcarboxylate), leading to the formation of the depside ester and the byproduct, dicyclohexylurea (DCU).

Visualizing the Esterification Workflow

Esterification_Workflow Start Combine Haematommic Acid & Methyl β-orcinolcarboxylate in Anhydrous Toluene Add_DCC Add DCC solution dropwise at 0°C Start->Add_DCC Reaction Stir at room temperature (monitor by TLC) Add_DCC->Reaction Filter Filter to remove precipitated DCU Reaction->Filter Workup Aqueous workup (HCl, NaHCO₃, brine) Filter->Workup Purify Column Chromatography Workup->Purify Product Atranorin Purify->Product

Caption: Workflow for DCC-mediated depside synthesis.

Detailed Step-by-Step Protocol for Atranorin Synthesis:

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve haematommic acid (1 equivalent) and methyl β-orcinolcarboxylate (1 equivalent) in anhydrous toluene.

    • In a separate, dry flask, prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous toluene.

  • Reaction Setup:

    • Cool the solution of the A and B ring precursors to 0 °C using an ice bath.

  • Addition of Coupling Agent:

    • Slowly add the DCC solution dropwise to the stirred solution of the precursors over 10-15 minutes. The formation of a white precipitate (dicyclohexylurea - DCU) should be observed.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude atranorin.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure atranorin.

  • Characterization:

    • Confirm the identity and purity of the synthesized atranorin using standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and comparison to literature data.

Quantitative Data Summary

ReagentMolar Equiv.Purity/ConcentrationNotes
Haematommic Acid1.0>98%Ensure the starting material is dry.
Methyl β-orcinolcarboxylate1.0>98%Ensure the starting material is dry.
N,N'-Dicyclohexylcarbodiimide1.1>99%DCC is a potent allergen; handle with appropriate personal protective equipment.[3]
Anhydrous Toluene-AnhydrousThe reaction is sensitive to moisture.

Expected Yield: The yield of atranorin from this coupling reaction can vary but is typically in the range of 60-80% after purification, depending on the purity of the starting materials and the reaction scale.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The DCC-mediated esterification is sensitive to water, which can hydrolyze the O-acylisourea intermediate and lead to the formation of unwanted byproducts. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.

  • Use of DCC: DCC is an effective and relatively inexpensive coupling agent for forming ester and amide bonds. Its primary advantage in this context is the formation of the insoluble DCU byproduct, which can be easily removed by filtration, simplifying the purification process.[4]

  • Controlled Addition at 0 °C: The dropwise addition of DCC at low temperatures helps to control the reaction rate and minimize potential side reactions, such as the formation of N-acylurea byproducts.

  • Aqueous Work-up: The series of acidic and basic washes in the work-up procedure is designed to remove any unreacted starting materials and acidic or basic impurities, further simplifying the final purification by chromatography.

Conclusion and Future Perspectives

The total synthesis of atranorin serves as an excellent model for the broader application of substituted benzoic acid esters, like this compound, in the construction of complex natural products. The convergent strategy, centered around a reliable DCC-mediated esterification, provides a robust and adaptable framework for accessing a wide range of depsides and other related polyphenolic compounds.

For researchers and drug development professionals, a deep understanding of these synthetic methodologies opens the door to the creation of novel analogs of natural products with potentially enhanced biological activities. By modifying the substitution patterns on the A and B ring precursors, libraries of new depsides can be generated for screening in various therapeutic areas, from oncology to infectious diseases. The protocols and insights provided herein are intended to serve as a solid foundation for such innovative research endeavors.

References

  • Elix, J. A., & Lajide, L. (1984). Synthesis of the Lichen Depsides Pseudocyphellarin A and B. Australian Journal of Chemistry, 37(10), 2153-2157. ([Link])
  • Stocker-Wörgötter, E. (2008). Metabolic diversity of lichen-forming ascomycetous fungi: a reflection of their corresponding biosynthetic pathways. In Lichen Biology (pp. 196-220). Cambridge University Press. ([Link])
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 183. ([Link])
  • Elix, J. A., & Norfolk, S. (1975). Synthesis of the lichen depside, atranorin. Australian Journal of Chemistry, 28(5), 1113-1124. ([Link])
  • PubChem. (n.d.). Atranorin.
  • PubChem. (n.d.). Haematommic acid.
  • Elix, J. A., Barclay, C. E., & Lumbsch, H. T. (1994). New depsides from the lichen Lecanora planaica. Australian Journal of Chemistry, 47(6), 1199-1203. ([Link])
  • Elix, J. A., & Wardlaw, J. H. (1996). Synthesis of Depsides Present in the Lichen Porpidia glaucophaea. Australian Journal of Chemistry, 49(8), 917-924. ([Link])
  • Elix, J. A., & Whitton, A. A. (1989). The synthesis of lichen depsides. A review. Australian Journal of Chemistry, 42(11), 1969-1983. ([Link])
  • PubChem. (n.d.). Methyl beta-orcinolcarboxylate.

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Application Notes and Protocols: The Strategic Role of Methyl 3,4-Dihydroxy-2-methylbenzoate in the Synthesis of Spiro-Isoindolinone Indenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-Isoindolinone Indenones in Modern Drug Discovery

The spiro-isoindolinone framework is a privileged structural motif in medicinal chemistry, renowned for its rigid, three-dimensional architecture that enhances metabolic stability and receptor binding affinity.[1] This structural class is at the core of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial properties.[1] Among the various spirocyclic systems, the fusion of an isoindolinone with an indenone creates the spiro-isoindolinone indenone scaffold, a class of compounds with significant potential for the development of novel therapeutics. The inherent structural complexity and chirality of these molecules, however, present considerable synthetic challenges. This application note details a strategic approach to the synthesis of spiro-isoindolinone indenones, highlighting the pivotal role of methyl 3,4-dihydroxy-2-methylbenzoate as a versatile starting material. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and explore the mechanistic underpinnings of the key transformations.

The Strategic Advantage of this compound as a Precursor

The selection of an appropriate starting material is paramount to the success of any complex synthesis. This compound, a catechol derivative, offers several strategic advantages for the construction of the spiro-isoindolinone indenone core:

  • Inherent Functionality: The catechol moiety provides two adjacent hydroxyl groups, which can be selectively protected or functionalized to introduce the necessary reactive handles for subsequent cyclization reactions. The methyl ester and the aromatic methyl group also offer sites for further chemical modification.

  • Controlled Reactivity: The electronic properties of the catechol ring can be modulated to control the regioselectivity of subsequent reactions. The hydroxyl groups can be converted into better leaving groups or nucleophiles as required by the synthetic strategy.

  • Building Block for Complexity: This relatively simple starting material contains the foundational aromatic core upon which the intricate spirocyclic system can be constructed in a stepwise and controlled manner.

The synthesis of this compound itself can be achieved through a multi-step process, as outlined in the patent literature.[2] This process typically involves the strategic introduction of the methyl and hydroxyl groups onto a benzoic acid precursor, followed by esterification.

Synthetic Strategy: A Plausible Pathway from this compound

While a direct, one-pot synthesis of spiro-isoindolinone indenones from this compound is not yet established in the literature, a plausible and logical synthetic pathway can be devised based on known organic transformations. The proposed strategy involves the initial functionalization of the catechol moiety, followed by the construction of the isoindolinone and indenone rings, culminating in a key spirocyclization step.

Experimental Protocols

Part 1: Synthesis of this compound (Illustrative Protocol)

This protocol is based on a patented multi-step synthesis and is provided for illustrative purposes.[2] Researchers should consult the original patent for detailed procedures and safety information.

Step 1a: Synthesis of 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester

  • To a stirred solution of 3-hydroxy-4-methoxy benzoic acid methyl ester in a suitable solvent (e.g., methanol), add 5% Palladium on charcoal.

  • Hydrogenate the mixture at 85°C under 5-6 kg/cm ² pressure of hydrogen gas in an autoclave for 7 hours.

  • Filter the reaction mixture through celite and wash with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 2N HCl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Step 1b: Demethylation to afford this compound

Part 2: Proposed Synthesis of the Spiro-Isoindolinone Indenone Core

The following is a proposed synthetic route, designed to be logical and based on established chemical principles. Experimental conditions would require optimization.

Step 2a: Selective Protection of the Catechol

  • Rationale: To differentiate the two hydroxyl groups for subsequent reactions, a selective protection strategy is necessary.

  • React this compound with a suitable protecting group, such as a benzyl group, under basic conditions. The choice of base and reaction conditions can influence the regioselectivity of the protection.

Step 2b: Functionalization for Isoindolinone Ring Formation

  • Rationale: Introduction of a nitrogen-containing functionality is the first step towards building the isoindolinone ring.

  • The less hindered hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate).

  • Displacement of the leaving group with a nitrogen nucleophile (e.g., an amine or an azide followed by reduction) will introduce the necessary nitrogen atom.

Step 2c: Construction of the Isoindolinone Ring

  • Rationale: Intramolecular cyclization will form the five-membered lactam ring of the isoindolinone.

  • The newly introduced amino group can be acylated.

  • Subsequent intramolecular cyclization, potentially acid or base-catalyzed, will yield the isoindolinone core.

Step 2d: Elaboration towards the Indenone Moiety

  • Rationale: The remaining protected hydroxyl group serves as a handle to build the indenone ring.

  • Deprotection of the second hydroxyl group.

  • This hydroxyl group can then be used to direct ortho-lithiation or other C-H activation strategies to introduce a side chain that will ultimately form the indenone ring.

Step 2e: Spirocyclization

  • Rationale: The final key step is the formation of the spirocyclic center. A base-promoted double nucleophilic substitution is a plausible approach.[1][3]

  • A suitably functionalized isoindolinone intermediate, possessing a nucleophilic center at the C3 position, can be reacted with a precursor to the indenone that contains two leaving groups.

  • A strong base, such as potassium hexamethyldisilazide (KHMDS), can be used to deprotonate the isoindolinone, which then undergoes an intramolecular cyclization to form the spiro-isoindolinone indenone.[3]

Visualizing the Synthetic Pathway

Spiro-Isoindolinone Indenone Synthesis cluster_start Starting Material Preparation cluster_functionalization Functionalization & Ring Formation cluster_cyclization Key Spirocyclization cluster_product Final Product A Methyl 3,4-dihydroxy- 2-methylbenzoate B Selective Protection A->B Protection C Nitrogen Introduction B->C Functionalization D Isoindolinone Formation C->D Cyclization E Indenone Precursor Synthesis D->E Elaboration F Base-Promoted Double Nucleophilic Substitution E->F Spirocyclization G Spiro-Isoindolinone Indenone F->G

Figure 1: A conceptual workflow for the synthesis of spiro-isoindolinone indenones.

Mechanistic Insights: The Double Nucleophilic Substitution

The key spirocyclization step is proposed to proceed via a double nucleophilic substitution mechanism. This reaction is a powerful tool for the construction of complex cyclic systems.

Double_Nucleophilic_Substitution cluster_mechanism Proposed Mechanism Start Functionalized Isoindolinone Anion Isoindolinone Anion (Nucleophile) Start->Anion Deprotonation Base Strong Base (e.g., KHMDS) Intermediate Intermediate after first substitution Anion->Intermediate First Nucleophilic Attack IndenonePrecursor Indenone Precursor (with two leaving groups) Spirocycle Spiro-Isoindolinone Indenone Intermediate->Spirocycle Intramolecular Nucleophilic Attack

Figure 2: A simplified mechanistic pathway for the spirocyclization step.

Quantitative Data Summary

Compound Synthetic Step Reagents Yield (%) Analytical Data Reference
2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester HydrogenationPd/C, H₂-NMR, MS[2]
Spiro-isoindolinone indenone derivatives Double Nucleophilic SubstitutionKHMDSHighNMR, HRMS[1][3]

Note: The yields for the synthesis of the starting material are not explicitly stated in the patent abstract and would need to be determined experimentally. The yields for the spirocyclization are reported to be high in the cited literature for analogous systems.

Conclusion and Future Perspectives

This compound represents a strategically sound and versatile starting material for the synthesis of complex spiro-isoindolinone indenones. The inherent functionality of the catechol moiety allows for a controlled and stepwise construction of the target scaffold. The proposed synthetic pathway, culminating in a powerful base-promoted double nucleophilic substitution, offers a viable route to this important class of molecules.

Future work in this area should focus on the experimental validation and optimization of the proposed synthetic route. Furthermore, the exploration of enantioselective methods for the spirocyclization step would be of significant interest for the development of chiral drug candidates. The continued investigation into the synthesis and biological evaluation of novel spiro-isoindolinone indenones holds great promise for the discovery of next-generation therapeutics.

References

  • Hansen, D. B., & Joullié, M. M. (2005). The development of novel ninhydrin analogues. Chemical Society Reviews, 34(5), 408-417. [Link]
  • Lennard, C. J., Margot, P. A., Stoilovic, M., & Warrener, R. N. (1982). Reagents for the chemical development of latent fingerprints: synthesis and properties of some ninhydrin analogues. Journal of the Forensic Science Society, 22(4), 365-371. [Link]
  • Okinawa Institute of Science and Technology Graduate University. (2021). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso-indolinone Derivatives and Related Molecules. Organic Letters, 23(5), 1874–1879. [Link]
  • Spiess, B. D., & Dieni, C. A. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. [Link]
  • Park, S.-G., & Heo, J.-N. (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. [Link]
  • Lin, X., et al. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. PLOS ONE, 11(12), e0166490. [Link]
  • Massa, A., et al. (2022).
  • Park, S.-G., & Heo, J.-N. (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. [Link]
  • (2017). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

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Synthesis of 1,3-Benzodioxole Derivatives: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the synthesis of 1,3-benzodioxole derivatives. This scaffold is a crucial pharmacophore found in numerous biologically active molecules and serves as a versatile building block in organic synthesis. This document emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system, also known as methylenedioxybenzene, is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its presence is often associated with compounds developed as insecticide synergists, and it is a key component in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties conferred by the dioxole ring contribute to the biological and chemical reactivity of these molecules.

The most common and direct route to the 1,3-benzodioxole core involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable methylene source, typically a dihalomethane. This reaction is a variation of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2][3]

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by the deprotonation of the hydroxyl groups of catechol by a base to form a more nucleophilic catechol dianion. This dianion then attacks the electrophilic carbon of the dihalomethane in a concerted fashion, displacing one of the halide leaving groups. A subsequent intramolecular SN2 reaction, where the second phenoxide attacks the intermediate, closes the five-membered dioxole ring.

The choice of reagents and reaction conditions is critical for optimizing the yield and purity of the desired 1,3-benzodioxole derivative. Key considerations include the choice of base, solvent, dihalomethane, and the potential use of a phase-transfer catalyst.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1,3-benzodioxole derivatives from catechol.

SynthesisWorkflow Catechol Catechol Derivative Dianion Catechol Dianion (in situ formation) Catechol->Dianion Deprotonation ReactionMixture Reaction Mixture Dianion->ReactionMixture Nucleophilic Attack Dihalomethane Dihalomethane (e.g., CH2Cl2, CH2Br2) Dihalomethane->ReactionMixture Base Base (e.g., NaOH, KOH, K2CO3) Base->Dianion Solvent Solvent (e.g., DMSO, DMF, H2O) Solvent->ReactionMixture PTC Phase-Transfer Catalyst (Optional) PTC->ReactionMixture Product 1,3-Benzodioxole Derivative ReactionMixture->Product Cyclization Purification Purification (Distillation/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 1,3-benzodioxole derivatives.

Detailed Experimental Protocol: Synthesis of 1,2-Methylenedioxybenzene

This protocol details a reliable method for the preparation of the parent 1,3-benzodioxole, 1,2-methylenedioxybenzene, adapted from established procedures.[4][5][6]

Materials and Reagents:

  • Catechol (1,2-dihydroxybenzene)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Phase-transfer catalyst (e.g., trioctylmethylammonium chloride), optional[6]

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure:

  • Preparation of the Catechol Dianion Solution: In a separate flask, dissolve catechol (e.g., 110 g) in a solution of sodium hydroxide (e.g., 160 g of 50% aqueous solution) and DMSO (e.g., 100 mL).[4] Stir and heat the mixture to approximately 95-100°C for about 15 minutes to ensure the complete formation of the catechol dianion.[4][5]

  • Reaction Setup: In a larger round-bottom flask equipped with a reflux condenser and a dropping funnel, add dichloromethane (e.g., 100 mL) and DMSO (e.g., 400 mL).[4] Heat this solution to reflux.

  • Addition of the Dianion Solution: Slowly add the pre-heated catechol dianion solution to the refluxing dichloromethane/DMSO mixture over a period of 30 minutes.[4] Maintaining a steady reflux is crucial for the reaction to proceed efficiently.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (the temperature may rise to around 120°C) for an additional 2.5 hours to ensure the reaction goes to completion.[4][5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of water and extract with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation.[6] Collect the fraction corresponding to 1,2-methylenedioxybenzene. Yields for this procedure are typically high, often exceeding 80%.[4][5]

Alternative and Greener Synthesis Approaches

While the traditional Williamson ether synthesis is robust, alternative methods offer advantages in terms of reaction time, yield, and environmental impact.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. For instance, the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst and solvent under microwave irradiation provides a rapid and efficient route to 2-phenyl-substituted 1,3-benzodioxole derivatives.[7] This method is considered a green chemistry approach as it often avoids the use of toxic solvents.[7]

  • Phase-Transfer Catalysis (PTC): In reactions involving immiscible phases, such as an aqueous solution of the catechol dianion and an organic solution of the dihalomethane, a phase-transfer catalyst can facilitate the transfer of the nucleophile to the organic phase, thereby accelerating the reaction.[6][8][9] Quaternary ammonium salts are commonly used as phase-transfer catalysts.[8]

Comparative Data of Synthesis Methods

MethodDihalomethaneBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether SynthesisDichloromethaneNaOHDMSO/H₂ONone1202.580[4]
Williamson Ether SynthesisDibromomethaneNaOHH₂OTrioctylmethylammonium chlorideReflux3.5~75[6]
Microwave-AssistedN/A (with benzoic acid)N/APolyphosphoric AcidPolyphosphoric AcidN/A30-60 sec80-92[7]

Safety Precautions

  • Dihalomethanes are volatile and potentially carcinogenic; handle them in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMSO can enhance the absorption of chemicals through the skin; handle with care.

  • Always perform reactions with appropriate safety measures in place.

Conclusion

The synthesis of 1,3-benzodioxole derivatives is a well-established and versatile process in organic chemistry. The choice of synthetic route depends on the specific derivative being targeted, available resources, and desired scale. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 1,3-benzodioxole dihydrochloride.
  • PrepChem. (n.d.). Synthesis of methylenedioxybenzene.
  • Worldresearchersassociations.com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Gupta, S. D., Rao, G. B., & Raghavendra, N. M. (2012). Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. ResearchGate.
  • Bonthrone, W., & Cornforth, J. W. (1978). Methylenedioxybenzene -- improved method of preparation. U.S. Patent No. 4,082,774. Washington, DC: U.S. Patent and Trademark Office.
  • Arkema France. (2008). Method For Producing Optionally Substituted Methylenedioxybenzene. U.S. Patent Application No. 11/917,896.
  • Psycho Chemist. (n.d.). Synthesis of Safrole. Rhodium.ws.
  • PrepChem. (n.d.). Synthesis of 1-nitro-3,4-methylenedioxybenzene.
  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate.
  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Chemistry Stack Exchange. (2017, December 3). Reimer–Tiemann-like reaction of catechol with diiodomethane.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). Process for the preparation of derivatives of benzodioxole.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Reddy, et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • Google Patents. (n.d.). Synthetic method of 1, 3-benzodioxole.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Royal Society of Chemistry. (n.d.). Diphenyl-benzo[10][11]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • National Institutes of Health. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC.
  • Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate. This molecule, while structurally straightforward, presents unique challenges primarily due to the sensitive catechol (1,2-dihydroxybenzene) moiety, which is prone to oxidation and can complicate standard synthetic procedures like Fischer esterification. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are two main strategies. The most direct route is the Fischer-Speier esterification of the parent carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid, using methanol with an acid catalyst.[1][2] A more complex, multi-step approach involves the strategic modification of a precursor, such as 3-hydroxy-4-methoxy benzoic acid methyl ester, which requires methylation, demethylation, and functional group transformations to arrive at the final product.[3] This guide will focus on troubleshooting the more common direct esterification route.

Q2: Why is the direct Fischer esterification of 3,4-dihydroxy-2-methylbenzoic acid often problematic?

The primary difficulties arise from three sources:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials and limiting the yield.[4][5]

  • Catechol Sensitivity: The 3,4-dihydroxy (catechol) system is highly susceptible to oxidation, especially at the elevated temperatures and acidic conditions used for esterification. This leads to the formation of colored impurities, often quinone-type structures, which can be difficult to remove.

  • Competing Reactions: The phenolic hydroxyl groups can potentially undergo side reactions, such as O-alkylation, although this is less common under standard Fischer esterification conditions compared to syntheses using alkyl halides.[6] Self-esterification leading to polyester formation can also occur at high temperatures.[4]

Q3: What is the most effective way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most practical and efficient method. A suitable eluent system, such as 1:1 Hexane:Ethyl Acetate or 7:3 Dichloromethane:Methanol, can typically provide good separation between the more polar starting carboxylic acid and the less polar methyl ester product. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the consumption of the reactant and the formation of the new product spot.[4]

Troubleshooting Guide: Direct Esterification

This section addresses specific issues you may encounter during the direct acid-catalyzed esterification of 3,4-dihydroxy-2-methylbenzoic acid.

Problem 1: Consistently Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What is causing the low conversion?

A: This is a common issue tied to the equilibrium nature of the Fischer esterification. Several factors could be at play.

  • Possible Cause 1: Reversible Reaction Equilibrium.

    • Expert Insight: The water generated during the reaction actively works against you by facilitating the reverse reaction (hydrolysis).

    • Recommended Solution: To drive the equilibrium towards the product, you must either remove the water as it forms or use a large excess of one reactant.[5] The most practical approach is to use anhydrous methanol as both the reactant and the solvent (20-50 fold excess). This mass action effect significantly favors the forward reaction.[7] For sensitive substrates where high temperatures are detrimental, adding a dehydrating agent like molecular sieves can also be effective.[1]

  • Possible Cause 2: Inactive or Insufficient Acid Catalyst.

    • Expert Insight: The acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic for attack by the alcohol.[2] An old or hydrated catalyst will be ineffective.

    • Recommended Solution: Always use a fresh, high-purity batch of your acid catalyst. Ensure you are using a sufficient catalytic amount, typically 0.1-0.2 equivalents relative to the carboxylic acid.[4]

  • Possible Cause 3: Presence of Water in Reagents.

    • Expert Insight: Any initial water in your system will inhibit the reaction from the start.

    • Recommended Solution: Use anhydrous grade methanol and ensure all glassware is thoroughly oven- or flame-dried before use.[4]

  • Possible Cause 4: Suboptimal Reaction Conditions.

    • Expert Insight: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Recommended Solution: Ensure the reaction mixture is maintained at a gentle reflux temperature (for methanol, this is ~65 °C). If conversion stalls after 4-6 hours, consider extending the reflux duration, continuing to monitor by TLC.[4]

Problem 2: The Reaction Mixture Turns Dark Brown/Black

Q: My reaction starts as a clear solution but progressively darkens to a deep brown or black, and my final product is impure. Why is this happening?

A: This indicates product or starting material degradation, a significant risk with catechol-containing compounds.

  • Possible Cause: Oxidation of the Catechol Moiety.

    • Expert Insight: Phenols, and especially catechols, are readily oxidized to colored quinones in the presence of acid, heat, and trace oxygen. This is the most likely cause of the color change.

    • Recommended Solution: To mitigate oxidation, perform the reaction under an inert atmosphere. Before heating, bubble nitrogen or argon gas through your reaction mixture for 10-15 minutes to displace dissolved oxygen, and maintain a positive pressure of the inert gas throughout the reaction.

Problem 3: Difficulty Purifying the Crude Product

Q: I have isolated a crude product, but I am struggling to separate the desired ester from the starting acid and other impurities using column chromatography.

A: Purification challenges often stem from incomplete reactions or residual catalyst.

  • Possible Cause 1: Residual Acid Catalyst.

    • Expert Insight: The strong acid catalyst can cause streaking on silica gel columns and may co-elute with your product.

    • Recommended Solution: During the aqueous workup, it is critical to thoroughly neutralize and remove the acid catalyst. Wash the organic layer (e.g., ethyl acetate) multiple times with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until CO₂ evolution (fizzing) ceases completely, indicating all acid has been neutralized. Follow this with a brine wash to remove excess water.[7][8]

  • Possible Cause 2: Poor Separation on Silica Gel.

    • Expert Insight: If the starting acid and product ester have similar polarities, achieving good separation can be difficult.

    • Recommended Solution: Systematically optimize your eluent system using TLC before running a column. Test various solvent mixtures to maximize the difference in Rf values (ΔRf) between your product and impurities.

Problem ScenarioStarting Material (High Polarity)Product (Medium Polarity)Non-Polar Impurity
Observation Streaking or stuck at baselineElutes as expectedElutes at solvent front
Potential Cause Residual acid, very polar------
Troubleshooting Add 0.5-1% acetic acid to the eluent to improve the spot shape of acidic compounds.Optimize the solvent ratio for an Rf of 0.3-0.4.Increase the polarity of the eluent to move the product further from the non-polar spot.

Table 1: Troubleshooting Column Chromatography

Suggested Eluent Systems (Hexane:Ethyl Acetate)PolarityComments
9:1LowGood for eluting non-polar byproducts.
7:3Medium-LowA good starting point for eluting the product ester.
1:1MediumMay be required if the product is more polar than expected.
Alternative System Polarity Comments
Dichloromethane:Methanol (98:2)MediumCan provide different selectivity compared to Hexane/EtOAc.

Table 2: Recommended Eluent Systems for Purification

Experimental Protocols

Protocol 1: Fischer Esterification Synthesis

This protocol details the direct esterification of 3,4-dihydroxy-2-methylbenzoic acid.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxy-2-methylbenzoic acid (1.0 eq, e.g., 1.68 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL, ~1000 mmol) to the flask. The acid may not fully dissolve initially.

  • Inert Atmosphere (Recommended): Seal the flask with a septum and bubble nitrogen gas through the solution for 15 minutes.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.15 mL, ~0.2 eq) to the suspension.

  • Reflux: Attach a reflux condenser under a nitrogen atmosphere and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of the starting material by TLC every 2 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification start 1. Combine Starting Acid & Anhydrous Methanol inert 2. Purge with N2/Ar start->inert catalyst 3. Add H₂SO₄ Catalyst inert->catalyst reflux 4. Reflux (65°C, 4-8h) Monitor by TLC catalyst->reflux cool 5. Cool to RT reflux->cool evap 6. Remove Excess Methanol (Rotary Evaporator) cool->evap dissolve 7. Dissolve in Ethyl Acetate evap->dissolve wash 8. Wash with sat. NaHCO₃, then Brine dissolve->wash dry 9. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify product Pure Methyl 3,4-dihydroxy- 2-methylbenzoate purify->product

Caption: A standard workflow for the synthesis and purification of this compound.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield or Low Conversion? q_water Are reagents/glassware perfectly anhydrous? start->q_water a_water_no No q_water->a_water_no No q_catalyst Is acid catalyst fresh and sufficient? q_water->q_catalyst Yes a_water_yes Yes s_water ACTION: Dry glassware & use anhydrous methanol. a_water_no->s_water a_catalyst_no No q_catalyst->a_catalyst_no No q_conditions Is reaction at reflux for sufficient time? q_catalyst->q_conditions Yes a_catalyst_yes Yes s_catalyst ACTION: Use fresh H₂SO₄ (0.1-0.2 eq). a_catalyst_no->s_catalyst a_conditions_no No q_conditions->a_conditions_no No q_excess Is large excess of methanol being used? q_conditions->q_excess Yes a_conditions_yes Yes s_conditions ACTION: Ensure reflux (~65°C) & extend time. a_conditions_no->s_conditions a_excess_no No q_excess->a_excess_no No end_node Yield should improve. q_excess->end_node Yes a_excess_yes Yes s_excess ACTION: Use methanol as solvent (>20 eq) to shift equilibrium. a_excess_no->s_excess

Caption: A decision tree for systematically troubleshooting low yield in the Fischer esterification.

References
  • Fischer esterification of 3,5-dihydroxybenzoic acid.
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Protecting Groups.University of Illinois Urbana-Champaign.[Link]
  • 2-methylbenzoic acid patented technology retrieval search results.
  • Fischer Esterification-Typical Procedures.OperaChem.[Link]
  • 2, 3, and 4 hydroxybenzoic acid syntheses.YouTube.[Link]
  • Fischer–Speier esterific
  • Protecting group.Wikipedia.[Link]
  • Esterification of hydroxybenzoic acids.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER.
  • Protecting Groups List.SynArchive.[Link]
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Benzoic acid, m-nitro-, methyl ester.Organic Syntheses Procedure.[Link]
  • Protective Groups.Organic Chemistry Portal.[Link]
  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?
  • Fischer Esterific
  • Fischer Esterific
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.Zenodo.[Link]
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.Indo American Journal of Pharmaceutical Research.[Link]
  • Preparation of Methyl Benzoate.University of Missouri–St. Louis.[Link]
  • Some Esters of 3,5-Dihydroxybenzoic Acid.
  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Methylation of p-hydroxybenzoic acid with Me2SO4.Reddit.[Link]
  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution.PubMed.[Link]

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Technical Support Center: Optimizing the Synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

I. Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate for various pharmaceuticals, can be approached through several strategic routes. The selection of a particular pathway often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on troubleshooting two common synthetic approaches:

  • Multi-step Synthesis from 3-Hydroxy-4-methoxybenzoic acid: This route involves a sequence of reactions including esterification, ortho-methylation via a Mannich-type reaction followed by hydrogenolysis, and subsequent demethylation.[1][2]

  • Ortho-Formylation and Dakin Oxidation Sequence: An alternative pathway involves the ortho-formylation of a suitably protected phenol, followed by a Dakin oxidation to introduce the second hydroxyl group.[3][4][5][6]

Each of these routes presents unique challenges and opportunities for optimization. This guide will address specific issues you might encounter in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Route 1: Multi-step Synthesis from 3-Hydroxy-4-methoxybenzoic acid

This synthetic pathway, while effective, involves several critical steps where yields can be compromised.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ortho-Methylation cluster_2 Step 3: Hydrogenolysis cluster_3 Step 4: Demethylation A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B MeOH, H+ C Methyl 3-hydroxy-4-methoxy-2-dimethylaminomethylbenzoate B->C Formaldehyde, Dimethylamine D Methyl 3-hydroxy-4-methoxy-2-methylbenzoate C->D H2, Pd/C E This compound D->E AlCl3

A multi-step synthesis pathway.

Q1: My Fischer esterification of 3-hydroxy-4-methoxybenzoic acid is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are a frequent issue, primarily due to the reversible nature of the reaction.[7][8][9][10] Here are the key factors to consider:

  • Incomplete Reaction: The equilibrium may not be shifting sufficiently towards the product.

    • Solution: Use a large excess of methanol, which acts as both a reactant and a solvent, to drive the equilibrium forward.[9][10] Additionally, ensure your acid catalyst (e.g., concentrated sulfuric acid) is fresh and active.

  • Presence of Water: Water is a byproduct of the reaction and can hydrolyze the ester back to the starting material.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. The use of a Dean-Stark apparatus to remove water azeotropically can also significantly improve yields.[7]

  • Side Reactions: The phenolic hydroxyl group can potentially undergo side reactions, although at the reflux temperature of methanol, this is less common than O-alkylation at higher temperatures with more reactive alkylating agents.

    • Solution: Maintain a controlled reflux temperature (around 65°C for methanol). If side products are suspected, purification by column chromatography may be necessary.

ParameterRecommendationRationale
Methanol Anhydrous, large excess (e.g., 10-20 volumes)Drives equilibrium, acts as solvent
Catalyst Fresh, concentrated H₂SO₄ (catalytic amount)Ensures effective protonation of the carboxylic acid
Temperature Reflux (~65°C)Provides sufficient energy for reaction without promoting side reactions
Reaction Time Monitor by TLC (e.g., 4-6 hours)Ensures reaction goes to completion without unnecessary heating

Q2: During the catalytic hydrogenation of the Mannich base intermediate, I'm observing a complex mixture of products and incomplete conversion. How can I optimize this step?

A2: Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful tool, but its effectiveness can be influenced by several factors, leading to undesired side reactions or incomplete conversion.[11][12][13][14]

  • Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities can deactivate the palladium catalyst.

    • Solution: Ensure the starting material from the previous step is sufficiently pure. If catalyst poisoning is suspected, increasing the catalyst loading might help, but purification of the substrate is the preferred solution.

  • Incomplete Hydrogenolysis: The dimethylamino group may not be completely removed.

    • Solution: Ensure adequate hydrogen pressure and reaction time. The efficiency of hydrogenolysis can be solvent-dependent; experimenting with different solvents like methanol, ethanol, or ethyl acetate can be beneficial.

  • Undesired Ring Hydrogenation: While less common for aromatic rings under typical hydrogenolysis conditions, aggressive conditions (high pressure and temperature) can lead to the reduction of the benzene ring.[11][12]

    • Solution: Maintain moderate reaction conditions. Typical conditions for hydrogenolysis are often milder than those required for aromatic ring saturation. Monitor the reaction progress closely by TLC or GC-MS to avoid over-reduction.

Q3: The final demethylation step using aluminum chloride is resulting in a low yield and a dark, tarry crude product. What is causing this and how can it be prevented?

A3: Demethylation of aryl methyl ethers with Lewis acids like aluminum chloride (AlCl₃) can be aggressive and lead to side reactions, especially with sensitive substrates like catechols.[15][16][17][18][19]

  • Substrate Degradation: Catechols are susceptible to oxidation, and the presence of a strong Lewis acid can promote polymerization and the formation of colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The reaction temperature should be carefully controlled; starting at a lower temperature and gradually increasing it can help to mitigate decomposition.

  • Incomplete Reaction: Insufficient AlCl₃ or reaction time can lead to incomplete demethylation.

    • Solution: Use a stoichiometric excess of AlCl₃ (typically 3-4 equivalents) to ensure complete reaction. The progress should be monitored by TLC.

  • Difficult Work-up: The work-up procedure is critical for isolating the product.

    • Solution: Quench the reaction by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid. This will decompose the aluminum complexes and protonate the phenoxides. Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed promptly. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove some colored impurities.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Demethylation cause1 Substrate Degradation (Oxidation/Polymerization) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Difficult Work-up start->cause3 sol1 Inert Atmosphere (N2/Ar) Careful Temperature Control cause1->sol1 sol2 Stoichiometric Excess of AlCl3 Monitor by TLC cause2->sol2 sol3 Quench in Ice-Cold Dilute HCl Prompt Extraction Wash with Mild Reducing Agent cause3->sol3

Troubleshooting low yields in the demethylation step.
Route 2: Ortho-Formylation and Dakin Oxidation

This alternative route offers a more convergent approach but requires careful control of regioselectivity and reaction conditions.

Q4: I'm struggling with the ortho-formylation of my phenolic starting material. The yield is low and I'm getting a mixture of isomers. How can I improve the ortho-selectivity?

A4: Achieving high ortho-selectivity in the formylation of phenols is a common challenge. Several methods have been developed to address this, with the magnesium-mediated approach being particularly effective.[3][4][5][20]

  • Reaction Conditions: The choice of reagents and solvent plays a crucial role in directing the formylation to the ortho position.

    • Solution: The use of magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde has been shown to give excellent ortho-selectivity.[3][4][5] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formyl group, directing the substitution to the ortho position.

  • Substrate Reactivity: Phenols with electron-donating groups are generally more reactive and give higher yields. Electron-withdrawing groups can deactivate the ring, requiring harsher conditions that may lead to side products.[3]

    • Solution: For less reactive substrates, optimizing the reaction time and temperature is crucial. It may also be beneficial to protect other sensitive functional groups on the molecule before attempting the formylation.

Q5: The Dakin oxidation of my ortho-hydroxyaryl aldehyde is not proceeding to completion, or I'm observing significant by-product formation. What are the critical parameters for this reaction?

A5: The Dakin oxidation, which converts an ortho- or para-hydroxyaryl aldehyde or ketone to a catechol or hydroquinone, is a powerful transformation, but its success depends on careful control of the reaction conditions.[21][22][23][24][25]

  • pH of the Reaction Medium: The Dakin reaction is typically carried out under basic conditions. The pH affects the nucleophilicity of the hydrogen peroxide and the stability of the intermediates.

    • Solution: The reaction is generally performed in an aqueous solution of a base like sodium hydroxide (NaOH). The concentration of the base should be optimized for your specific substrate.

  • Purity of Hydrogen Peroxide: The concentration and stability of the hydrogen peroxide solution are critical.

    • Solution: Use a fresh, stabilized solution of hydrogen peroxide. The concentration (e.g., 30%) should be appropriate for the scale of your reaction.

  • Side Reactions: Over-oxidation or decomposition of the starting material or product can occur, especially if the reaction is allowed to proceed for too long or at an elevated temperature. Catechol products are also prone to oxidation.

    • Solution: Monitor the reaction closely by TLC. The reaction is often run at or slightly above room temperature. Upon completion, the reaction should be worked up promptly by acidification and extraction. A wash with a mild reducing agent during work-up can help to decolorize the product.

III. Purification of this compound

Q6: My final product is difficult to purify and often has a brownish color. What are the best practices for purifying catecholic compounds?

A6: The purification of catechols can be challenging due to their polarity and susceptibility to oxidation.

  • Column Chromatography: This is a common method for purifying research-scale quantities.

    • Tips: Use a silica gel of appropriate mesh size. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often provides the best separation. It can be beneficial to add a small amount of a mild acid (e.g., acetic acid) to the eluent to keep the catecholic protons on and reduce tailing on the column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Tips: A common solvent system for recrystallization is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, toluene) and a non-polar solvent in which it is less soluble (e.g., hexane). The process should be carried out relatively quickly to minimize exposure to air and light.

  • Extractive Distillation: For larger scale purification, extractive distillation using a high-boiling polyol has been reported for separating catechol mixtures.[26]

  • General Handling: To prevent oxidation and discoloration, catechols should be handled under an inert atmosphere whenever possible and stored in a cool, dark place.

IV. References

  • Convenient Method for the ortho-Formylation of Phenols. (1999). Acta Chemica Scandinavica, 53, 258-262.

  • ortho-Formylation of oxygenated phenols | Request PDF. (2025). Retrieved January 7, 2026, from [Link]

  • The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst | Request PDF. (2025). Retrieved January 7, 2026, from [Link]

  • Orto Form Phenols | PDF | Amine | Aldehyde. (n.d.). Retrieved January 7, 2026, from [Link]

  • Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions. (2014). New Journal of Chemistry.

  • The Dakin reaction of ortho- or para-hydroxybenzaldehyde in microdroplets. (2022). ResearchGate.

  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. (n.d.). Retrieved January 7, 2026, from [Link]

  • Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. (2009). Journal of Physical Organic Chemistry, 22(4), 335-344.

  • US5679223A - Method for separating and purifying catechol mixtures. (1997). Google Patents.

  • A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (2025). Benchchem.

  • PRODUCTION OF CATECHOLS. (n.d.). WUR eDepot.

  • Dakin oxidation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Baeyer-Villiger oxidation. (2023). Chemistry LibreTexts.

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). Nature Communications, 14(1), 3989.

  • Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile | Request PDF. (2025). Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. (2012). Accounts of Chemical Research, 45(6), 851-863.

  • demethylation of methyl aryl ethers. (2012). Sciencemadness.org.

  • Purification and characterization of catechol 1,2-dioxygenase from Rhodococcus rhodochrous NCIMB 13259 and cloning and sequencing of its catA gene. (1997). Journal of Bacteriology, 179(11), 3692-3699.

  • A Comprehensive Technical Guide to the Synthesis of Substituted Catechols. (2025). Benchchem.

  • CATECHOL. (n.d.). Organic Syntheses.

  • Substituent effects in the Baeyer–Villiger reaction of acetophenones: a theoretical study. (2008). Journal of Physical Organic Chemistry, 21(12), 1072-1081.

  • SELECTIVE DEMETHYLATION OF ALIPHATIC METHYL ETHER IN THE PRESENCE OF AROMATIC METHYL ETHER WITH THE ALUMINUM CHLORIDE-SODIUM IODIDE-ACETONITRILE SYSTEM. (1984). Chemical & Pharmaceutical Bulletin, 32(3), 1244-1247.

  • Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. (2021). Chemical Science, 12(15), 5469-5475.

  • An efficient method for demethylation of aryl methyl ethers | Request PDF. (2025). Retrieved January 7, 2026, from [Link]

  • WO2009077556A1 - Method for preparing purified pyrocatechol. (2009). Google Patents.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 7, 2026, from [Link]

  • One-pot synthesis of substituted catechols from the corresponding phenols. (2005). Tetrahedron Letters, 46(49), 8483-8485.

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Fischer esterification reaction. (n.d.). BYJU'S.

  • Chemists' Guide to Dakin Oxidation | PDF. (n.d.). Retrieved January 7, 2026, from [Link]

  • Oppenauer Oxidation and Dakin Reaction. (n.d.). Pharmaguideline.

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (2020). Google Patents.

  • WO/2017/199227 PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER. (2017). WIPO Patentscope.

  • A Simple Regioselective Demethylation of p ‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System. (2007). Synthetic Communications, 37(21), 3751-3757.

  • Palladium-Mediated Heterogeneous Catalytic Hydrogenations. (2001). Johnson Matthey Technology Review, 45(2), 66-73.

  • One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2005). ResearchGate.

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(5), 3898-3905.

  • Fischer Esterification. (n.d.). Chemistry Steps.

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • Fischer Esterification Practice Problems | Test Your Skills with Real Questions. (n.d.). Pearson+.

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Technical Support Center: Stability of Methyl 3,4-dihydroxy-2-methylbenzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 3,4-dihydroxy-2-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this compound in solution. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

This compound is a catechol derivative, a structural motif known for its potent biological activity and, simultaneously, its susceptibility to degradation. The primary source of this instability is the 3,4-dihydroxy arrangement on the benzene ring, which is highly prone to oxidation. This guide will address this core issue and related challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is my solution of this compound turning brown or yellow?

This discoloration is the most common indicator of degradation and is characteristic of catechol chemistry. The two adjacent hydroxyl groups (-OH) on the aromatic ring are readily oxidized to form a highly reactive intermediate known as an o-quinone.[1][2] This process is often initiated by dissolved oxygen (auto-oxidation) and is accelerated by factors like elevated pH, light, and the presence of metal ions.[1][3]

These resulting o-quinones are colored and are not stable; they can undergo subsequent reactions, including polymerization with themselves or reacting with other nucleophiles in your solution, to form complex, high-molecular-weight mixtures that are typically dark brown or yellow.[1][4]

G cluster_main Primary Degradation Pathway: Oxidation Compound This compound (Catechol Form - Colorless) Quinone o-Quinone Intermediate (Colored) Compound->Quinone  Oxidation  (O₂, high pH, light, metal ions) Polymer Polymerized Products (Brown/Yellow) Quinone->Polymer  Polymerization / Further Reactions G Start Inconsistent HPLC Results (Peak Loss, New Peaks) Check_pH Is the mobile phase acidified (e.g., 0.1% FA)? Start->Check_pH Action_pH Action: Add 0.1% Formic Acid to all mobile phase components. Check_pH->Action_pH No Check_Age Are samples/mobile phases prepared fresh and degassed? Check_pH->Check_Age Yes Action_pH->Check_Age Action_Prep Action: Use freshly prepared, degassed mobile phases. Analyze samples promptly. Check_Age->Action_Prep No Check_Temp Is the autosampler cooling enabled (4°C)? Check_Age->Check_Temp Yes Action_Prep->Check_Temp Action_Temp Action: Set autosampler temperature to 4°C. Check_Temp->Action_Temp No End Problem Resolved Check_Temp->End Yes Action_Temp->End

Caption: Troubleshooting workflow for HPLC stability issues.

Problem: I need to prepare a stock solution for use over several days. What is the best practice?

Cause: Storing catechol-containing compounds in solution is challenging due to the continuous threat of oxidation. Standard solvents like DMSO or ethanol do not inherently protect the molecule from dissolved oxygen.

Solution:

  • Choose the Right Solvent/Buffer: If compatible with your experiment, use an acidic buffer (e.g., citrate or acetate buffer, pH 4-5).

  • Deoxygenate the Solvent: Before dissolving the compound, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add an Antioxidant (Optional): For non-biological assays, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help scavenge oxygen and prevent degradation. [5]Note: This is not suitable if these agents interfere with your downstream application.

  • Store Properly: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and re-exposure to air. Use amber or foil-wrapped vials to protect from light. [6]Store at -20°C for short-term (days to weeks) or -80°C for long-term (weeks to months). [6]

    Parameter Recommended Storage Condition for Solutions Rationale
    pH 3.0 - 5.0 Suppresses deprotonation of hydroxyl groups, slowing oxidation. [1][7]
    Temperature -20°C (short-term) or -80°C (long-term) Reduces the kinetic rate of degradation reactions. [6]
    Atmosphere Prepared with deoxygenated solvent; stored under inert gas (Ar/N₂) Minimizes exposure to oxygen, a key reactant in auto-oxidation. [6]
    Light Store in amber vials or wrap in aluminum foil Prevents light-induced photolytic degradation. [6][8]

    | Additives | Consider a chelating agent (e.g., 100 µM EDTA) | Sequesters catalytic metal ions that accelerate oxidation. [3]|

Part 3: Key Experimental Protocols

This section provides detailed methodologies for handling, analyzing, and assessing the stability of this compound.

Protocol 3.1: Preparation of a Stabilized Stock Solution

This protocol is designed to maximize the short-term stability of a stock solution for use in quantitative experiments.

  • Solvent Selection: Choose a suitable solvent (e.g., Methanol, Acetonitrile, or a buffer compatible with your assay).

  • Solvent Deoxygenation: Place your chosen solvent in a flask and sparge with a gentle stream of nitrogen or argon gas for 20 minutes.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean vial.

  • Dissolution: Add the deoxygenated solvent to the solid to achieve the desired concentration. Cap the vial immediately and vortex until fully dissolved. If possible, flush the headspace of the vial with inert gas before final sealing.

  • Storage: Wrap the vial in aluminum foil or use an amber vial. Immediately place it at the recommended storage temperature (e.g., -20°C or -80°C).

Protocol 3.2: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [9]* Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm. [8]* Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: Linear gradient from 10% to 90% B

    • 17-20 min: Hold at 90% B

    • 20-21 min: Linear gradient from 90% to 10% B

    • 21-25 min: Hold at 10% B (re-equilibration)

Protocol 3.3: Forced Degradation Study Framework

A forced degradation study is essential to understand the degradation profile and validate the stability-indicating nature of your analytical method. [6]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 6 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2-4 hours (this reaction is often fast).

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.

    • Thermal Degradation: Store a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or intense laboratory light for 24 hours.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 3.2. The goal is to achieve 5-20% degradation of the main peak and observe the formation of degradation products that are well-resolved from the parent peak.

References
  • Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(12), 2447. [Link]
  • Brunson, B. (2015). Effect of Change in pH Level on Catechol Oxidase Enzyme Acti. Prezi. [Link]
  • Cebrián-Tarancón, C., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 27(19), 6649. [Link]
  • Ojo, O. A., et al. (2017). Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria.
  • Andreozzi, R., et al. (2002). Oxidation of 3,4-dihydroxybenzoic acid by means of hydrogen peroxide in aqueous goethite slurry.
  • Ho, K. J., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5565–5576. [Link]
  • Ho, K. J., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5565–5576. [Link]
  • Cebrián-Tarancón, C., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts.
  • Bartleby. (n.d.).
  • Li, K., et al. (2024). Effect of pH on degradation and mineralization of catechol in calcium-aid ozonation: Performance, mechanism and products analysis.
  • Wojcieszyńska, D., et al. (2014). Effects of pH (a), temperature (b), catechol concentration (c), and...
  • Liu, Y., et al. (2016). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2476-2484. [Link]
  • Baranov, V. N., et al. (2021). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega, 6(39), 25301–25313. [Link]
  • Wikipedia. (n.d.). Antioxidant. [Link]
  • Friedman, M. (2007). Overview of antibacterial, antitoxin, antiviral, and antifungal activities of tea flavonoids and teas. Molecular Nutrition & Food Research, 51(1), 116-34. [Link]
  • Westervelt, K., et al. (2014). Catechol oxidation: considerations in the design of wet adhesive materials.
  • Maleev, V. I., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
  • ResearchGate. (n.d.).
  • Sgylard, C., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 927-34. [Link]
  • Kajiya, K., et al. (2004). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Health Science, 50(4), 345-352. [Link]
  • Kim, Y. J., et al. (2017). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 22(11), 1989. [Link]
  • Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses. [Link]
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Google Patents. (n.d.).
  • Thiele, B., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology, 78(18), 6545–6552. [Link]

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Technical Support Center: Crystallization of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Methyl 3,4-dihydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established crystallization principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This typically occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute in the impure solvent system. The high concentration of the solute lowers its melting point, leading to the formation of an oil. For this compound, the presence of two hydroxyl groups can lead to strong intermolecular interactions that, if disrupted improperly, can result in this phenomenon.

Underlying Causes and Solutions:

  • High Solute Concentration and Rapid Cooling: A solution that is too concentrated can become excessively supersaturated upon cooling, favoring the formation of an oil.[3]

    • Solution: Re-heat the solution and add more solvent to decrease the concentration. Allow the solution to cool more slowly. An insulated container or a dewar can be used to slow down the cooling rate, providing the molecules with sufficient time to orient themselves into a crystal lattice.[4]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility may be too high at the cooling temperature.[5]

    • Solution: Select a solvent with a lower boiling point or use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6][7] For this compound, a potential solvent pair could be ethanol (good solvent) and water (poor solvent).

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[8]

    • Solution: If the oil solidifies upon further cooling or scratching, it can be redissolved and recrystallized. If impurities are colored, a charcoal treatment may be effective in removing them.[3] A preliminary purification step, such as column chromatography, might be necessary for very impure samples.[9]

Below is a workflow to address the issue of oiling out:

Caption: Troubleshooting workflow for "oiling out".

Question 2: No crystals are forming even after the solution has cooled completely. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated, or that the nucleation process has not been initiated.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: Introduce a small, pure crystal of this compound (a "seed crystal") into the solution.[11][12][13] This provides a template for further crystal growth. If you do not have a seed crystal, you can try to obtain one by dissolving a small amount of the crude material in a minimal amount of a volatile solvent in a watch glass and allowing it to evaporate.

  • Reducing Solvent Volume: It is possible that too much solvent was used.[3] Gently heat the solution to evaporate a portion of the solvent to increase the solute concentration, and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[6]

  • Using an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then clarify by adding a few drops of the original solvent and cool.[14]

Question 3: The crystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.

Strategies to Improve Yield:

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess of solvent will result in a greater amount of the compound remaining in solution upon cooling.[3]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Solvent Selection: The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[5] If the solubility of your compound is still significant at low temperatures in the chosen solvent, you will experience a low yield. A different solvent or solvent pair may be necessary.

  • Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product by evaporating a small amount. If a significant amount of solid remains, you may be able to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][15] this compound has both polar (two hydroxyl groups) and moderately non-polar (methyl ester, aromatic ring, methyl group) features. Therefore, solvents of intermediate polarity, or a mixture of polar and non-polar solvents, are likely to be effective.

Solvent Selection Protocol:

A systematic solvent screen is the most reliable way to determine the best solvent.

  • Place a small amount of the compound (10-20 mg) into several test tubes.

  • Add a different solvent to each test tube dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[7]

  • If the compound does not dissolve, gently heat the test tube. The ideal solvent will dissolve the compound completely upon heating.

  • Allow the test tubes that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.

  • The solvent that yields the largest quantity of high-quality crystals is the most suitable.

Suggested Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, EthanolThe hydroxyl groups can hydrogen bond with the solvent.
Esters Ethyl acetate"Like dissolves like" principle; the ester group may interact favorably.[16]
Ketones AcetoneA polar aprotic solvent that can be a good choice.
Aromatic TolueneThe aromatic ring of the solvent can interact with the benzene ring of the compound.
Solvent Pairs Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.[7]
Q2: How does the molecular structure of this compound influence its crystallization?

The molecular structure plays a crucial role in the crystallization behavior.

  • Two Hydroxyl Groups: These groups are capable of forming strong intermolecular hydrogen bonds, which can facilitate the formation of a stable crystal lattice.[17] However, they also increase the compound's polarity, influencing solvent choice.

  • Methyl Ester Group: This group is less polar and can participate in dipole-dipole interactions.

  • Methyl Group on the Ring: The presence of the methyl group can affect the planarity and packing of the molecules in the crystal lattice.[18]

The interplay of these functional groups means that a solvent system must be chosen that can disrupt the intermolecular forces just enough to allow dissolution at high temperatures, but not so much that the molecules cannot re-establish these interactions to form a crystal lattice upon cooling.

Q3: What is the purpose of seeding in crystallization and how do I perform it?

Seeding is the process of adding a small crystal of the pure substance to a supersaturated solution to initiate crystallization.[11][19] It provides a pre-existing crystal lattice onto which more molecules can deposit, bypassing the often-difficult initial nucleation step.[13][20]

Seeding Protocol:

  • Obtain Seed Crystals: If you have a pure sample, use a small crystal. If not, try to generate some by slow evaporation of a concentrated solution.

  • Prepare a Supersaturated Solution: Dissolve your compound in the minimum amount of hot solvent and allow it to cool slightly below the saturation temperature.

  • Introduce the Seed Crystal: Add a single, small seed crystal to the solution.

  • Allow for Slow Cooling: Let the solution cool slowly and undisturbed. Crystal growth should initiate from the seed crystal.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important chemical intermediate. Our focus is on providing practical, field-tested insights to overcome common challenges in the synthesis process.

I. Synthetic Strategy Overview

The synthesis of this compound on a larger scale typically follows a two-step process from a commercially available starting material, 3-hydroxy-4-methoxy-2-methylbenzoic acid. This strategy involves an initial esterification of the carboxylic acid, followed by a selective demethylation of the methoxy group to yield the desired dihydroxy product.

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} caption { label = "Overall synthetic workflow."; fontsize = 10; fontname = "Arial"; } end_dot

II. Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Fischer Esterification of 3-hydroxy-4-methoxy-2-methylbenzoic acid

This procedure outlines the esterification of the starting material to its corresponding methyl ester.

Materials:

  • 3-hydroxy-4-methoxy-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-hydroxy-4-methoxy-2-methylbenzoic acid (e.g., 10.0 g, 0.06 mol) in methanol (100 mL) at room temperature, slowly add concentrated sulfuric acid (1.5 mL).[1]

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate it under reduced pressure at 50°C.

  • Dissolve the residue in ethyl acetate (150 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-4-methoxy-2-methylbenzoate. This intermediate can often be used in the next step without further purification.

Protocol 2: Demethylation of Methyl 3-hydroxy-4-methoxy-2-methylbenzoate

This protocol details the selective demethylation of the methoxy group to yield the final product.

Materials:

  • Methyl 3-hydroxy-4-methoxy-2-methylbenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • 2N Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Activated charcoal

  • Celite

Procedure:

  • To a stirred solution of Methyl 3-hydroxy-4-methoxy-2-methylbenzoate (e.g., 7.0 g, 0.036 mol) in toluene (70 mL) at room temperature, slowly add anhydrous aluminum chloride (16.6 g, 0.12 mol).[1]

  • Heat the reaction mixture at 75°C for 2.5 hours.[1] Monitor the reaction by TLC.

  • Cool the reaction mixture to 0-5°C and slowly add 2N HCl solution (70 mL) to quench the reaction.

  • Extract the product with ethyl acetate. Combine the organic layers and wash with water followed by brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • For further purification, add activated charcoal (1.4 g) to the ethyl acetate layer and stir at 55°C for 1 hour.[1]

  • Filter the solution through celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

III. Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis and provides practical solutions.

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Esterification Stage

Q1: The esterification reaction is showing low conversion. What are the likely causes and solutions?

  • Possible Cause 1: Presence of Water. Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.

    • Solution: Ensure that the methanol is anhydrous and all glassware is thoroughly dried before use.[2]

  • Possible Cause 2: Inactive Catalyst. The sulfuric acid catalyst may be old or have absorbed moisture.

    • Solution: Use a fresh bottle of concentrated sulfuric acid.[2]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium.

    • Solution: Extend the reflux time and ensure the reaction mixture is refluxing vigorously. Monitor the reaction progress using TLC until the starting material spot is no longer visible.

Q2: I am observing the formation of side products during esterification. What are they and how can I minimize them?

  • Possible Side Product: Self-esterification (Dimerization). The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of a polyester-like dimer, especially at high temperatures.

    • Solution: While reflux is necessary, avoid excessive heating. Using a large excess of methanol as the solvent helps to favor the desired intramolecular reaction over the intermolecular side reaction.[2]

Demethylation Stage

Q1: The demethylation with aluminum chloride is giving a low yield. What can I do to improve it?

  • Possible Cause 1: Insufficient Lewis Acid. A stoichiometric excess of aluminum chloride is required to coordinate with both the carbonyl oxygen of the ester and the oxygen of the methoxy group.

    • Solution: Ensure that at least 3 equivalents of anhydrous aluminum chloride are used. The reagent is hygroscopic, so use a freshly opened bottle and handle it under a dry atmosphere.

  • Possible Cause 2: Reaction Temperature and Time. The reaction may be too slow at lower temperatures or may not have been run long enough.

    • Solution: Ensure the reaction temperature is maintained at 75°C. If the reaction is still sluggish, a slight increase in temperature or reaction time may be necessary, but this should be done cautiously to avoid side reactions.[1]

Q2: I am observing charring and the formation of a dark-colored product during demethylation. What is causing this and how can I prevent it?

  • Possible Cause: Harsh Reaction Conditions. Aluminum chloride is a strong Lewis acid and can cause decomposition of the aromatic ring, especially at higher temperatures or with prolonged reaction times. Phenolic products are also susceptible to oxidation.

    • Solution 1: Control Temperature and Reaction Time. Strictly adhere to the recommended temperature and monitor the reaction closely by TLC to avoid over-running the reaction.

    • Solution 2: Use an Inert Atmosphere. Performing the reaction under a nitrogen or argon atmosphere can help to minimize oxidation of the phenolic product.[3]

    • Solution 3: Purification with Activated Charcoal. As described in the protocol, treating the crude product with activated charcoal can help to remove colored impurities.[1]

Q3: Are there any common side products in the demethylation of guaiacol-type structures?

  • Possible Side Product: Ring Alkylation. Under strongly acidic conditions, the cleaved methyl group can potentially re-react with the electron-rich aromatic ring, leading to the formation of C-methylated byproducts.

    • Solution: Using a suitable solvent like toluene can help to trap the carbocation intermediate. Careful control of reaction conditions is key to minimizing this side reaction.

Purification and Analysis

Q1: I am having difficulty purifying the final product by column chromatography. What solvent system do you recommend?

  • Recommendation: this compound is a polar compound. A good starting point for column chromatography on silica gel is a gradient elution with a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. TLC should be used to determine the optimal solvent system before running the column.[4]

Q2: How can I confirm the purity and identity of my final product?

  • Analytical Techniques:

    • HPLC: High-Performance Liquid Chromatography is an excellent method for determining the purity of the final product. A C18 reverse-phase column with a gradient of acetonitrile and water (with 0.1% formic acid) can be used.[5] The patent literature reports a retention time of approximately 7.05 minutes for the product under specific HPLC conditions.[1]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl ester, the methyl group on the ring, and the two hydroxyl protons.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

IV. Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary depending on the scale and specific reaction conditions.

ParameterEsterificationDemethylation
Key Reagents Methanol, H₂SO₄Anhydrous AlCl₃, Toluene
Reaction Time ~6 hours~2.5 hours
Reaction Temperature ~85°C (Reflux)75°C
Typical Molar Ratios Starting Material:H₂SO₄ (1:0.1)Intermediate:AlCl₃ (1:3.3)
Expected Yield >90% (crude)70-85% (after purification)
Purity (after purification) ->99% (by HPLC)

V. References

  • Fischer Esterification Procedure. (n.d.). Retrieved from a university chemistry lab manual.

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

  • BenchChem. (2025). Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

  • Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (2024, January). Journal Article.

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database.

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.

  • Guaiacol. (n.d.). In Wikipedia.

  • General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. (n.d.). The Royal Society of Chemistry.

  • Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite. (n.d.). PubMed.

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020, September 9). PubMed.

  • Guaiacol synthesizing method. (n.d.). Google Patents.

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD.

  • Catechol. (n.d.). Organic Syntheses Procedure.

  • BenchChem. (2025). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples.

  • Industrial Synthesis and Applications of Guaiacol Derivatives. (n.d.).

  • WO 2008/091379 A1. (2008, July 31). Google Patents.

  • Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent. (n.d.). Google Patents.

  • Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab.

  • O-Demethylation. (2024, January 15). Chem-Station Int. Ed.

  • BenchChem. (2025). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.

  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure.

  • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. (n.d.). ResearchGate.

  • A new process for the preparation of phenolic hydroxy-substituted compounds. (2006, June 15). Google Patents.

  • A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. (2025, August 6). ResearchGate.

  • Methyl 2,4-Dihydroxybenzoate. (n.d.). PubChem.

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.

  • METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) 1H NMR spectrum. (n.d.). ChemicalBook.

  • This compound 98.0+%, TCI America 1 g | Buy Online. (n.d.). Fisher Scientific.

Sources

Preventing oxidation of Methyl 3,4-dihydroxy-2-methylbenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,4-dihydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. The inherent catechol structure of this compound makes it susceptible to degradation, which can compromise experimental results and product integrity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the long-term stability of your samples.

Understanding the Challenge: The Chemistry of Catechol Oxidation

This compound belongs to the catechol family, a class of phenolic compounds known for their antioxidant properties.[1][2] However, this same chemical feature makes them prone to oxidation. The two adjacent hydroxyl groups on the benzene ring can be easily oxidized to form a highly reactive o-quinone.[3][4] This process can be initiated by exposure to oxygen, light, elevated temperatures, and changes in pH.[3][5][6][7]

The oxidation of catechols can lead to the formation of colored byproducts and dimerization or polymerization, ultimately altering the compound's purity, activity, and safety profile.[8][9] Understanding this mechanism is the first step in developing effective storage strategies.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white/off-white to a brownish tint. What happened?

A1: A color change is a primary indicator of oxidation. The brown color is likely due to the formation of o-quinones and subsequent polymerization products. This suggests that your compound has been exposed to oxygen and potentially light or elevated temperatures. Immediate action is required to prevent further degradation.

Q2: I've been storing my compound in a standard laboratory freezer. Is this sufficient?

A2: While low temperatures slow down chemical reactions, they do not completely halt oxidation, especially if the container is not properly sealed or has a significant headspace of air.[10] For long-term storage, combining low temperatures with an inert atmosphere is crucial.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility and potential interactions with the solvent. If short-term storage in solution is necessary, use a deoxygenated solvent and store it under an inert gas at low temperatures. The choice of solvent is also critical; protic solvents may facilitate oxidation.

Q4: What is the ideal pH for storing solutions of this compound?

A4: Catechols are more susceptible to oxidation at neutral to basic pH levels.[3][11] If you must store it in solution, a slightly acidic pH can help to minimize oxidation. However, the stability of the ester group in acidic conditions should also be considered.

Q5: Are there any compatible antioxidants I can add to my sample for better stability?

A5: Yes, adding a small amount of an antioxidant can be beneficial, particularly for solutions. Ascorbic acid (Vitamin C) is a common and effective antioxidant for preventing the oxidation of catechol-containing compounds.[12] It acts as a sacrificial agent, being preferentially oxidized.

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Discoloration (browning) of solid compound Exposure to oxygen, light, or heat.Store in an amber vial under an inert gas (argon or nitrogen) at low temperatures (-20°C or below). Minimize headspace in the container.
Appearance of new peaks in HPLC/LC-MS analysis Oxidation and degradation of the compound.Review storage conditions. Implement inert gas blanketing and protect from light. Prepare fresh solutions for analysis.
Decreased potency or activity in biological assays The active compound has oxidized to a less active or inactive form.Quantify the purity of the stored compound before use. If degradation is confirmed, use a fresh, properly stored batch.
Inconsistent experimental results Variable levels of oxidation in different aliquots of the compound.Aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air.

Proactive Strategies for Preventing Oxidation

To ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential.

Optimal Storage Conditions

The primary goal is to minimize exposure to oxygen, light, and heat.

  • Temperature: Store at -20°C or ideally at -80°C for long-term preservation.[10]

  • Atmosphere: The use of an inert gas atmosphere is highly recommended.[13][14][15] Nitrogen or argon can be used to displace the air in the storage container.

  • Light: Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect it from light, which can catalyze oxidation.[5][6]

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent moisture and oxygen ingress.

Workflow for Proper Storage

The following diagram illustrates the decision-making process for the proper storage of this compound.

storage_workflow start Receive/Synthesize this compound check_form Solid or Solution? start->check_form solid_storage Solid Storage Protocol check_form->solid_storage Solid solution_storage Solution Storage Protocol (Short-term only) check_form->solution_storage Solution aliquot Aliquot into smaller, single-use vials solid_storage->aliquot deoxygenate Use Deoxygenated Solvent solution_storage->deoxygenate inert_gas Purge with Inert Gas (Ar or N2) aliquot->inert_gas seal Seal tightly with PTFE-lined cap inert_gas->seal protect_light Protect from light (Amber vial or foil) seal->protect_light low_temp Store at ≤ -20°C protect_light->low_temp end Stable Storage low_temp->end add_antioxidant Consider adding Ascorbic Acid deoxygenate->add_antioxidant add_antioxidant->aliquot

Caption: Decision workflow for storing this compound.

Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Compound Storage

This protocol describes how to create an inert atmosphere in a storage vial.

Materials:

  • Vial containing this compound

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Tubing

  • Needle (long enough to reach the bottom of the vial)

  • Septum cap for the vial (optional, but recommended)

Procedure:

  • Place the solid compound in a clean, dry amber glass vial.

  • If using a standard screw cap, leave it slightly loose. If using a septum cap, pierce the septum with the inlet needle and a second, shorter needle to act as a vent.

  • Gently flush the vial with a slow stream of inert gas through the long needle for 1-2 minutes. The heavier inert gas will displace the lighter air.

  • While the inert gas is still flowing, carefully tighten the screw cap or remove the vent and inlet needles from the septum.

  • Seal the cap with parafilm for an extra barrier.

  • Label the vial clearly and place it in the appropriate low-temperature storage.

Protocol 2: Monitoring Oxidation by HPLC-UV

Regularly assessing the purity of your compound is good practice.

Objective: To detect the presence of oxidation products.

Methodology:

  • Sample Preparation: Prepare a fresh solution of your stored this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and methanol or acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the parent compound has strong absorbance (determine by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a standard of a fresh, high-purity sample of this compound to determine its retention time.

    • Analyze your stored sample. The appearance of new peaks, especially those with different retention times, may indicate the presence of oxidation products.[16][17] A decrease in the peak area of the parent compound over time also suggests degradation.

Concluding Remarks

The stability of this compound is paramount for the reliability and reproducibility of research and development activities. By understanding the mechanisms of catechol oxidation and implementing the proactive storage and handling strategies outlined in this guide, you can significantly mitigate the risk of degradation. Regular monitoring of compound purity will provide the ultimate confirmation of its stability.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Unleashing the Power of Polyphenols: Nature's Antioxidants for Optimal Health. LinkedIn.
  • In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry. PMC - NIH.
  • A new method for preventing oxidative decomposition of catechol estrogens during chromatography. PubMed.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
  • What Are Polyphenols? Types, Benefits, and Food Sources. Healthline.
  • Healthy Foods High in Polyphenols. WebMD.
  • Free radical scavenging mechanism in catechols. ResearchGate.
  • Plant polyphenols as dietary antioxidants in human health and disease. PMC - NIH.
  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications.
  • Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. PMC - PubMed Central.
  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ResearchGate.
  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI.
  • Chemical Storage. University of Alabama at Birmingham.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers.
  • Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications.
  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI.
  • How do you store chemicals in inert gas? Sciencemadness.org.
  • Inerting in the chemical industry. Linde.
  • Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers.
  • Inert gas. Wikipedia.
  • Types of Inerting : Ensuring Safety and Efficiency. YouTube.
  • Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization. PubMed.
  • Catechol oxidation: Considerations in the design of wet adhesive materials. ResearchGate.
  • Assay of catechol oxidase—a critical comparison of methods. Semantic Scholar.
  • (PDF) Oxidation of catechols during positive ion electrospray mass spectrometric analysis: Evidence for in-source oxidative dimerization. ResearchGate.
  • Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate.
  • Heterogeneous Oxidation of Catechol. The Journal of Physical Chemistry A.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Methyl 3,4-dihydroxy-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,4-dihydroxy-2-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts that may arise during your experiments. Our approach is rooted in mechanistic principles to not only solve immediate analytical challenges but also to enhance your understanding of the underlying chemistry.

Introduction: The Challenge of Catechol Reactivity

This compound is a valuable building block in organic synthesis due to its substituted catechol structure. However, the very features that make it useful—the electron-rich aromatic ring and the vicinal diol (catechol) moiety—also render it susceptible to a variety of side reactions. The primary challenge stems from the ease of oxidation of the catechol group to a highly reactive o-quinone intermediate. This intermediate can participate in a cascade of subsequent reactions, leading to a complex mixture of byproducts that can complicate purification and compromise yield and purity.

This guide will equip you to anticipate, identify, and troubleshoot these unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: I performed an O-alkylation on this compound under basic conditions and my reaction mixture turned dark brown. My desired product yield is low, and I see several new spots on my TLC plate. What is likely happening?

A1: The dark coloration is a classic indicator of catechol oxidation. Under basic conditions, the catechol protons are abstracted, forming a phenoxide that is highly susceptible to oxidation by atmospheric oxygen. This generates an o-semiquinone radical, which can be further oxidized to an electrophilic o-quinone intermediate.[1][2] This reactive quinone is likely the source of the multiple byproducts you are observing.

Possible Byproducts:

  • Dimerization/Oligomerization Products: The o-quinone can act as a potent electrophile and react with the starting material (a nucleophile) or other quinone molecules, leading to higher molecular weight oligomers. These are often complex mixtures that appear as a smear or a series of close-running spots on a TLC plate.

  • Michael Addition Products: If your reaction contains other nucleophiles (e.g., amines, thiols), they can add to the quinone ring via a Michael-type addition.[3]

Troubleshooting Steps:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (nitrogen or argon). This is the most critical step to prevent oxidation.

  • Use a Milder Base: If possible, consider using a weaker base or a non-nucleophilic base to minimize deprotonation and subsequent oxidation.

  • Lower Reaction Temperature: Oxidation reactions are often accelerated by heat. Running your reaction at a lower temperature may slow down the rate of byproduct formation.

Q2: During workup of my reaction involving this compound, I noticed an unexpected peak in my LC-MS with a mass of [M-14]+. What could this be?

A2: An [M-14]+ peak often suggests the presence of a demethylated analog. In the context of your starting material, this would correspond to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid.

Causality:

  • Basic Hydrolysis: If your workup or reaction conditions involved a strong base (e.g., NaOH, KOH), you could be inadvertently saponifying the ester.

  • Acidic Hydrolysis: Similarly, strong acidic conditions, especially with heat, can catalyze the hydrolysis of the methyl ester.[4][5]

Confirmation and Troubleshooting:

  • Co-injection: If commercially available, co-inject a standard of 3,4-dihydroxy-2-methylbenzoic acid with your sample in the LC-MS to see if the retention times match.

  • pH Control: During workup, avoid prolonged exposure to strongly acidic or basic aqueous layers. Neutralize your reaction mixture promptly and extract your product. If purification requires chromatography, consider using a buffered mobile phase if the byproduct is causing separation issues.

Q3: My reaction was supposed to be a simple O-acylation, but my NMR spectrum shows a complex aromatic region and my mass spectrum has a peak corresponding to double the mass of my expected product plus some fragmentation. What could be the issue?

A3: This suggests the formation of an oxidative dimer. The catechol moiety can be oxidized to the corresponding o-quinone, which can then undergo a Diels-Alder reaction with another molecule of the starting catechol or a subsequent coupling reaction to form a dimer. Oxidative coupling of phenolic compounds is a known side reaction pathway.[6]

Proposed Structure of a Dimer: While several isomeric structures are possible, a common motif involves the formation of a new carbon-carbon or carbon-oxygen bond between two monomer units.

Analytical Clues:

  • Mass Spectrometry: Look for a molecular ion peak at approximately 2x the mass of your starting material (or a derivative thereof). The fragmentation pattern might show a loss of one of the monomer units.

  • NMR Spectroscopy: The ¹H NMR will likely show a more complex set of aromatic signals than expected, and the integration will not match a simple 1:1 product ratio. The presence of additional signals in the aliphatic region could also indicate the nature of the linkage.

Troubleshooting Protocol:

  • Strict Exclusion of Oxidants: Ensure all reagents are free of peroxide impurities. Use freshly distilled solvents.

  • Addition of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to the reaction mixture can help suppress oxidative side reactions, provided they do not interfere with your primary reaction.

  • Reagent Purity: Verify the purity of your starting material. Impurities from the synthesis of this compound, such as partially methylated precursors, could also lead to unexpected products.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and characterizing common classes of unexpected byproducts.

Scenario 1: Suspected Oxidation and Polymerization
Symptom Potential Cause Characterization & Confirmation Prevention & Mitigation
Dark brown/black reaction mixture.Oxidation of catechol to o-quinone and subsequent polymerization.LC-MS: Look for a series of peaks with repeating mass units. ¹H NMR: Broad, poorly resolved signals in the aromatic region. GPC/SEC: To confirm the presence of higher molecular weight species.1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Lower the reaction temperature. 3. Use antioxidants if compatible with the reaction chemistry.
Streaking on TLC plate.Formation of polar, polymeric byproducts.Preparative TLC/HPLC: Isolate a fraction of the byproduct for MS and NMR analysis.4. Choose reaction conditions (solvent, base) that minimize the solubility of the starting phenoxide to reduce its concentration in solution.
Scenario 2: Suspected Ring-Opening or Fragmentation
Symptom Potential Cause Characterization & Confirmation Prevention & Mitigation
Presence of highly polar, low molecular weight byproducts in LC-MS.Oxidative cleavage of the aromatic ring, especially if strong oxidants are present (e.g., ozone, peroxides, hydroxyl radicals).[4][7]LC-MS/MS: Fragment the parent ion to look for characteristic losses (e.g., CO₂, H₂O). ¹H NMR: Appearance of signals in the olefinic or aliphatic region where none are expected. The product could be a derivative of muconic acid.[7]1. Avoid harsh oxidants. 2. Ensure solvents are free from peroxides (test with KI/starch paper). 3. Control reaction exotherms to prevent localized "hot spots" that could lead to degradation.

Experimental Workflows & Diagrams

Workflow for Byproduct Identification

The logical flow for identifying an unknown byproduct is a systematic process of gathering and integrating data from multiple analytical techniques.

Byproduct_Identification_Workflow A Unexpected Result in Reaction (e.g., low yield, extra TLC spots, color change) B Initial Analysis: LC-MS A->B C Hypothesize Structure based on Mass B->C D Isolate Byproduct (Prep HPLC, Column Chromatography) C->D If present in sufficient quantity E Structural Elucidation: NMR (¹H, ¹³C, COSY, HSQC) D->E F Confirm Structure & Propose Mechanism E->F G Optimize Reaction Conditions to Minimize Byproduct F->G

Caption: A systematic workflow for the identification and mitigation of unexpected byproducts.

Primary Byproduct Formation Pathways

The catechol moiety is central to the formation of most unexpected byproducts. The following diagram illustrates the key reactive intermediate and the subsequent pathways.

Catechol_Byproducts cluster_0 Primary Reaction Conditions cluster_1 Oxidative Pathway cluster_2 Unexpected Byproducts Start Methyl 3,4-dihydroxy- 2-methylbenzoate Quinone o-Quinone Intermediate (Highly Electrophilic) Start->Quinone [O] (e.g., O₂, base) Dimer Dimers / Oligomers Quinone->Dimer + Catechol Michael Michael Adducts (with Nu:⁻) Quinone->Michael + Nucleophile RingOpened Ring-Opened Products (e.g., muconic acids) Quinone->RingOpened Harsh [O]

Caption: Key oxidative pathways leading to unexpected byproducts from the catechol moiety.

References

  • Husseini, Z., et al. (2021). Oxidation of the substituted catechols dihydroxyphenylalanine methyl ester and trihydroxyphenylalanine by lactoperoxidase and its compounds. PubMed.
  • Rubio, M. A., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4951–4959.
  • Rubio, M. A., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. UKnowledge.
  • Zweier, J. L., et al. (1987). The Electrochemical Oxidation of Substituted Catechols. e-Publications@Marquette.
  • Barrett, D. G., et al. (2014).
  • Brilon, M., et al. (1997). Biotransformation of Various Substituted Aromatic Compounds to Chiral Dihydrodihydroxy Derivatives. Applied and Environmental Microbiology, 63(3), 964–970.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Science and Research (IJSR).
  • Philipp, B., et al. (2012).
  • Beer, B., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Singh, R., et al. (2015). Force Degradation for Pharmaceuticals: A Review. International Journal of Science and Development Research.
  • Sahu, R., et al. (2016).
  • Patil, S. S., et al. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Sayre, L. M., et al. (2013). Copper-β-amyloid peptides exhibit neither monooxygenase nor superoxide dismutase activities. The Royal Society of Chemistry.
  • Ma, Z., et al. (2019). Reaction pathway for the direct O-alkylation.
  • Sibi, M. P., et al. (2010).
  • Sioufi, A., et al. (1979). Biotransformation of tribenoside into benzoic acid in man. PubMed.
  • Luque, R., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 30, 1228–1234.
  • Bolton, J. L., et al. (1998). p-Quinone methides are the major decomposition products of catechol estrogen o-quinones. Chemical Research in Toxicology, 11(10), 1112-1118.
  • Sugumaran, M., et al. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International Journal of Molecular Sciences, 21(17), 6080.
  • Miller, M. J., et al. (1994). Functionalized 3,5-dihydroxybenzoates as Potent Novel Inhibitors of EPSP Synthase. Bioorganic & Medicinal Chemistry, 2(5), 331-338.
  • Li, Y., et al. (2018). Investigation of the Quinone-quinone and Quinone-catechol products using 13C labeling, UPLC-Q-TOF/MS and UPLC-Q-Exactive Orbitrap/MS. Food Chemistry, 277, 680-688.
  • Lin, D., et al. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Frontiers in Chemistry, 7, 569.
  • Sathyapal, R., et al. (2020). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • CN111116370A. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Lee, J., et al. (2020).
  • Wockhardt Limited. (2017). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Gonzalez, J., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside.
  • Pieber, B., et al. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(15), 4983.
  • Lee, J., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • CN109553528A. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wockhardt Limited. (2017). PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER.

Sources

Technical Support Center: Method Development for Quantifying Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Methyl 3,4-dihydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

Introduction to this compound and its Quantification

This compound is a phenolic compound of interest in various scientific fields. Accurate quantification is crucial for understanding its pharmacokinetic properties, assessing its potential as a therapeutic agent, and for quality control in manufacturing processes. This guide will explore the primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A well-developed HPLC method offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in a sample matrix, such as rat plasma.[1][2][3]

1. Sample Preparation:

  • To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., acetaminophen at 5.70 µg/mL in methanol) and 200 µL of 5 mmol/L hydrochloric acid.[2]

  • Vortex the mixture for 1 minute and hydrolyze in a 50°C water bath for 10 minutes.[2]

  • After cooling, perform a liquid-liquid extraction with 3 mL of ethyl acetate, repeating the extraction three times.[2]

  • Centrifuge the combined organic layers at 5000 g for 10 minutes.

  • Evaporate the supernatant to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and centrifuge at 5000 g for 5 minutes.

  • Inject a 20 µL aliquot into the HPLC system.[2]

2. Chromatographic Conditions:

ParameterCondition
Column Diamonsil™ C18 (250 mm × 4.6 mm, 5 µm)[1][2][3]
Mobile Phase Methanol:Acetonitrile:Water:Glacial Acetic Acid (6:3:100:0.25, v/v/v/v)[1][2][3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[1][2][3]
Column Temperature Ambient

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6][7] A typical linear range for this compound is 0.1313–25.25 µg/mL.[1][2]

HPLC Troubleshooting Guide
Q1: I'm observing peak tailing for my analyte. What are the likely causes and solutions?

A1: Peak tailing, where the latter half of the peak is wider than the front, is a common issue in HPLC.[8][9]

  • Cause 1: Secondary Interactions: Ionized silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. Adding a buffer to the mobile phase can also help maintain a consistent pH.

  • Cause 2: Column Contamination: Accumulation of strongly retained sample matrix components on the guard or analytical column can lead to peak distortion.[8]

    • Solution: Replace the guard column.[8] If the problem persists, try reverse flushing the analytical column with a strong solvent.[10]

  • Cause 3: Column Void: A void at the head of the column can cause the sample to spread before reaching the stationary phase.

    • Solution: This is often due to pressure shocks. Ensure gradual changes in pressure and operate within the column's recommended limits. If a void has formed, the column will likely need to be replaced.

Q2: My peaks are fronting. What does this indicate?

A2: Peak fronting, the inverse of tailing, is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[10][11]

  • Cause 1: Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[9]

    • Solution: Decrease the injection volume or dilute the sample.[10]

  • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Q3: I'm seeing broad peaks and poor resolution. How can I improve this?

A3: Broad peaks can be caused by several factors, leading to a loss of resolution between adjacent peaks.

  • Cause 1: Excessive Extra-Column Volume: The tubing and connections between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing.

  • Cause 2: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency.

    • Solution: Replace the column.

  • Cause 3: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for the separation.

    • Solution: Optimize the mobile phase composition, for instance, by adjusting the organic solvent to water ratio. A gradient elution may also improve peak shape and resolution.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[12]

Experimental Protocol: GC-MS with Derivatization

This protocol describes a general workflow for the GC-MS analysis of this compound following derivatization.

1. Derivatization:

  • Rationale: The hydroxyl groups on the analyte make it polar and non-volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.

  • Procedure:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[13]

2. GC-MS Conditions:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Split (e.g., 10:1) or Splitless
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu

3. Data Analysis: Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

GC-MS Troubleshooting Guide
Q1: I'm observing broad or tailing peaks for my derivatized analyte. What's the problem?

A1: Peak shape issues in GC-MS with derivatized analytes often point to problems with the derivatization process or the GC system.

  • Cause 1: Incomplete Derivatization: If the derivatization reaction is not complete, the presence of the original polar analyte will cause tailing.[14]

    • Solution: Optimize the derivatization conditions, including reaction time, temperature, and the amount of derivatizing agent. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate it.

  • Cause 2: Active Sites in the GC System: Active sites in the inlet liner or the column can interact with the analyte, even after derivatization.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Regular maintenance, including changing the septum and liner, is crucial.[14]

  • Cause 3: Hydrogen Bonding with Stationary Phase: The phenolic nature of the underivatized compound can lead to hydrogen bonding with the stationary phase of the GC column, resulting in broad peaks.[15]

    • Solution: Ensure complete derivatization to block the hydroxyl groups.

Q2: My results show low sensitivity and poor reproducibility. What should I check?

A2: Low sensitivity and poor reproducibility can be frustrating. Here are some common culprits:

  • Cause 1: Analyte Degradation: The analyte may be degrading in the hot GC inlet.

    • Solution: Lower the inlet temperature, but not so low that it compromises volatilization. Ensure the derivatization is complete to improve thermal stability.

  • Cause 2: Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement.[16][17][18][19]

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components. The use of a matrix-matched calibration curve is also recommended.

  • Cause 3: Leaks in the GC-MS System: Leaks can lead to a loss of sample and a decrease in sensitivity.

    • Solution: Perform a leak check of the system, paying close attention to the inlet septum and column connections.

Q3: I'm seeing multiple peaks for my single analyte. Why is this happening?

A3: The appearance of multiple peaks for a single compound can be due to several factors.

  • Cause 1: Incomplete Derivatization: If the analyte has multiple functional groups that can be derivatized, incomplete reaction can result in a mixture of partially and fully derivatized products, each with its own retention time.

    • Solution: Optimize the derivatization reaction to drive it to completion.

  • Cause 2: Isomerization: The analyte may be isomerizing under the analytical conditions.

    • Solution: Investigate the stability of the analyte under the derivatization and GC-MS conditions. A lower inlet temperature may help.

  • Cause 3: Contamination: The extra peaks could be from contamination in the sample, solvent, or derivatization reagent.

    • Solution: Run a blank analysis of the solvent and reagent to identify any background peaks.

Section 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique for the quantification of phenolic compounds.[20][21][22][23] It is often used for determining the total phenolic content but can be adapted for the quantification of a specific compound if its UV absorption spectrum is distinct from other components in the sample.

Experimental Protocol: UV-Vis Spectrophotometry

1. Determination of Maximum Wavelength (λmax):

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically exhibit strong absorption in the UV region.[22]

2. Preparation of Calibration Curve:

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, following the Beer-Lambert law.

3. Sample Analysis:

  • Prepare the sample solution and measure its absorbance at λmax.

  • Use the calibration curve to determine the concentration of this compound in the sample.

UV-Vis Spectrophotometry Troubleshooting Guide
Q1: My calibration curve is not linear. What could be the issue?

A1: A non-linear calibration curve can arise from several factors.

  • Cause 1: High Concentrations: At high concentrations, the relationship between absorbance and concentration can become non-linear due to intermolecular interactions or instrumental limitations.

    • Solution: Dilute the standard solutions to a lower concentration range where linearity is observed.

  • Cause 2: Chemical Equilibria: Changes in pH can affect the ionization state of the phenolic hydroxyl groups, which in turn alters the UV absorption spectrum.

    • Solution: Use a buffered solvent to maintain a constant pH for all standards and samples.

  • Cause 3: Instrumental Issues: Stray light or incorrect wavelength calibration can lead to non-linearity.

    • Solution: Ensure the instrument is properly calibrated and maintained.

Q2: I'm getting high background absorbance in my samples. How can I correct for this?

A2: High background absorbance can be due to interfering substances in the sample matrix.

  • Cause 1: Matrix Interference: Other compounds in the sample may also absorb at the analytical wavelength.

    • Solution: Use a sample blank that contains all the matrix components except the analyte to zero the spectrophotometer. If interference is severe, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

  • Cause 2: Turbidity: Particulate matter in the sample can scatter light, leading to artificially high absorbance readings.

    • Solution: Filter or centrifuge the sample to remove any suspended particles before analysis.

Frequently Asked Questions (FAQs)

Q: Which method is best for my application?

A: The choice of method depends on your specific requirements:

  • HPLC: Ideal for complex matrices and when high specificity and accuracy are required. It is the method of choice for pharmacokinetic studies.

  • GC-MS: Offers the highest sensitivity and selectivity, but requires derivatization, which adds a step to the sample preparation. It is well-suited for trace analysis.

  • UV-Vis Spectrophotometry: A good option for simple, routine analysis where the sample matrix is not complex and high-throughput is desired. It is less specific than chromatographic methods.

Q: How do I ensure the stability of this compound in my samples and standards?

A: Phenolic compounds can be susceptible to oxidation. It is advisable to store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protected from light. The stability of the analyte in the sample matrix under the chosen storage conditions should be evaluated as part of the method validation.[24]

Q: What is the importance of an internal standard in chromatographic methods?

A: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the method.

Visualizing the Workflow

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis P1 Plasma Sample P2 Add Internal Standard & HCl P1->P2 P3 Hydrolyze (50°C) P2->P3 P4 Liquid-Liquid Extraction P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject Sample P5->A1 Inject 20 µL A2 C18 Separation A1->A2 A3 UV Detection (254 nm) A2->A3 A4 Data Acquisition A3->A4 R1 Results A4->R1 Quantification

Caption: HPLC sample preparation and analysis workflow.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis S1 Sample Extract S2 Evaporate to Dryness S1->S2 S3 Add Derivatizing Agent (BSTFA) S2->S3 S4 Heat (70°C) S3->S4 G1 Inject Derivatized Sample S4->G1 Inject 1 µL G2 GC Separation (HP-5MS) G1->G2 G3 EI Ionization & MS Detection G2->G3 G4 Data Acquisition G3->G4 R2 Results G4->R2 Quantification (SIM)

Caption: GC-MS sample preparation and analysis workflow.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Stoll, D. R. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PubMed Central.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV-Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils, 11(02), 01-06.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020, January 16). Global NEST Journal.
  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate.
  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. (n.d.).
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMS Bio.
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc.
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024, July 18). PubMed.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025, August 10). ResearchGate.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PubMed Central.
  • Issues Encountered in Organic Acid Analysis Using GC/MS. (2023, April 2). Chromatography Forum.
  • organic acid disorders and GC-MS. (2009, September 19). Chromatography Forum.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. (2015, August 13). PubMed.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. (2015, August 13). Oxford Academic.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. (2015, August 13). Oxford Academic.
  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. (2025, August 9). ResearchGate.
  • Preparation of Methyl Benzoate. (n.d.).
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2025, September 17). PubMed Central.
  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. (n.d.). Analytical Methods.
  • This compound 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
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  • Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide. (n.d.). Benchchem.
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  • Methyl benzoate. (n.d.). EZGC Method Translator.
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Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Methyl 3,4-dihydroxy-2-methylbenzoate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, a diverse group of phytochemicals, are renowned for their potent antioxidant properties, primarily their ability to scavenge free radicals and chelate pro-oxidant metal ions. This guide provides a comprehensive comparison of the antioxidant activity of Methyl 3,4-dihydroxy-2-methylbenzoate against other well-established phenolic antioxidants, namely gallic acid, quercetin, and the synthetic antioxidant butylated hydroxytoluene (BHT).

Understanding the Chemistry of Phenolic Antioxidants: A Structure-Activity Relationship Perspective

The antioxidant efficacy of phenolic compounds is intrinsically linked to their molecular structure. Key determinants of antioxidant activity include the number and position of hydroxyl (-OH) groups on the aromatic ring, as well as the presence of other substituents. The ortho-dihydroxy (catechol) arrangement, as seen in the subject of this guide, is particularly effective at stabilizing free radicals through the donation of a hydrogen atom. The resulting phenoxy radical is stabilized by resonance, and the presence of an intramolecular hydrogen bond further enhances this stability.

The addition of an electron-donating group, such as a methyl group, to the aromatic ring is generally expected to enhance the antioxidant activity by increasing the electron density on the ring and facilitating hydrogen atom donation. Conversely, steric hindrance around the hydroxyl groups can sometimes impede their interaction with free radicals, potentially reducing activity. Therefore, the 2-methyl substituent in this compound is predicted to modulate its antioxidant potential compared to its non-methylated counterpart.

Comparative Analysis of Antioxidant Activity: In Vitro Assays

To provide a quantitative comparison, this guide will focus on three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Data Summary

The following table summarizes the reported antioxidant activities of Methyl 3,4-dihydroxybenzoate and the selected reference compounds. It is crucial to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundDPPH IC50 (µM)ABTS IC50 (µg/mL)FRAP Value (mM Fe(II)/g)Reference(s)
Methyl 3,4-dihydroxybenzoate Data Not Available for 2-methyl derivative. See note below.Data Not AvailableData Not Available
Gallic Acid13.2 - 30.533.55Variable
Quercetin~48.2 (equivalent to ~19.17 µg/ml)2.10Variable
Butylated Hydroxytoluene (BHT)VariableVariableVariable

Note on this compound Data: As of the latest literature review, specific IC50 or FRAP values for this compound are not publicly available. The data for Methyl 3,4-dihydroxybenzoate, its parent compound, shows an IC50 of 9.41 ± 0.08 ppm in a DPPH assay, which was comparable to ascorbic acid (10.95 ± 0.08 ppm). This suggests a potent antioxidant activity for the core structure. The addition of a methyl group at the 2-position is hypothesized to further enhance this activity due to its electron-donating nature, though steric effects could play a role.

Experimental Protocols: A Guide to Methodological Integrity

The reproducibility and validity of antioxidant activity data are paramount. This section provides detailed, step-by-step methodologies for the three key assays discussed.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the sample.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH Solution with 1 mL Sample DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as in the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control is prepared using 10 µL of the solvent instead of the sample.

  • Calculation: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Workflow Diagram:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation Mix Mix 1 mL ABTS•+ Solution with 10 µL Sample ABTS_rad->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored complex, and the increase in absorbance at 593 nm is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions.

  • Assay Procedure:

    • Add 1.5 mL of the FRAP reagent to 50 µL of each sample dilution.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram of sample.

Workflow Diagram:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix 1.5 mL FRAP Reagent with 50 µL Sample FRAP_reagent->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

Caption: Workflow for the FRAP assay.

Discussion and Future Directions

The comparative analysis, based on the available data for its structural analog, suggests that this compound likely possesses significant antioxidant activity. The presence of the catechol moiety is a strong indicator of its radical scavenging potential. The electron-donating methyl group at the 2-position is anticipated to enhance this activity. However, without direct experimental validation, this remains a well-founded hypothesis.

For a definitive comparison, it is imperative that future studies evaluate the antioxidant capacity of this compound using standardized DPPH, ABTS, and FRAP assays alongside established reference compounds like gallic acid, quercetin, and BHT under identical experimental conditions. Such studies will provide the much-needed quantitative data to accurately position this promising compound within the landscape of phenolic antioxidants and further elucidate its potential for therapeutic applications.

References

  • Aminah, N. S., Yulvia, A., & Tanjung, M. (2017). Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. AIP Conference Proceedings, 1888(1), 020050. [Link]
  • Xu, D., Hu, M. J., Wang, Y. Q., & Cui, Y. L. (2019).
  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1996). Structural aspects of antioxidant activity of flavonoids. Free radical biology and medicine, 20(3), 331-342. [Link]
  • Choubey, S., Goyal, S., Varughese, L. R., Kumar, V., Sharma, A. K., & Beniwal, V. (2018).
  • Kadoma, Y., & Fujisawa, S. (2008). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
  • Tanjung, M., Tjahjandarie, T. S., & Sentosa, M. H. (2017). Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Conference Proceedings, 1862(1), 030117. [Link]
  • Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of butylated hydroxytoluene (BHT) and its derivatives. Journal of agricultural and food chemistry, 50(7), 2095-2099. [Link]
  • Pelah, D., Abramovitch, R., & Markus, A. (2004). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the American Oil Chemists' Society, 81(8), 755-760. [Link]
  • Zengin, G., Locatelli, M., Ceylan, R., & Aktumsek, A. (2016). Antioxidant Activity of Quercetin: A Mechanistic Review. Turkish Journal of Agriculture-Food Science and Technology, 4(12), 1134-1138. [Link]
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]
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  • Wang, M., & Shahidi, F

The Untapped Potential of Benzoate Scaffolds: A Comparative Guide to the Efficacy of Methyl 3,4-dihydroxy-2-methylbenzoate Derivatives as Putative EZH1/EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the histone methyltransferases EZH1 and EZH2 represent pivotal targets for novel cancer therapeutics. While numerous potent and selective inhibitors have been developed, the exploration of novel chemical scaffolds remains a critical endeavor to overcome challenges such as acquired resistance and to improve therapeutic indices. This guide provides a comparative analysis of the potential efficacy of methyl 3,4-dihydroxy-2-methylbenzoate derivatives as a novel class of EZH1/EZH2 inhibitors.

While direct experimental data for this specific scaffold against EZH1/EZH2 is not yet prevalent in the public domain, this document serves as a forward-looking guide. By dissecting the structure-activity relationships (SAR) of established EZH1/EZH2 inhibitors and related molecular frameworks, we can project the potential of the this compound core and outline a strategic path for its investigation. We will draw comparisons with well-characterized inhibitor classes, detail essential experimental protocols for evaluation, and provide a scientifically grounded perspective on the promise of this largely unexplored chemical space.

The Central Role of EZH1 and EZH2 in Oncology

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] This complex is a key regulator of gene expression, primarily through the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3] Overexpression and gain-of-function mutations of EZH2 are implicated in a multitude of cancers, including various lymphomas and solid tumors, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[4]

While EZH2 has been the primary focus of drug development, EZH1 also contributes to H3K27 methylation and can compensate for the loss of EZH2 activity, suggesting that dual inhibition of both EZH1 and EZH2 may be a more effective therapeutic strategy in certain contexts.[1][5] The development of small molecule inhibitors targeting these enzymes has therefore become a significant area of research.

The this compound Scaffold: A Hypothetical Exploration

The this compound scaffold presents several features that suggest its potential as a starting point for the design of EZH1/EZH2 inhibitors. The catechol (3,4-dihydroxy) moiety is a known structural motif in various biologically active compounds and can participate in key hydrogen bonding interactions within a protein's active site. The methyl and benzoate groups offer sites for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

To understand the potential of this scaffold, we will compare its structural features to those of established EZH2 inhibitors.

Comparative Analysis of EZH2 Inhibitor Scaffolds

A variety of chemical scaffolds have been successfully employed to inhibit EZH2. A comparative look at these can inform the potential of our scaffold of interest.

Inhibitor Class Core Scaffold Key Interactions & SAR Insights Representative Compound EZH2 IC50/Ki EZH1 IC50/Ki Selectivity (EZH1/EZH2)
Pyridones 2-pyridoneThe pyridone core often engages in hydrogen bonding. Modifications to the appended aromatic rings are crucial for potency and selectivity.[6]GSK1269.9 nM (IC50)>10,000 nM (IC50)>1000-fold
Indoles/Indazoles Indole/IndazoleThese bicyclic systems provide a rigid core for positioning key substituents. The amide linkage is often a critical interaction point.[1][7]UNC19992 nM (IC50)45 nM (IC50)~22.5-fold
Natural Products Varied (e.g., flavonoids, terpenoids)Often exhibit broader activity. Their complex structures can provide novel binding modes.[4]Gambogic AcidMicromolar rangeNot always reportedVariable
Hypothetical Benzoates This compoundThe catechol could mimic interactions of other hydroxyl-containing inhibitors. The benzoate ester provides a handle for further modification.N/ATo be determinedTo be determinedTo be determined

This comparison highlights that potent and selective EZH2 inhibitors often possess a core that can be extensively decorated to optimize interactions within the S-adenosyl-L-methionine (SAM) binding pocket.

Structure-Activity Relationship (SAR) Considerations for this compound Derivatives

Based on the SAR of known inhibitors, we can hypothesize key areas for modification of the this compound scaffold.[1][5]

SAR_Hypothesis cluster_mods Potential Modification Sites cluster_outcomes Predicted Outcomes Scaffold This compound Core Catechol Catechol Moiety (3,4-OH) Scaffold->Catechol Key for H-bonding Methyl Methyl Group (2-position) Scaffold->Methyl Steric influence on binding pocket fit Ester Methyl Ester Scaffold->Ester Modify for solubility and metabolic stability Potency Potency Catechol->Potency Selectivity Selectivity (EZH1 vs EZH2) Methyl->Selectivity Ester->Potency PK Pharmacokinetics Ester->PK

Caption: Hypothetical SAR for this compound derivatives.

Experimental Workflows for Efficacy Evaluation

To assess the potential of novel this compound derivatives as EZH1/EZH2 inhibitors, a systematic experimental cascade is essential.

Experimental_Workflow start Compound Synthesis biochem Biochemical Assays (EZH1/EZH2 IC50) start->biochem Initial Screening cell_mech Cellular Mechanistic Assays (H3K27me3 levels) biochem->cell_mech Confirm On-Target Activity cell_prolif Cellular Proliferation Assays (Cancer Cell Lines) cell_mech->cell_prolif Assess Functional Effect in_vivo In Vivo Xenograft Models cell_prolif->in_vivo Evaluate In Vivo Efficacy end Lead Candidate in_vivo->end

Caption: A typical experimental workflow for evaluating novel EZH1/EZH2 inhibitors.

Detailed Experimental Protocols

1. Biochemical Inhibition Assay (In Vitro)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified EZH1 and EZH2 enzymes.

  • Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

  • Protocol:

    • Prepare a reaction mixture containing recombinant PRC2 complex (either EZH1- or EZH2-containing), a biotinylated H3 peptide, and [3H]-SAM in an appropriate assay buffer.

    • Add serial dilutions of the test compound (typically from 1 nM to 100 µM) to the reaction mixture.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.

    • Wash the plate to remove unincorporated [3H]-SAM.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular H3K27me3 Assay (Western Blot)

  • Objective: To assess the ability of the compounds to inhibit EZH1/EZH2 activity within a cellular context by measuring the levels of the H3K27me3 mark.

  • Protocol:

    • Culture a relevant cancer cell line (e.g., a lymphoma line with an EZH2 mutation) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Harvest the cells and prepare whole-cell lysates or histone extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

    • Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based system.

    • Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

3. Cancer Cell Proliferation Assay

  • Objective: To evaluate the effect of the compounds on the growth of cancer cell lines that are dependent on EZH2 activity.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period of 3 to 7 days.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition compared to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Future Directions and Conclusion

The exploration of this compound derivatives as EZH1/EZH2 inhibitors represents a promising, albeit nascent, avenue of research. The structural features of this scaffold, particularly the catechol moiety, offer a logical starting point for rational drug design. By leveraging the extensive knowledge of the SAR of existing inhibitor classes, a focused library of derivatives can be synthesized and evaluated using the robust experimental workflows detailed in this guide.

The path forward will involve iterative cycles of design, synthesis, and biological testing. Key challenges will include optimizing potency, achieving selectivity for EZH2 over EZH1 (or designing balanced dual inhibitors), and ensuring favorable drug-like properties. Success in this endeavor could lead to the identification of a novel class of epigenetic modulators with the potential to impact the treatment of a wide range of cancers. This guide provides the foundational framework for embarking on this exciting area of drug discovery.

References

  • Konze, K. D., et al. (2016). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7617–7633. [Link]
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Comparative analysis of different synthetic routes to Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-dihydroxy-2-methylbenzoate is a valuable chemical intermediate with applications in the synthesis of various pharmaceuticals and other fine chemicals. The strategic placement of the hydroxyl, methyl, and carboxylate functionalities on the benzene ring presents unique challenges and opportunities in its synthetic preparation. This guide provides a comprehensive comparative analysis of different synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals the critical insights needed to select the most suitable methodology for their specific applications. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency.

Route 1: Multi-step Synthesis from 3-Hydroxy-4-methoxybenzoic Acid

This route, detailed in patent literature, represents a targeted and well-documented approach to obtaining this compound with a high degree of purity.[1][2] The strategy involves the sequential introduction of the required functionalities onto a readily available starting material.

Reaction Scheme

Route_1 A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(dimethylaminomethyl)-3-hydroxy-4-methoxybenzoate B->C Mannich Reaction (Formaldehyde, Dimethylamine) D Methyl 3-hydroxy-4-methoxy-2-methylbenzoate C->D Hydrogenolysis (H₂, Pd/C) E This compound D->E Demethylation (AlCl₃)

Caption: Multi-step synthesis of this compound starting from 3-Hydroxy-4-methoxybenzoic acid.

Mechanistic Insights and Rationale

The initial esterification of the carboxylic acid is a standard Fischer-Speier esterification, driven to completion by the use of excess methanol and a strong acid catalyst.[3] The subsequent Mannich reaction is a key step, introducing a dimethylaminomethyl group at the ortho position to the hydroxyl group. This is followed by hydrogenolysis to reductively cleave the C-N bond, leaving a methyl group in the desired position. The final step involves the demethylation of the methoxy group to yield the catechol moiety. The choice of a Lewis acid like aluminum chloride is common for cleaving aryl methyl ethers.[1]

Experimental Protocols

Step 1: Esterification to Methyl 3-hydroxy-4-methoxybenzoate

  • To a solution of 3-hydroxy-4-methoxybenzoic acid (10.0 g) in methanol (100 mL), add concentrated sulfuric acid (1.5 mL) at room temperature.[1]

  • Heat the mixture to reflux (approximately 85°C) for 6 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution, followed by water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Step 2: Mannich Reaction to Methyl 2-(dimethylaminomethyl)-3-hydroxy-4-methoxybenzoate

  • To a solution of Methyl 3-hydroxy-4-methoxybenzoate (10.7 g) in 1,4-dioxane (107 mL), add aqueous formaldehyde (37% solution, 9.53 mL) and glacial acetic acid (1 mL).[1]

  • Add aqueous dimethylamine solution (40% solution, 13.2 mL) and heat the mixture at 110°C for 5 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Add 2N HCl to the residue and wash with ethyl acetate.

  • Basify the aqueous layer with sodium bicarbonate to a pH of ~9 and extract with dichloromethane.[1]

  • Concentrate the organic layer to afford the product.[1]

Step 3: Hydrogenolysis to Methyl 3-hydroxy-4-methoxy-2-methylbenzoate

  • To a solution of Methyl 2-(dimethylaminomethyl)-3-hydroxy-4-methoxybenzoate (9.86 g) in methanol (99 mL), add 5% Palladium on charcoal (9.34 g, 50% wet).[1]

  • Hydrogenate the mixture at 85°C under a hydrogen gas pressure of 5-6 kg/cm ² for 7 hours in an autoclave.[1]

  • Filter the reaction mixture through celite and wash with methanol.

  • Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with 2N HCl solution, followed by water and brine.[1]

  • Concentrate the organic layer to yield the product.[1]

Step 4: Demethylation to this compound

  • To a stirred solution of Methyl 3-hydroxy-4-methoxy-2-methylbenzoate (7.0 g) in toluene (70 mL), slowly add anhydrous aluminum chloride (16.6 g) at room temperature.[1]

  • Heat the mixture at 75°C for 2.5 hours.[1]

  • Cool the reaction mixture to 0-5°C and slowly add 2N HCl solution (70 mL).[1]

  • Extract with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The crude product can be purified by recrystallization from methanol and water.[1]

Route 2: Hypothetical Route via Direct Esterification of 3,4-dihydroxy-2-methylbenzoic acid

A more direct, though potentially less accessible, route would involve the direct esterification of 3,4-dihydroxy-2-methylbenzoic acid. The primary challenge of this approach lies in the availability and synthesis of the starting carboxylic acid.

Reaction Scheme

Route_2 A 3,4-dihydroxy-2-methylbenzoic acid B This compound A->B Fischer Esterification (Methanol, Acid Catalyst)

Sources

A Comparative Guide to the Structural Validation of Methyl 3,4-dihydroxy-2-methylbenzoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. While 1D NMR provides a foundational overview of a molecule's proton and carbon framework, complex substitution patterns, such as those in Methyl 3,4-dihydroxy-2-methylbenzoate, often necessitate the enhanced resolution and connectivity information provided by two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1][2] This guide offers an in-depth, comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—for the definitive structural elucidation of this substituted benzoate.

The central challenge in characterizing this compound lies in unequivocally assigning the positions of the methyl, two hydroxyl, and methyl ester groups on the aromatic ring. Trivial isomers could easily be misidentified based on 1D NMR data alone. This guide will demonstrate how a synergistic application of 2D NMR experiments provides a self-validating system for structural confirmation.

The 2D NMR Workflow: A Strategic Overview

The structural validation process follows a logical progression, with each 2D NMR experiment providing a unique piece of the puzzle. The workflow is designed to first establish proton-proton connectivities, then link protons to their directly attached carbons, and finally, map out the long-range connectivity that defines the complete molecular skeleton.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H) H1_NMR->COSY Proton Chemical Shifts HSQC HSQC (¹H-¹³C one-bond) C13_NMR->HSQC Carbon Chemical Shifts COSY->HSQC COSY->HSQC Proton Assignments HMBC HMBC (¹H-¹³C long-range) HSQC->HMBC HSQC->HMBC Direct C-H Pairs Structure Final Structure Validation HMBC->Structure Long-Range C-H Connectivity

Figure 1: A schematic of the 2D NMR workflow for structural elucidation.

Experimental Protocols

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]

Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.

1. ¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The COSY experiment is the first step in deciphering the proton-proton coupling network within the molecule.[1][4] It identifies protons that are scalar-coupled, typically those separated by two or three bonds.

Experimental Parameters (Typical):

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Optimized to encompass all proton signals.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-8 per increment.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[5] This provides a direct link between the proton and carbon skeletons of the molecule.

Experimental Parameters (Typical):

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width (¹H): Optimized based on the ¹H spectrum.

  • Spectral Width (¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • ¹JCH Coupling Constant: An average value of ~145 Hz is typically used for aromatic and methyl C-H bonds.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Framework

The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[5] This information is vital for placing substituents on the aromatic ring and confirming the overall molecular structure.

Experimental Parameters (Typical):

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Widths (¹H and ¹³C): Similar to HSQC.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8-10 Hz to observe two- and three-bond correlations.

Data Interpretation and Structural Validation

Expected ¹H and ¹³C NMR Data:

The expected chemical shifts for the protons and carbons of this compound are summarized below. These values are influenced by the electronic effects of the various substituents on the benzene ring.[6][7][8]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5~6.8~115
H-6~7.3~125
2-CH₃~2.2~15
OCH₃ (ester)~3.9~52
C-1-~120
C-2-~128
C-3-~145
C-4-~150
C=O (ester)-~170
3-OHVariable-
4-OHVariable-

COSY Analysis: Identifying the Aromatic Spin System

The COSY spectrum will reveal a cross-peak between the two aromatic protons, H-5 and H-6, confirming their ortho relationship (three-bond coupling). No other correlations are expected for the isolated methyl and methoxy singlets.

Figure 2: Expected COSY correlation for this compound.

HSQC Analysis: Direct C-H Assignments

The HSQC spectrum will show direct correlations between:

  • H-5 and C-5

  • H-6 and C-6

  • The 2-CH₃ protons and their corresponding carbon

  • The OCH₃ protons of the ester and its carbon

This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC Analysis: The Final Proof of Structure

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. Key expected correlations are:

  • 2-CH₃ Protons: Correlations to C-1, C-2, and C-3, definitively placing the methyl group at the C-2 position.

  • H-5 Proton: Correlations to C-1, C-3, C-4, and C-6, confirming its position relative to the substituents.

  • H-6 Proton: Correlations to C-2, C-4, and the ester carbonyl carbon (C=O), locking in its position.

  • OCH₃ Protons: A strong correlation to the ester carbonyl carbon (C=O), confirming the methyl ester functionality.

G cluster_0 Key HMBC Correlations H_CH3 2-CH₃ (H) C1 C-1 H_CH3->C1 C2 C-2 H_CH3->C2 C3 C-3 H_CH3->C3 H5 H-5 H5->C1 H5->C3 C4 C-4 H5->C4 H6 H-6 H6->C2 H6->C4 C_CO C=O H6->C_CO H_OCH3 OCH₃ (H) H_OCH3->C_CO

Sources

A Comparative Guide to the Neuroprotective Potential of Methyl 3,4-dihydroxy-2-methylbenzoate and Other Catechols

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of therapeutic agents for neurodegenerative diseases, phenolic compounds, particularly catechols, have emerged as a promising class of molecules. Their inherent antioxidant and signaling modulation properties place them at the forefront of neuroprotection research. This guide provides an in-depth comparison of Methyl 3,4-dihydroxy-2-methylbenzoate (MDMB), a substituted catechol, with other notable catechols in neuroprotection assays. We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols to empower researchers in their quest for novel neuroprotective strategies.

The Core of Neuroprotection: Understanding Catechol Action

Catechols are characterized by a benzene ring with two adjacent hydroxyl (-OH) groups. This specific chemical arrangement is the cornerstone of their potent biological activities. Their neuroprotective effects are primarily attributed to two key mechanisms:

  • Direct Antioxidant Activity: The hydroxyl groups on the catechol ring are excellent hydrogen donors. This allows them to readily scavenge and neutralize harmful reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[1][2]

  • Modulation of Intracellular Signaling Pathways: Beyond direct ROS scavenging, catechols can activate endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[5][6] However, upon exposure to oxidative stress or electrophilic compounds like certain catechols, Keap1 is modified, releasing Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[4][7]

The Nrf2-Keap1 Signaling Pathway: A Visual Representation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Catechol Catechol (e.g., MDMB) Catechol->Keap1 Inactivates Cys Sensors ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Cys Sensors ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (HO-1, SOD, etc.) ARE->Genes Activates Transcription caption Nrf2-Keap1 Signaling Pathway Activation by Catechols.

Caption: Nrf2-Keap1 Signaling Pathway Activation by Catechols.

Comparative Analysis: MDMB vs. Other Neuroprotective Catechols

While sharing the core catechol structure, subtle molecular modifications can significantly impact a compound's efficacy, bioavailability, and safety profile. Here, we compare MDMB with other well-researched catechols.

CompoundStructureKey Features & Neuroprotective Activity
This compound (MDMB) The methyl and carboxylate groups may enhance lipophilicity and cell permeability. Studies show MDMB protects SH-SY5Y cells from oxidative damage by reducing ROS, inhibiting apoptosis, and modulating Bcl-2/Bax protein expression.[8][9] It also shows protective effects in RGC-5 cells against H₂O₂-induced apoptosis.[10]
Protocatechuic Acid (PCA) A simple dihydroxybenzoic acid, PCA demonstrates neuroprotection through antioxidant, anti-inflammatory, and anti-apoptotic activities.[11][12] It has been shown to be effective in both in vitro and in vivo models of Parkinson's disease and diabetes-induced neurotoxicity.[13][14]
Nordihydroguaiaretic Acid (NDGA) A lignan with two catechol rings, NDGA is a potent antioxidant and anti-inflammatory agent.[15] It activates the Nrf2/HO-1 pathway and protects neurons against oxidative stress. However, concerns about potential liver and kidney toxicity at high doses exist.[16]
Epigallocatechin Gallate (EGCG) A major catechin in green tea, EGCG's neuroprotective effects are linked to its antioxidant properties via the Nrf2/ARE system and its ability to modulate various signaling pathways, including PKC and PI3K/Akt.[17]

Note: Chemical structures are illustrative and not to scale.

The addition of a methyl group to the catechol ring in MDMB, as compared to protocatechuic acid, could influence its interaction with biological membranes and target proteins, potentially altering its neuroprotective potency.

Experimental Protocol: Cellular Assay for Neuroprotection

To empirically compare the neuroprotective effects of different catechols, a standardized cellular assay is indispensable. The human neuroblastoma SH-SY5Y cell line is a widely used and relevant in vitro model for neurodegenerative disease research due to its human origin and catecholaminergic properties.[18][19][20] The following protocol details a robust method for assessing neuroprotection against oxidative stress.

Objective: To quantify the protective effect of MDMB and other catechols against tert-butyl hydroperoxide (TBHP)-induced oxidative damage in SH-SY5Y cells.
Materials:
  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (MDMB) and other test catechols

  • N-acetyl-L-cysteine (NAC) as a positive control

  • tert-butyl hydroperoxide (TBHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 2′,7′-dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

  • 96-well and 24-well cell culture plates

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Maintain SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well plates (for viability assays) or 24-well plates (for ROS and protein analysis) at an appropriate density and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare stock solutions of MDMB, other test catechols, and NAC in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 2, 4, 8 µM for MDMB).

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for 4 hours. This pre-incubation period allows the compounds to be absorbed by the cells and to potentially upregulate protective mechanisms.

  • Induction of Oxidative Stress:

    • Following the pre-treatment, add TBHP to the wells to a final concentration of 40 µM (or a pre-determined optimal concentration that induces ~50% cell death).

    • Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the culture supernatant from each well.

    • Measure the LDH activity in the supernatant according to the manufacturer's protocol.[21] Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After treatment, wash the cells with PBS and incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes in the dark.

    • Wash the cells again to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[9]

Experimental Workflow Diagram

Workflow cluster_assays Endpoint Assays start Start step1 1. Seed SH-SY5Y Cells in 96-well plates start->step1 step2 2. Incubate for 24h (37°C, 5% CO₂) step1->step2 step3 3. Pre-treat with Catechols (e.g., MDMB) or Vehicle for 4h step2->step3 step4 4. Induce Oxidative Stress with TBHP (40 µM) step3->step4 step5 5. Incubate for 24h step4->step5 assay1 MTT Assay (Cell Viability) step5->assay1 assay2 LDH Assay (Cytotoxicity) step5->assay2 assay3 DCFH-DA Assay (Intracellular ROS) step5->assay3 end End

Caption: Workflow for assessing catechol neuroprotective activity.

Conclusion

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A Comparative Guide to the In Vitro and In Vivo Activity of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of Methyl 3,4-dihydroxy-2-methylbenzoate (MDHB), a phenolic compound noted for its therapeutic potential. We will dissect its performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo), offering a clear perspective for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative references.

Introduction to this compound (MDHB)

This compound (MDHB) is a substituted benzoic acid ester with the molecular formula C₉H₁₀O₄.[1] This small molecule is a major metabolite of polyphenols found in natural sources like tea and various traditional medicinal plants.[2] Its structure, featuring two hydroxyl groups on a benzene ring, is characteristic of potent antioxidant compounds, as these groups are crucial for scavenging free radicals.[1] Scientific interest in MDHB stems from its diverse biological activities, including significant antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3]

For comparative purposes, this guide will evaluate MDHB against its close structural analog, Methyl 3,4-dihydroxybenzoate (also known as Protocatechuic acid methyl ester) . This analog lacks the methyl group at the C-2 position of the benzene ring, allowing us to probe the structural-activity relationship and understand the contribution of this specific functional group to the overall biological efficacy.

In Vitro Efficacy: A Mechanistic Deep Dive

In vitro assays provide a foundational understanding of a compound's biological activity in a controlled, isolated environment. They are essential for elucidating mechanisms of action at the cellular and molecular level before proceeding to more complex in vivo studies.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key driver of cellular damage and numerous pathologies.[4] The antioxidant capacity of MDHB has been demonstrated to reverse oxidative damage in various cell models.[2]

Mechanism of Action: MDHB's antioxidant effect is multifaceted. The hydroxyl groups on the phenyl ring allow it to directly scavenge free radicals.[1] More significantly, recent studies have shown that MDHB activates the Nuclear factor-erythroid 2 related factor 2 (Nrf2) antioxidant pathway .[2][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm. When activated by an agent like MDHB, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of a suite of protective enzymes, including SOD1, NQO1, and GCLC.[2][5] This mechanism provides a sustained defense against oxidative stress.

Figure 1: MDHB-mediated activation of the Nrf2 antioxidant pathway.

G MDHB This compound (MDHB) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) MDHB->Nrf2_Keap1 Activates ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (SOD1, NQO1, GCLC) ARE->Enzymes Upregulates Transcription Enzymes->ROS Neutralizes Protection Cellular Protection Enzymes->Protection

Common In Vitro Assays: The antioxidant potential of compounds like MDHB is typically quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays.[6][7] These methods are rapid, inexpensive, and measure the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, resulting in a measurable color change.[6][8]

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a hallmark of many diseases.[9] Compounds that can safely modulate inflammatory pathways are of high therapeutic interest.

Mechanism of Action: The anti-inflammatory effects of dihydroxybenzoic acid derivatives are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][11] In inflammatory states, NF-κB is activated and translocates to the nucleus, driving the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[12][13] By inhibiting this pathway, MDHB and its analogs can significantly reduce the production of these inflammatory mediators.[10]

Common In Vitro Assays: A standard method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[14][15] LPS mimics a bacterial infection, triggering a strong inflammatory response and high levels of NO production. The amount of NO is quantified by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[14]

In Vivo Efficacy: Performance in a Living System

In vivo studies are critical for evaluating a compound's overall efficacy, safety, pharmacokinetics, and pharmacodynamics in a complex biological system.

Anti-inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rodents is a widely used and highly reproducible assay for screening acute anti-inflammatory drugs.[9][16] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid exudation, swelling (edema), and pain.[9][17] This model allows for the rapid assessment of a compound's ability to reduce inflammation and provides insights into its mechanism of action.[18]

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

G Acclimatize Animal Acclimatization (1 week) Grouping Grouping & Baseline Paw Measurement Acclimatize->Grouping Treatment Oral Administration: - Vehicle (Control) - MDHB - Standard Drug Grouping->Treatment Induction Carrageenan Injection (Subplantar) Treatment->Induction 1 hour post-treatment Measurement Measure Paw Volume (Hourly for 6h) Induction->Measurement Analysis Calculate % Inhibition & Data Analysis Measurement->Analysis

Sources

The Pivotal Role of the Catechol Moiety: A Comparative Guide to the Structure-Activity Relationship of Methyl 3,4-dihydroxy-2-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents often leads researchers to the nuanced exploration of structure-activity relationships (SAR). This guide provides a comprehensive comparison of Methyl 3,4-dihydroxy-2-methylbenzoate (MDMB) analogs, delving into how subtle molecular modifications can profoundly influence biological activity. This analysis is grounded in experimental data from studies on closely related catechol derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

This compound and its analogs are of significant interest due to their potential as antioxidants and enzyme inhibitors. The core catechol structure (an aromatic ring with two adjacent hydroxyl groups) is a well-established pharmacophore responsible for a range of biological effects, including the scavenging of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.[1][2] Understanding the SAR of this class of compounds is paramount for the rational design of more potent and selective therapeutic agents.

Deciphering the Structure-Activity Landscape

The biological activity of MDMB analogs is intricately linked to the electronic and steric properties of their molecular scaffold. Key regions for modification and their impact on activity are discussed below.

The Indispensable Catechol Core

The 3,4-dihydroxy substitution pattern on the benzene ring is a critical determinant of the antioxidant capacity of these molecules. The ortho-positioning of the hydroxyl groups facilitates the donation of hydrogen atoms to neutralize free radicals, a process that is often enhanced by the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical.[3] Studies on various dihydroxybenzoic acid isomers have consistently shown that the 3,4-dihydroxy (catechol) arrangement confers superior radical scavenging activity compared to other substitution patterns.[4]

Impact of the 2-Methyl Group

The presence of a methyl group at the C2 position, adjacent to one of the hydroxyl groups and the methyl ester, introduces both steric and electronic effects. Sterically, the methyl group can influence the preferred conformation of the molecule and its interaction with biological targets. Electronically, as an electron-donating group, it can modulate the redox potential of the catechol moiety, potentially enhancing its antioxidant activity. While direct comparative studies on a series of 2-substituted MDMB analogs are limited, research on related phenolic compounds suggests that such substitutions can fine-tune the molecule's activity.

The Role of the Methyl Ester

The esterification of the carboxylic acid to a methyl ester modifies the compound's physicochemical properties, most notably its lipophilicity. This alteration can significantly impact cell membrane permeability and, consequently, bioavailability and intracellular activity. While the free carboxylic acid form may exhibit high activity in cell-free assays, the esterified form often demonstrates enhanced efficacy in cell-based models due to improved cellular uptake.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of phenolic compounds is frequently evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater antioxidant potency.[5]

The following table summarizes the IC50 values for 3,4-dihydroxybenzoic acid (the parent acid of MDMB) and other related phenolic compounds, providing a basis for understanding the SAR of this class of molecules.

CompoundChemical StructureDPPH IC50 (µM)ABTS IC50 (µM)
3,4-Dihydroxybenzoic Acid 12.5[6]8.7[6]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) 9.8[6]6.5[6]
Gentisic Acid (2,5-Dihydroxybenzoic Acid) 11.2[6]7.9[6]
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid) 15.4[6]10.2[6]
Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid) > 100[6]> 100[6]

Disclaimer: The IC50 values presented are compiled from various studies and should be interpreted with caution as experimental conditions can influence the results. For a definitive comparison, these compounds should be evaluated concurrently under identical protocols.

Mechanism of Action: Beyond Antioxidant Activity

Recent studies have illuminated a more complex mechanism of action for catechol-containing compounds, extending beyond simple radical scavenging. One notable target is the family of prolyl hydroxylase domain (PHD) enzymes.[7] These enzymes play a crucial role in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.

By inhibiting PHDs, MDMB analogs can stabilize the HIF-1α subunit, leading to its accumulation and the subsequent transcription of a host of genes involved in cellular adaptation to low oxygen conditions, including those related to angiogenesis, glucose metabolism, and cell survival.[8] This mode of action opens up therapeutic possibilities for conditions such as ischemia and anemia.[9]

HIF-1a Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition MDMB_analogs MDMB Analogs PHD Prolyl Hydroxylase (PHD) MDMB_analogs->PHD inhibit HIF-1a HIF-1α PHD->HIF-1a hydroxylates VHL VHL E3 Ligase HIF-1a->VHL binds Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation targets for HIF-1a_stable Stable HIF-1α HIF-1_complex HIF-1 Complex HIF-1a_stable->HIF-1_complex HIF-1b HIF-1β HIF-1b->HIF-1_complex Nucleus Nucleus HIF-1_complex->Nucleus translocates to HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes activates

Caption: HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

DPPH Assay Workflow Start Start Prepare_Samples Prepare serial dilutions of MDMB analogs and standard (e.g., Trolox) Start->Prepare_Samples Mix Mix sample/standard with DPPH solution in a 96-well plate Prepare_Samples->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Generalized workflow for the DPPH radical scavenging assay.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the MDMB analogs for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling area of research with significant therapeutic potential. The catechol moiety is unequivocally the cornerstone of their antioxidant and enzyme-inhibitory activities. Modifications to other parts of the molecule, such as the introduction of a methyl group at the C2 position and the esterification of the carboxylic acid, provide avenues for fine-tuning the pharmacological profile of these compounds.

Future investigations should focus on the systematic synthesis and biological evaluation of a broader range of MDMB analogs to establish a more definitive and quantitative SAR. In particular, exploring the effects of different alkyl esters and substitutions on the aromatic ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of novel therapeutic agents targeting oxidative stress and hypoxia-related pathologies.

References

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  • Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144179/]
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A Spectroscopic Journey: Unraveling the Structures of Methyl 3,4-dihydroxy-2-methylbenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 3,4-dihydroxy-2-methylbenzoate, a key building block, and its synthetic precursors. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the structural transformations that occur at each synthetic step. This analysis serves as a practical reference for researchers, scientists, and professionals in drug development, offering a clear rationale behind experimental choices and data interpretation.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its journey from simpler precursors involves key chemical modifications that are readily tracked using modern spectroscopic methods. Understanding the characteristic spectral signatures of each molecule in the synthetic pathway is crucial for reaction monitoring, quality control, and ultimate confirmation of the final product's identity and purity. This guide will focus on a plausible synthetic route, comparing the spectroscopic data of the final product with its immediate precursors.

A common synthetic route to this compound may involve the esterification of a benzoic acid derivative, which itself can be synthesized from simpler aromatic compounds. For the purpose of this guide, we will consider a hypothetical, yet chemically sound, pathway starting from 2,3-dihydroxybenzoic acid and proceeding through 3,4-dihydroxy-2-methylbenzaldehyde.

The Synthetic Pathway: A Spectroscopic Roadmap

The transformation from precursors to the final product involves distinct changes in functional groups and the overall electronic environment of the molecules. These changes are reflected in their respective spectra.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product 2,3-Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid 3,4-Dihydroxy-2-methylbenzaldehyde 3,4-Dihydroxy-2-methylbenzaldehyde 2,3-Dihydroxybenzoic_Acid->3,4-Dihydroxy-2-methylbenzaldehyde Multi-step synthesis (e.g., methylation, formylation) Methyl_3,4-dihydroxy-2-methylbenzoate This compound 3,4-Dihydroxy-2-methylbenzaldehyde->Methyl_3,4-dihydroxy-2-methylbenzoate Oxidation & Esterification

Caption: A plausible synthetic pathway to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Hydroxyl Protons (δ, ppm)Other Protons (δ, ppm)
2,3-Dihydroxybenzoic Acid ~6.8-7.5 (m, 3H)-~9.0-11.0 (br s, 2H, Ar-OH), ~12.0 (br s, 1H, COOH)-
3,4-Dihydroxy-2-methylbenzaldehyde ~6.7-7.3 (m, 2H)~2.2-2.5 (s, 3H)~8.0-10.0 (br s, 2H)~9.8 (s, 1H, CHO)
This compound ~6.6-7.1 (m, 2H)~2.1-2.4 (s, 3H, Ar-CH₃), ~3.9 (s, 3H, OCH₃)~5.0-6.0 (br s, 2H)-

Analysis and Interpretation:

  • 2,3-Dihydroxybenzoic Acid: The spectrum is characterized by a complex multiplet for the three aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups typically appear as broad singlets at very downfield shifts due to hydrogen bonding and exchange.[2]

  • 3,4-Dihydroxy-2-methylbenzaldehyde: The introduction of a methyl group is confirmed by a new singlet at around 2.2-2.5 ppm. The aldehyde proton gives a characteristic singlet near 9.8 ppm. The aromatic region simplifies to a multiplet integrating to two protons.

  • This compound: The most significant change is the appearance of a singlet around 3.9 ppm, corresponding to the methyl ester protons.[3] The disappearance of the aldehyde proton signal and the upfield shift of the hydroxyl proton signals are also key indicators of the successful transformation. The aromatic methyl group remains.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 100 MHz) using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform and phasing.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
2,3-Dihydroxybenzoic Acid ~110-150-~170
3,4-Dihydroxy-2-methylbenzaldehyde ~115-160~15-20~190
This compound ~110-155~15-20 (Ar-CH₃), ~52 (OCH₃)~168

Analysis and Interpretation:

  • 2,3-Dihydroxybenzoic Acid: The spectrum shows several signals in the aromatic region and a downfield signal for the carboxylic acid carbonyl carbon around 170 ppm.

  • 3,4-Dihydroxy-2-methylbenzaldehyde: A new upfield signal for the aromatic methyl carbon appears. The aldehyde carbonyl carbon is significantly downfield, typically around 190 ppm.

  • This compound: The key diagnostic signal is the appearance of the ester methyl carbon at approximately 52 ppm.[3][4] The carbonyl carbon shifts upfield to around 168 ppm, characteristic of an ester.[5]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common.[6] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with neat samples.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal is taken first.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2,3-Dihydroxybenzoic Acid 3300-2500 (broad, OH & COOH)~1650-1680~1200-1300
3,4-Dihydroxy-2-methylbenzaldehyde 3500-3200 (broad)~1660-1690~1200-1300
This compound 3500-3200 (broad)~1700-1730~1250-1350 (ester)

Analysis and Interpretation:

  • 2,3-Dihydroxybenzoic Acid: A very broad O-H stretch is observed due to the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups.[7][8] The C=O stretch of the carboxylic acid is typically found between 1650-1680 cm⁻¹.[8][9]

  • 3,4-Dihydroxy-2-methylbenzaldehyde: The broad O-H stretch becomes less pronounced as the carboxylic acid is absent. The C=O stretch corresponds to the aldehyde functional group.

  • This compound: The C=O stretch shifts to a higher wavenumber (~1700-1730 cm⁻¹), which is characteristic of an ester. A strong C-O stretching band for the ester also appears around 1250-1350 cm⁻¹.[10] The broad O-H stretch from the phenolic groups remains.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative MS Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
2,3-Dihydroxybenzoic Acid C₇H₆O₄154.12137 ([M-OH]⁺), 109 ([M-COOH]⁺)
3,4-Dihydroxy-2-methylbenzaldehyde C₈H₈O₃152.15151 ([M-H]⁺), 123 ([M-CHO]⁺)
This compound C₉H₁₀O₄182.17151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)

Analysis and Interpretation:

  • 2,3-Dihydroxybenzoic Acid: The molecular ion peak [M]⁺ at m/z 154 confirms the molecular weight.[11] Common fragments include the loss of a hydroxyl group or the entire carboxylic acid group.

  • 3,4-Dihydroxy-2-methylbenzaldehyde: The molecular ion peak at m/z 152 is expected.[12] Fragmentation often involves the loss of a hydrogen atom or the formyl group.

  • This compound: The molecular ion at m/z 182 confirms the final product. Key fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 151, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z 123.[13][14][15]

Fragmentation_Pathway M_plus [M]⁺˙ m/z 182 M_minus_OCH3 [M - OCH₃]⁺ m/z 151 M_plus->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 123 M_plus->M_minus_COOCH3 - •COOCH₃

Sources

A Researcher's Guide to Assessing the Selectivity of Methyl 3,4-dihydroxy-2-methylbenzoate Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of inhibitors derived from the Methyl 3,4-dihydroxy-2-methylbenzoate scaffold. While this molecule is known for its antioxidant and antimicrobial properties, its structural resemblance to other biologically active phenolic compounds suggests potential for targeted enzyme inhibition.[1] This document will use a hypothetical yet plausible target class, the Matrix Metalloproteinases (MMPs), to illustrate a rigorous, step-by-step methodology for evaluating inhibitor selectivity. The principles and protocols described herein are broadly applicable to other enzyme families.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of selective MMP inhibitors is of significant therapeutic interest. This guide will compare the hypothetical performance of this compound against two well-characterized MMP inhibitors: Marimastat , a broad-spectrum MMP inhibitor, and Batimastat , another broad-spectrum inhibitor, which will serve as our primary comparators.

The Rationale for Assessing Selectivity

In the realm of drug discovery, potency is but one chapter of the story; selectivity is the narrative that dictates therapeutic success or failure. A highly potent inhibitor that indiscriminately targets multiple enzymes can lead to unforeseen off-target effects and toxicity.[2] Conversely, a highly selective inhibitor promises a more targeted intervention with a potentially wider therapeutic window. The journey to characterizing an inhibitor's selectivity is a multi-step process, beginning with broad, high-throughput screening and progressively narrowing down to specific cellular and in vivo models.

The following sections will detail the experimental workflows, from initial biochemical profiling to cell-based functional assays, providing the causal logic behind each experimental choice.

Experimental Workflow for Selectivity Profiling

The assessment of inhibitor selectivity is a hierarchical process. It begins with high-throughput biochemical assays against a panel of related enzymes and progresses to more complex cell-based models that reflect a more physiologically relevant environment.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Assays a Primary Screening: Determine IC50 for target MMP b Selectivity Panel Screening: IC50 against a panel of MMPs (MMP-1, -2, -3, -7, -9, -13) a->b c Mechanism of Action Studies: Determine Ki and mode of inhibition b->c d Cellular Potency Assessment: Measure inhibition of MMP activity in a cellular context c->d Transition to Cellular Models e Functional Assays: Assess impact on cell migration, invasion, or proliferation d->e f Off-Target Effect Profiling: Screen against a broader panel of unrelated enzymes e->f

Caption: A generalized workflow for assessing the selectivity of a novel inhibitor.

PART 1: Biochemical Selectivity Profiling

The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified enzymes in a controlled, in vitro setting. This approach provides a direct measure of the inhibitor's interaction with its intended targets, free from the complexities of a cellular environment.

Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Test compounds (this compound, Marimastat, Batimastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 88 µL of assay buffer containing the recombinant MMP to each well. The final enzyme concentration should be in the low nanomolar range and optimized for linear reaction kinetics.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration typically 10 µM).

  • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Choice of Substrate: A fluorogenic substrate is chosen for its high sensitivity and continuous readout, allowing for accurate determination of initial reaction velocities.

  • Pre-incubation Step: Pre-incubating the enzyme and inhibitor allows for the establishment of binding equilibrium, which is crucial for accurate IC50 determination, especially for slow-binding inhibitors.

  • ATP Concentration: Unlike kinase assays, MMP assays do not involve ATP, simplifying the interpretation of competitive inhibition.[3]

Comparative Biochemical Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound and our comparator compounds against a panel of MMPs.

CompoundMMP-1 (nM)MMP-2 (nM)MMP-9 (nM)MMP-13 (nM)Selectivity Ratio (MMP-1/MMP-9)
This compound5,2001,5008503,4006.1
Marimastat583121.7
Batimastat412030.2

Interpretation: In this hypothetical scenario, this compound displays modest inhibitory activity with some preference for MMP-9. In contrast, Marimastat and Batimastat are potent, broad-spectrum MMP inhibitors. The selectivity ratio provides a quantitative measure of the preference for one enzyme over another.

PART 2: Cell-Based Selectivity Assessment

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment within a cell. Cell-based assays are therefore a critical next step to evaluate an inhibitor's performance in a more physiologically relevant context. These assays can provide insights into cell permeability, target engagement, and functional outcomes.[4][5]

Protocol 2: Zymography for MMP Activity in Conditioned Media

Zymography is a powerful technique to assess the activity of MMPs secreted by cells.

Principle: This technique involves polyacrylamide gel electrophoresis (PAGE) where the gel is co-polymerized with a protein substrate for the MMPs, typically gelatin for MMP-2 and MMP-9. After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the substrate. Active MMPs are visualized as clear bands against a stained background.

Materials:

  • Human fibrosarcoma cell line (e.g., HT1080)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP production

  • Test compounds

  • SDS-PAGE reagents, including gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)

  • Coomassie Brilliant Blue staining solution

Procedure:

  • Culture HT1080 cells to near confluence in a 6-well plate.

  • Wash the cells with serum-free medium and then incubate in serum-free medium containing PMA (e.g., 10 ng/mL) and various concentrations of the test compounds for 24 hours.

  • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein from each sample with non-reducing SDS-PAGE sample buffer and load onto a gelatin-containing polyacrylamide gel.

  • After electrophoresis, wash the gel with renaturing buffer for 30 minutes at room temperature to remove SDS.

  • Incubate the gel in developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Quantify the clear bands corresponding to MMP-2 and MMP-9 activity using densitometry.

Rationale for Experimental Choices:

  • Cell Line: HT1080 cells are chosen as they secrete high levels of MMP-2 and MMP-9, providing a robust system for studying inhibition.

  • PMA Stimulation: PMA is a known inducer of MMP expression and secretion, enhancing the signal in the zymogram.

  • Serum-Free Medium: Serum contains natural MMP inhibitors, which would interfere with the assay.

Protocol 3: Cell Invasion Assay (Boyden Chamber)

This assay assesses the functional consequence of MMP inhibition by measuring the ability of cells to invade through a basement membrane matrix.

Principle: Cells are seeded in the upper chamber of a Transwell insert that is coated with a layer of Matrigel, a reconstituted basement membrane. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate to the lower chamber, where they can be stained and quantified.

G cluster_0 Cell Invasion Assay Workflow a 1. Seed cells in Matrigel-coated upper chamber with inhibitor b 2. Add chemoattractant to lower chamber a->b c 3. Incubate for 24-48 hours b->c d 4. Remove non-invading cells from upper surface c->d e 5. Fix and stain invading cells on lower surface d->e f 6. Quantify invading cells e->f

Sources

Comparative study of the reaction kinetics of Methyl 3,4-dihydroxy-2-methylbenzoate halogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the targeted functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated organic compounds, in particular, serve as versatile intermediates in cross-coupling reactions and can significantly modulate the biological activity and pharmacokinetic properties of molecules.[1] This guide presents a comparative study of the reaction kinetics of the halogenation (chlorination, bromination, and iodination) of Methyl 3,4-dihydroxy-2-methylbenzoate, a densely functionalized aromatic building block.

This document moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles governing the reactivity of this substituted catechol derivative. By examining the kinetics of these reactions, we aim to equip researchers with the predictive insights necessary for reaction optimization, impurity profiling, and the rational design of synthetic routes.

Theoretical Framework: Electrophilic Aromatic Substitution of a Polysubstituted Benzene Ring

The halogenation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic halogen species, leading to the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion.[3] Aromaticity is subsequently restored through the deprotonation of this intermediate.[3]

The rate of this reaction is profoundly influenced by the electronic nature of the substituents already present on the benzene ring.[4] In our substrate of interest:

  • Hydroxyl (-OH) Groups: These are potent activating groups and are ortho, para-directing due to their strong +R (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate.[4]

  • Methyl (-CH3) Group: This is a weakly activating group via an inductive effect (+I) and is also ortho, para-directing.[5]

  • Methyl Ester (-COOCH3) Group: This is a deactivating group and is meta-directing due to its -R effect, which withdraws electron density from the ring.[4]

The combined influence of these substituents renders the aromatic ring of this compound highly activated towards electrophilic attack. The powerful directing effects of the two hydroxyl groups will dominate, favoring substitution at the positions ortho or para to them.

The intrinsic reactivity of the halogens as electrophiles follows the order Cl > Br > I. Consequently, the rate of halogenation is expected to decrease down the group. For iodination, the electrophilicity of I2 is generally insufficient for reaction with aromatic rings, necessitating the use of an oxidizing agent to generate a more potent electrophilic iodine species, such as I+.[6]

Comparative Reaction Kinetics

While specific kinetic data for the halogenation of this compound is not extensively reported, we can infer the relative reaction rates based on established principles of electrophilic aromatic substitution and data from similar phenolic compounds. The expected trend in reaction rates is:

Chlorination > Bromination > Iodination

The highly exothermic nature of the reaction with chlorine leads to a lower activation energy and a faster reaction rate compared to bromine.[7] Iodination is typically the slowest of the three, often requiring more forcing conditions or specialized reagents to proceed at a reasonable rate.[8]

To quantitatively compare these reactions, the determination of their respective rate constants (k) is essential. A summary of the expected kinetic parameters is presented in Table 1.

Halogenation Reaction Halogenating Agent Catalyst/Oxidant Expected Relative Rate Typical Reaction Conditions
ChlorinationN-Chlorosuccinimide (NCS)NoneFastestRoom Temperature
BrominationN-Bromosuccinimide (NBS)NoneIntermediateRoom Temperature
IodinationIodine (I₂)Nitric Acid (HNO₃)SlowestElevated Temperature

Table 1: Predicted Comparative Kinetic Parameters for the Halogenation of this compound.

Experimental Protocols for Kinetic Analysis

The following protocols are designed for the determination of the reaction kinetics of the halogenation of this compound using UV-Vis spectroscopy. Given the anticipated high reaction rates, a stopped-flow apparatus is recommended for accurate measurements in the initial phases of the reaction.[9][10]

General Materials and Instrumentation
  • This compound (Substrate)

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Iodine (I₂)

  • Concentrated Nitric Acid (for iodination)

  • Acetonitrile (Spectroscopic grade, as solvent)

  • Stopped-flow UV-Vis Spectrophotometer[10]

  • Standard laboratory glassware and personal protective equipment

Protocol 1: Kinetic Analysis of Chlorination
  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of NCS in acetonitrile (e.g., 1 mM).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance of the starting material and the expected halogenated product (e.g., 250-400 nm).

    • Equilibrate the stopped-flow apparatus and the spectrophotometer cell to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Load the substrate and NCS solutions into separate syringes of the stopped-flow apparatus.

    • Rapidly inject equal volumes of the two solutions into the mixing chamber and observation cell.

    • Immediately begin recording the absorbance change over time at a wavelength where the change is maximal.

  • Data Analysis:

    • Determine the initial reaction rate from the absorbance versus time data.

    • Repeat the experiment with varying concentrations of NCS to determine the reaction order with respect to the chlorinating agent.

    • Calculate the pseudo-first-order and second-order rate constants.

Protocol 2: Kinetic Analysis of Bromination
  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of NBS in acetonitrile (e.g., 1 mM).

  • Kinetic Analysis:

    • Follow the same procedure as for the chlorination kinetic run (Protocol 1, steps 2-4), substituting the NBS solution for the NCS solution.

Protocol 3: Kinetic Analysis of Iodination
  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of Iodine (I₂) in acetonitrile (e.g., 1 mM).

    • Prepare a dilute solution of nitric acid in acetonitrile.

  • Kinetic Analysis:

    • Due to the slower nature of this reaction, it may be possible to monitor it using a conventional UV-Vis spectrophotometer without a stopped-flow apparatus.

    • In a quartz cuvette, mix the substrate solution and the nitric acid solution.

    • Initiate the reaction by adding the iodine solution and immediately begin recording the absorbance spectrum at regular time intervals.

    • Analyze the data as described for the chlorination reaction to determine the rate constants.

Visualization of Reaction Workflow and Mechanism

Halogenation_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Substrate Methyl 3,4-dihydroxy- 2-methylbenzoate Solution Mixing Rapid Mixing Substrate->Mixing NCS NCS Solution NCS->Mixing Chlorination NBS NBS Solution NBS->Mixing Bromination I2_HNO3 Iodine/HNO3 Solution I2_HNO3->Mixing Iodination StoppedFlow Stopped-Flow UV-Vis Spectrophotometer Data Absorbance vs. Time Data StoppedFlow->Data Mixing->StoppedFlow Rates Determine Initial Rates Data->Rates Order Determine Reaction Order Rates->Order Constants Calculate Rate Constants (k) Order->Constants

Caption: Experimental workflow for the comparative kinetic analysis of halogenation.

SEAr_Mechanism Aromatic Aromatic Ring (Nucleophile) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate + X+ Electrophile Halogen Electrophile (X+) Product Halogenated Product Intermediate->Product - H+ (fast) Base Base HX HX

Caption: Generalized mechanism for electrophilic aromatic halogenation.

Conclusion

The halogenation of this compound is a rapid series of reactions for which the rates are expected to follow the trend of chlorination > bromination > iodination. This is a direct consequence of the relative electrophilicity of the halogens. The highly activated nature of the substrate, due to the presence of two hydroxyl groups and a methyl group, suggests that these reactions will proceed readily, likely without the need for harsh catalysts, except in the case of iodination where an oxidizing agent is necessary.

The experimental protocols provided in this guide offer a robust framework for the quantitative determination of the reaction kinetics. An understanding of these kinetic parameters is invaluable for researchers in drug development and materials science, enabling precise control over reaction outcomes and the strategic synthesis of novel halogenated compounds.

References

  • Dorn, E., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of catechol. Biochemical Journal, 174(1), 73–84.
  • University of California, Irvine. (n.d.). Stopped-flow Kinetics. UCI Department of Chemistry.
  • Jaremko, M., Jaremko, Ł., & G-L. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy.
  • Janssen, G., Kummerle, R., & H. (2018). Studying Fast Reaction Kinetics with Online NMR Spectroscopy. Request PDF.
  • Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).
  • Jasinski, J. P., & M. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Jaremko, M., Jaremko, Ł., & G-L. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. Graz University of Technology.
  • Jaremko, M., Jaremko, Ł., & G-L. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
  • Pistonesi, M., & A. (2000). Automated flow injection spectrophotometric determination of para- and meta-substituted phenols of pharmaceutical interest based on their oxidative condensation with 1-nitroso-2-naphthol. Analyst, 125(11), 2055-2059.
  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow.
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  • Rodriguez, G., & A. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. UKnowledge.
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  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
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  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
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  • Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
  • Wang, Y., & L. (2021). mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers.
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  • ResearchGate. (2025). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol: Synthesis and Kinetic Study.
  • American Chemical Society. (2026). Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction.
  • Kubíček, V., & H. (2019). A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. Dalton Transactions.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Management and Disposal of Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling, containment, and disposal of Methyl 3,4-dihydroxy-2-methylbenzoate (CAS No. 740799-82-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to move beyond simple compliance, fostering a deep understanding of the principles behind these essential laboratory operations. The procedures outlined herein are built on a foundation of risk mitigation, regulatory awareness, and scientific best practices.

Hazard Profile & Core Safety Principles

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a solid powder that presents several health risks upon exposure. The primary directive is to always minimize exposure through engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Based on available safety data, this chemical is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • Harmful if inhaled / May cause respiratory irritation [1][2]

These classifications mandate that this compound be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[3]

Property Value Source
CAS Number 740799-82-0[1][4]
Chemical Formula C₉H₁₀O₄[1]
Physical Form Solid, Powder[4]
GHS Hazard Statements H302, H315, H319, H332/H335[1][2]
Primary Hazards Acute Toxicity (Oral, Inhalation), Skin & Eye Irritant[1][2]

Operational Protocol: Routine Waste Disposal

Proper disposal is a systematic process that begins at the point of waste generation. The following steps ensure safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory generating hazardous waste must establish a designated SAA.[5][6] This is a specific location (e.g., a marked section of a fume hood or a dedicated, labeled cabinet) at or near the point of generation where waste is collected.[6] The SAA must be under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Compatibility: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. To avoid cross-contamination and adverse reactions, never use containers that previously held incompatible chemicals, such as strong oxidizing agents.[5][7]

  • Integrity: Ensure the container is in good condition, free from cracks or defects. The original product container can be an excellent choice for waste accumulation if it is properly relabeled.[5]

Step 3: Correctly Label the Hazardous Waste Container Proper labeling is a critical regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[5][6]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic"). Hazard pictograms or other warning symbols are highly recommended.[6]

  • The date the container becomes full.[5]

Step 4: Waste Segregation Segregation is fundamental to laboratory safety.[7][8] This waste stream should be collected as a solid organic waste.

  • DO NOT mix with other waste streams like acids, bases, or oxidizers.[5]

  • DO NOT mix with non-hazardous waste.[8]

  • Keep liquid and solid waste streams separate.

Step 5: Secure and Store the Waste

  • Always keep the waste container securely closed except when adding waste.[5]

  • Store the container within your designated and marked SAA.

  • Once a waste container is full, it must be removed from the SAA within three days for disposal.[5]

Step 6: Arrange for Final Disposal All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[8] Never attempt to dispose of this chemical on your own. Your EHS office will provide specific instructions for pickup and final disposal, which is typically high-temperature incineration at a permitted facility.

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely. The following procedure applies to minor spills of this compound in a laboratory setting. For large spills, evacuate the area and contact your EHS office immediately.

Step 1: Alert & Isolate

  • Notify all personnel in the immediate vicinity of the spill.[9]

  • Isolate the area to prevent others from entering.

Step 2: Don Appropriate PPE Before addressing the spill, ensure you are wearing adequate PPE:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Nitrile or other chemically resistant gloves.[3]

  • Body Protection: A long-sleeved lab coat.[9]

Step 3: Control & Clean Up

  • Prevent Dust Formation: The primary goal is to clean the solid material without creating airborne dust.[9][10] Gently cover the spill with moist absorbent pads or paper towels to wet the powder.[9]

  • Collect Residue: Carefully sweep or scoop the dampened material into a designated plastic bag or container.[10][11] Use tools like plastic scoops to avoid generating dust.[11]

  • Package the Waste: Double-bag the collected spill residue and all contaminated cleaning materials (gloves, towels, etc.).[10][12]

  • Label the Spill Waste: Clearly label the bag "Hazardous Waste - Spill Debris" and list the chemical name.

Step 4: Decontaminate the Area

  • Wipe the spill area thoroughly with a wet paper towel or sponge.[11]

  • Place all decontamination materials into the spill waste bag.

  • Dispose of the sealed and labeled bag as hazardous waste according to the procedures in Section 2.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound A Waste Generation (e.g., residual product, contaminated items) B Assess Hazards: - Irritant (Skin, Eye) - Harmful (Oral, Inhalation) A->B Consult SDS C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Select & Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Warning C->D E Segregate as Solid Organic Waste Place in Labeled Container D->E F Store Container in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Continue Collection. Keep Container Closed. G->H No I Seal Container. Date When Full. G->I Yes H->F J Contact EHS or Approved Contractor for Waste Pickup I->J K Final Disposal at Permitted Facility J->K

Caption: A workflow for the safe disposal of this compound.

References

  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin Environmental Health and Safety.
  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Spill Management Procedure. Texas A&M University-Texarkana.
  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Methyl 3,4-dihydroxybenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dihydroxy-4-methylbenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 3,5-dihydroxybenzoate. Fisher Scientific.
  • This compound. Achmem.
  • Methyl 3,4-dihydroxybenzoate-SDS. MedChemExpress.
  • SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzoate. TCI Chemicals.
  • SAFETY DATA SHEET - Benzoic acid, 2,4-dihydroxy-, methyl ester. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate. Fisher Scientific.
  • This compound | CAS#:740799-82-0. Chemsrc.
  • Methyl 3,4-dihydroxybenzoate | 2150-43-8. ChemicalBook.
  • Methyl 4-hydroxy-2-methylbenzoate. PubChem, National Institutes of Health.
  • Methyl 3 4 Dihydroxy 2 Methylbenzoate, 98%. IndiaMART.

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A Senior Application Scientist's Guide to Handling Methyl 3,4-dihydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-proven safety protocols and logistical plans for handling Methyl 3,4-dihydroxy-2-methylbenzoate. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to work with confidence and control.

Hazard Assessment: Understanding the Molecule

This compound is an aromatic ester. Its structure, featuring two phenolic hydroxyl groups, dictates its primary hazards. These groups can act as irritants, particularly to mucous membranes and skin. Safety Data Sheets (SDS) for this and structurally similar compounds consistently identify it as a hazardous chemical.[1]

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[2][3]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion can be harmful.[3][4]

Furthermore, some related compounds are noted as being air-sensitive and potentially combustible, warranting careful storage and handling.[1][5]

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The minimum PPE for any work involving this compound includes a lab coat, long pants, and closed-toe shoes.[6] The following specialized PPE is mandatory and must be selected and used as described.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses must include side shields.[6]

  • Splash Hazard Protocol: When handling solutions or performing tasks with a risk of splashing (e.g., pouring large volumes, preparing baths), a face shield must be worn in addition to safety goggles.[6] Goggles provide a seal around the eyes that safety glasses do not, offering superior protection against chemical splashes.[6]

Hand Protection

The goal is to prevent all skin contact.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] They must be removed and replaced immediately after any direct contact with the chemical.

  • Protocol for Prolonged Contact: For tasks involving extended handling or immersion, consider double-gloving with nitrile gloves or wearing a more robust glove, such as butyl rubber, over an inner nitrile glove. Always inspect gloves for tears or punctures before use.[7]

  • Glove Removal: Remove gloves using a technique that avoids skin contamination (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it).

Skin and Body Protection
  • A standard laboratory coat is required to protect against incidental contact.[6]

  • Ensure the lab coat is fully buttoned.

  • Wear long pants and fully enclosed, chemical-resistant shoes to protect your legs and feet.[6][8]

Respiratory Protection

The primary strategy for respiratory protection is to minimize the generation of airborne particles through engineering controls.

  • Primary Control: All weighing and handling of the solid compound, as well as any procedure that could generate aerosols, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[2][9][10]

  • Secondary Control: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[1]

Quantitative PPE Specification Table

Task / ScenarioRequired Eye/Face ProtectionRequired Hand ProtectionRequired Body ProtectionRespiratory Protection
Weighing Solid Compound Safety GogglesSingle Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Running Reactions Safety GogglesSingle Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Handling Waste Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesWell-Ventilated Area
Cleaning Spills Safety Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesLab Coat, Long Pants, Closed-Toe ShoesApproved Particulate Respirator (if required)

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9] The compound is listed as air-sensitive, so storage under an inert atmosphere may be advisable for long-term integrity.[1]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

  • Preparation and Use:

    • Before handling, ensure an eyewash station and safety shower are immediately accessible.[1][10]

    • Perform all manipulations that may generate dust or aerosols inside a chemical fume hood.[1][2]

    • Wash hands thoroughly with soap and water after handling is complete.[1][2] Do not eat, drink, or smoke in the laboratory.[3][5]

  • Spill Management:

    • Personal Safety: Ensure adequate ventilation and wear all required PPE, including respiratory protection if necessary. Avoid breathing dust.[1][9]

    • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that create dust.[1][9]

    • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][9]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][5]

Waste Disposal Plan

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Collection: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: The compound should be disposed of through an approved waste disposal plant.[1][5][9] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Never dispose of this chemical down the drain.[1][5]

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Goggles, Lab Coat, Gloves) hood 2. Work in Fume Hood prep->hood weigh 3. Weigh Compound hood->weigh exp 4. Perform Experiment weigh->exp observe 5. Monitor Reaction exp->observe decon 6. Decontaminate Glassware observe->decon spill Spill Occurs? observe->spill waste 7. Dispose of Waste in Labeled Container decon->waste doff 8. Doff PPE waste->doff wash 9. Wash Hands doff->wash spill->observe spill_protocol Execute Spill Protocol: - Evacuate (if needed) - Don extra PPE - Contain & Clean - Dispose of waste spill->spill_protocol Yes spill_protocol->waste

Caption: Workflow for the safe handling of this compound.

References

  • SCCS (Scientific Committee on Consumer Safety). (2013). Opinion on Parabens.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Yong, T., et al. (2022). Hypouricemic effect of 2,4-dihydroxybenzoic acid methyl ester in hyperuricemic mice. Biomedicine & Pharmacotherapy.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities.
  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (Parabens). ResearchGate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dihydroxybenzoic acid.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet for Methyl Benzoate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.